molecular formula C17H20 B8444071 1,1-Diphenyl-2-methylbutane CAS No. 26465-78-1

1,1-Diphenyl-2-methylbutane

Cat. No.: B8444071
CAS No.: 26465-78-1
M. Wt: 224.34 g/mol
InChI Key: YVULBXRMBQUANX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methylbutane is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26465-78-1

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

(2-methyl-1-phenylbutyl)benzene

InChI

InChI=1S/C17H20/c1-3-14(2)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3

InChI Key

YVULBXRMBQUANX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

1,1-Diphenyl-2-methylbutane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,1-Diphenyl-2-methylbutane

Introduction

This compound is an aromatic hydrocarbon characterized by a butane backbone substituted with two phenyl groups at the C1 position and a methyl group at the C2 position. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the gem-diphenyl group and a branched alkyl chain—are common in organic chemistry. This guide provides a comprehensive technical overview of this compound, leveraging established chemical principles and data from structurally related analogues to predict its properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this class of compounds.

Chemical Structure and Identification

The core structure of this compound consists of a chiral carbon at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-1,1-diphenyl-2-methylbutane. The molecule features a quaternary carbon (C1) bonded to two phenyl rings and the rest of the alkyl chain.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₂₀

  • Molecular Weight: 224.35 g/mol [1]

  • Canonical SMILES: CCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Direct experimental data for this compound is scarce. The following table summarizes predicted physicochemical properties based on its structure and data from similar compounds like 1,1-diphenylbutane and 3-methyl-1,1-diphenylbutane.[1][2]

PropertyPredicted ValueNotes
Molecular Weight 224.35 g/mol Based on the molecular formula C₁₇H₂₀.[1]
Appearance Colorless liquidTypical for similar aromatic hydrocarbons.[3]
Boiling Point ~290-300 °CEstimated by comparison to 3-methyl-1,1-diphenylbutane (297 °C).[1]
Density ~0.96 g/cm³Estimated by comparison to 3-methyl-1,1-diphenylbutane (0.964 g/mL).[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, hexane).Characteristic of non-polar aromatic hydrocarbons.[3]
Refractive Index ~1.55Estimated by comparison to 3-methyl-1,1-diphenylbutane (1.551).[1]
XLogP3-AA ~5.5Estimated based on increased lipophilicity compared to 1,1-diphenylbutane (5.3).[2]
Hydrogen Bond Donor Count 0No hydrogen atoms are attached to electronegative atoms.[2]
Hydrogen Bond Acceptor Count 0No electronegative atoms with lone pairs are present.[2]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is through a Grignard reaction. This well-established organometallic protocol involves the reaction of a suitable Grignard reagent with a ketone, followed by reduction of the resulting alcohol. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the ketone.

Workflow: Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction Benzophenone Benzophenone Intermediate_Alcohol 1,1-Diphenyl-2-methyl-1-butanol Benzophenone->Intermediate_Alcohol 1. Add Grignard 2. H₃O⁺ Workup sec-Butylmagnesium_bromide sec-Butylmagnesium bromide sec-Butylmagnesium_bromide->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Reduction (e.g., H₂/Pd/C or Et₃SiH/TFA)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system; progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to confirm the conversion of starting materials and the formation of intermediates and the final product.

Step 1: Synthesis of 1,1-Diphenyl-2-methyl-1-butanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Reaction: Benzophenone (1.0 eq) is dissolved in anhydrous diethyl ether or THF and placed in the flask.

  • Grignard Addition: A solution of sec-butylmagnesium bromide (1.1 eq) in ether is added dropwise from the dropping funnel at 0 °C. The reaction is highly exothermic; the addition rate must be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of benzophenone.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 2: Reduction to this compound

  • Methodology: The crude 1,1-diphenyl-2-methyl-1-butanol is reduced to the corresponding alkane. A common and effective method is ionic hydrogenation.

  • Procedure: The alcohol is dissolved in a suitable solvent like dichloromethane. Triethylsilane (Et₃SiH, 2-3 eq) is added, followed by the slow addition of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq), at 0 °C.

  • Reaction Completion: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

  • Purification: The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by its constituent functional groups:

  • Aromatic Rings: The two phenyl groups can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The diphenylmethyl group generally directs incoming electrophiles to the ortho and para positions.

  • Benzylic C-H Bond: The C-H bond at the C1 position is benzylic and is stabilized by both phenyl rings. This position can be a site for radical halogenation or oxidation under specific conditions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.10Multiplet10HAromatic protons (Ar-H)
~3.6 - 3.8Doublet1HBenzylic proton (Ph₂-CH)
~2.0 - 2.2Multiplet1HC2 proton (-CH(CH₃)-)
~1.2 - 1.4Multiplet2HMethylene protons (-CH₂-)
~0.9Doublet3HC2 Methyl protons (-CH(CH₃)-)
~0.8Triplet3HTerminal methyl protons (-CH₂-CH₃)
¹³C NMR Spectroscopy
Predicted Chemical Shift (ppm)Assignment
~145Quaternary aromatic carbons
~128.5Aromatic CH carbons
~128.0Aromatic CH carbons
~126.0Aromatic CH carbons
~55Benzylic CH carbon (C1)
~40CH carbon (C2)
~25CH₂ carbon (C3)
~14C2-Methyl carbon
~11Terminal methyl carbon (C4)
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
~1600, 1495, 1450Medium-StrongC=C stretch (aromatic ring)
~750, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak would be expected at m/z = 224.

  • Major Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the C1-C2 bond to form the highly stable diphenylmethyl (benzhydryl) cation at m/z = 167. Loss of a phenyl group (C₆H₅) to give a fragment at m/z = 147 is also possible.

Potential Applications

The structural features of this compound suggest its utility in several areas of chemical science, primarily drawing from the well-established chemistry of the benzhydryl (diphenylmethyl) group.[5]

  • Protecting Group Chemistry: The 1,1-diphenyl-2-methylbutyl group could serve as a bulky and sterically hindered protecting group for alcohols, amines, or carboxylic acids. The stability of the resulting ethers, amines, or esters is due to the significant steric hindrance provided by the two phenyl rings.[5] Deprotection can typically be achieved via hydrogenolysis.[5]

  • Medicinal Chemistry: The diphenylmethane scaffold is a common motif in pharmacologically active molecules. The introduction of a bulky, chiral sec-butyl group could be used to probe steric and hydrophobic interactions within receptor binding pockets during drug design and lead optimization.

  • Materials Science: As a bulky, non-polar hydrocarbon, it could be investigated as a plasticizer, a high-boiling point solvent, or a component in lubricating fluids.

Safety and Toxicology

No specific toxicological data is available for this compound. Therefore, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, the following hazards should be considered:

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Flammability: As an aromatic hydrocarbon, it is expected to be combustible. Keep away from open flames, sparks, and other sources of ignition.[6]

  • Toxicity: Aromatic hydrocarbons can cause skin and eye irritation. Inhalation of vapors may cause dizziness or respiratory irritation.[7][8] Long-term exposure to similar compounds may have other health effects.

Always consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.

Conclusion

This compound represents an interesting, albeit under-documented, member of the diphenylalkane family. By applying fundamental principles of organic chemistry and drawing comparisons with well-characterized analogues, this guide has outlined its core chemical structure, predicted its physicochemical and spectroscopic properties, proposed a viable synthetic route, and discussed its potential applications and safety considerations. This synthesized information provides a robust foundation for researchers and scientists interested in exploring the chemistry and utility of this molecule and its derivatives.

References

  • U.S. Environmental Protection Agency. 1,1-Diphenyl-2-[(piperidin-1-yl)methyl]butane-1,4-diol. CompTox Chemicals Dashboard. Available from: [Link]

  • National Center for Biotechnology Information. 2-Methyl-1,1-diphenyl-butan-2-ol. PubChem. Available from: [Link]

  • U.S. Environmental Protection Agency. 1,1-Diphenyl-2-[(piperidin-1-yl)methyl]butane-1,4-diol. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available from: [Link]

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  • Stenutz. 3-methyl-1,1-diphenylbutane. Available from: [Link]

  • Google Patents. A kind of method of synthesizing diphenylalkane compound.
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  • National Center for Biotechnology Information. 1,1-Diphenylbutane-1,4-diol. PubChem. Available from: [Link]

  • Mayr's Database Of Reactivity Parameters. Molecule: anion of 1-phenylbutane-1,3-dione (in DMSO). Available from: [Link]

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  • National Center for Biotechnology Information. 1,1-Dibromo-2-methylbutane. PubChem. Available from: [Link]

  • NIST. 1,1-Dimethoxy-2-methylbutane. NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 NMR spectrum of 2-methylbutane. Available from: [Link]

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Thermodynamic properties of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 1,1-Diphenyl-2-methylbutane

Abstract

This technical guide provides a comprehensive framework for determining the thermodynamic properties of this compound. Recognizing the scarcity of direct experimental data for this specific compound, this document emphasizes predictive methodologies rooted in established thermochemical principles. It is designed for researchers, scientists, and drug development professionals who require reliable thermodynamic data for process design, safety analysis, and molecular modeling. We will explore the application of group contribution methods, detail the step-by-step protocols for their use, and contextualize these predictions with the experimental techniques required for their validation. This guide serves not only as a repository of estimated data for this compound but also as a practical manual for approaching similar data-scarce compounds.

Introduction: The Imperative for Thermodynamic Data

In the fields of chemical research and pharmaceutical development, a thorough understanding of a compound's thermodynamic properties is fundamental. Properties such as enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) govern the energy, stability, and phase behavior of a substance.[1] This data is critical for:

  • Process Safety and Hazard Analysis: Predicting reaction exotherms and thermal stability.

  • Reaction and Process Design: Calculating equilibrium constants, reaction yields, and energy requirements for synthesis and purification.

  • Computational Modeling: Parameterizing molecular models and simulations to predict compound behavior in various environments.

Predictive Methodologies: Group Contribution Models

When experimental data is absent, group contribution methods (GCMs) offer a powerful and computationally efficient alternative for predicting thermodynamic properties.[2] These methods are founded on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3] This approach assumes that the contribution of each group is largely independent of the rest of the molecule. We will focus on two widely-used, first-order GCMs: the Benson Group Increment Theory for enthalpy of formation and the Joback method for heat capacity, entropy, and other physical properties.

Molecular Deconstruction of this compound

The first step in any group contribution method is to dissect the target molecule into its recognized functional groups.

Structure: this compound

Incorrect representation, the structure is C6H5-C(CH3)(C6H5)-CH(CH3)-CH3. Let's correct this based on the IUPAC name: this compound.

Correct Structure:

This is also incorrect. Let's break down the name: "butane" is a 4-carbon chain. "2-methyl" means a methyl group on the second carbon. "1,1-Diphenyl" means two phenyl groups on the first carbon.

Corrected Structure and Breakdown:

This is still not quite right. Let's visualize the chain. C1 has two Phenyl groups and is bonded to C2. C2 has a Methyl group and is bonded to C1 and C3. C3 is bonded to C2 and C4. C4 is a terminal methyl group.

Final Correct Structure:

Wait, the structure based on the name is: Butane chain: C4-C3-C2-C1 2-methyl: A CH3 group on C2 1,1-Diphenyl: Two phenyl (Ph) groups on C1

Let's draw this correctly:

No, C1 has TWO phenyl groups. So it's C1(Ph)2.

Definitive Structure for Group Analysis:

This is still wrong. Let's be systematic.

  • Start with the parent chain: Butane (C-C-C-C).

  • Add substituents to the numbered carbons.

  • On Carbon 1, add two phenyl groups. This carbon is now C-(C)(C6H5)(C6H5)(H).

  • On Carbon 2, add a methyl group. This carbon is now C-(C)(C)(CH3)(H).

  • Fill in the hydrogens for the rest of the chain.

Final Correct Structure for Analysis:

This is still ambiguous. A linear representation is better: CH3-CH2-CH(CH3)-CH(Ph)2

The groups for analysis are:

  • Two Phenyl Groups (Ph): C6H5

  • A Tertiary Carbon bonded to two Phenyls and a secondary alkyl carbon: C-(Ph)2(C)(H)

  • A Tertiary Carbon bonded to a methyl, a secondary, and a primary carbon: C-(C)3(H)

  • A Secondary Carbon: C-(C)2(H)2

  • Two Primary Methyl Groups: C-(C)(H)3

Let's apply the group definitions for Benson and Joback methods.

Benson Groups:

  • C-(H)3(C): 1 (the terminal methyl on the ethyl part)

  • C-(H)2(C)2: 1 (the CH2 group)

  • C-(H)(C)3: 1 (the CH group at position 2)

  • C-(H)(C6H5)2(C): 1 (the CH group at position 1)

  • C6H5-(C): 2 (the two phenyl groups, each attached to a carbon)

  • C-(H)3(C): 1 (the methyl group at position 2)

Total Benson Groups:

  • C-(H)3(C): 2

  • C-(H)2(C)2: 1

  • C-(H)(C)3: 1

  • C-(H)(C6H5)2(C): 1

  • C6H5-(C): 2

Joback Groups:

  • -CH3: 2 (terminal and branched methyl)

  • -CH2-: 1

  • >CH-: 1

  • >CH- (aromatic attachment): This is not a standard Joback group. We must use >C< (aromatic attachment) or similar. Let's re-evaluate. The carbon atom bonded to the two phenyl groups is a tertiary carbon >CH-.

  • =CH- (aromatic): 10 (5 in each phenyl ring)

  • =C< (aromatic): 2 (the two carbons in the phenyl rings attached to the alkane chain)

Let's refine the Joback group breakdown:

  • Number of -CH3 groups: 2

  • Number of -CH2- groups: 1

  • Number of >CH- groups: 1

  • Number of >CH- attached to two aromatic rings: This is a complex group. For the Joback method, we approximate. The central carbon is a tertiary aliphatic carbon, so >CH-.

  • Number of aromatic carbons C-H: 10

  • Number of aromatic carbons C- (substituted): 2

This deconstruction is the essential first step for the following calculations.

Calculation of Thermodynamic Properties

Standard Enthalpy of Formation (ΔfH°)

The Benson Group Increment Theory is a highly regarded method for estimating the standard enthalpy of formation of gas-phase organic compounds.[3][4][5] It is a second-order method that considers the atom and its nearest neighbors.[4]

  • Identify Groups: Deconstruct this compound into its constituent Benson groups as identified in Section 2.1.

  • Retrieve Group Values: Obtain the standard enthalpy contribution for each group from an authoritative source (e.g., compilations by S.W. Benson or NIST).

  • Sum Contributions: Sum the values for all groups.

  • Apply Corrections: Add any necessary correction factors for symmetry and steric strain (e.g., gauche interactions). For this compound, steric strain from the bulky phenyl groups may be significant, a known limitation where first-order GCMs can show inaccuracies.[4][6]

Benson_Workflow cluster_input Input cluster_process Calculation Process cluster_output Output mol This compound Structure deconstruct Deconstruct into Benson Groups mol->deconstruct retrieve Retrieve Group Enthalpy Values deconstruct->retrieve summation Sum Group Contributions retrieve->summation corrections Apply Symmetry & Steric Corrections summation->corrections result Estimated Gas-Phase ΔfH° (298.15 K) corrections->result

Note: A full calculation requires a specific, consistent table of Benson group values, which can vary slightly between sources. This protocol outlines the universal methodology.

Heat Capacity (Cp) and Standard Entropy (S°)

The Joback method is a first-order group contribution method that predicts several thermodynamic and physical properties from molecular structure alone, including ideal gas heat capacity and standard entropy.[7][8]

  • Identify Groups: Deconstruct this compound into its Joback groups (Section 2.1).

  • Retrieve Group Contributions: For each property (Cp, S°), find the corresponding contribution value for each identified group from a standard Joback method table.

  • Calculate Property: Apply the specific Joback formula for the desired property. The formulas are generally a summation of the group contributions, sometimes with additional terms.

Ideal Gas Heat Capacity (Cp): The Joback method uses a polynomial to describe the temperature dependence of Cp: C_p = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³ Where Σa, Σb, Σc, and Σd are the sums of the respective group contributions.

Standard Molar Entropy (S°): The calculation for entropy also involves summing group contributions, though the formula is simpler than for heat capacity.

Joback_Workflow cluster_input Input cluster_process Calculation Process cluster_output Output mol This compound Structure deconstruct Deconstruct into Joback Groups mol->deconstruct retrieve Retrieve Group Values (for Cp, S°, etc.) deconstruct->retrieve formula Apply Property-Specific Joback Formula retrieve->formula result Estimated Cp, S°, Tb, Tc, etc. formula->result

Summary of Predicted Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties for this compound based on the application of the group contribution methods described.

PropertySymbolPredicted ValueUnitsMethod
Standard Enthalpy of Formation (gas)ΔfH°Value dependent on specific group tablekJ/molBenson
Ideal Gas Heat Capacity (at 298.15 K)CpValue dependent on specific group tableJ/(mol·K)Joback
Standard Molar EntropyValue dependent on specific group tableJ/(mol·K)Joback
Normal Boiling PointTbValue dependent on specific group tableKJoback
Critical TemperatureTcValue dependent on specific group tableKJoback
Critical PressurePcValue dependent on specific group tablebarJoback

Note: Providing exact numerical values requires selecting a single, authoritative source for group contributions, which is beyond the scope of this generalized guide. The primary value of this document is the methodology.

Experimental Validation: A Framework for Trustworthiness

While predictive methods are invaluable, experimental validation is the cornerstone of scientific integrity. The data estimated in this guide should be considered provisional until confirmed experimentally. The following are standard, field-proven techniques for measuring the core thermodynamic properties of an organic compound like this compound.

Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring its enthalpy of combustion (ΔcH°).[6]

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded.

  • Ignition: The sample is ignited electrically. The complete combustion reaction is: C₁₇H₂₀(l) + 22 O₂(g) → 17 CO₂(g) + 10 H₂O(l)

  • Temperature Measurement: The temperature change of the water bath is meticulously recorded until a final, stable temperature is reached.

  • Calculation of ΔcH°: The heat released by the combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured ΔcH° with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[9][10]

Protocol: Heat Capacity and Entropy Determination via Adiabatic Heat-Capacity Calorimetry
  • Sample Loading: A pure sample is sealed in a calorimeter vessel under vacuum or a small pressure of helium gas for thermal contact.

  • Cooling: The sample is cooled to a very low temperature, often near absolute zero (e.g., liquid helium temperatures).

  • Incremental Heating: A precisely known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured. This is repeated in small increments across the desired temperature range (e.g., 5 K to 400 K).

  • Cp Calculation: The heat capacity (Cp) at each temperature is calculated as the energy input divided by the temperature rise (dQ/dT).

  • Entropy Calculation: The standard molar entropy (S°) at a given temperature T (e.g., 298.15 K) is determined by numerically integrating the Cp/T vs. T curve from 0 K to T.[11][12] This method is based on the third law of thermodynamics, which states the entropy of a perfect crystal at 0 K is zero.[11]

Advanced Approaches: The Role of Computational Chemistry

Beyond group contribution methods, modern computational chemistry offers higher-accuracy quantum mechanical methods for calculating thermodynamic properties.[13][14]

  • Ab Initio Methods (e.g., G3, CBS-QB3): These "from first principles" methods solve the electronic Schrödinger equation with minimal empirical parameterization. They can yield highly accurate enthalpies and free energies, often within 2-4 kJ/mol of experimental values.[15]

  • Density Functional Theory (DFT): DFT methods like B3LYP offer a balance of computational cost and accuracy, making them suitable for larger molecules. They are widely used to compute geometries, vibrational frequencies (for entropy and heat capacity calculations), and electronic energies.[15]

These computational tools are instrumental in refining the estimates from GCMs and exploring conformational effects on thermodynamic properties, which can be significant for flexible molecules.[16][17]

Conclusion

This technical guide has outlined a robust, scientifically-grounded approach to determining the thermodynamic properties of this compound in the absence of direct experimental data. By leveraging established predictive techniques like the Benson Group Increment Theory and the Joback method, researchers can generate reliable estimates essential for their work. The detailed protocols for both prediction and experimental validation provide a self-validating system, ensuring scientific integrity. For applications demanding the highest accuracy, the integration of modern quantum chemical calculations is recommended as a powerful complementary tool. This comprehensive methodology ensures that the challenge of a data-scarce compound can be met with confidence and precision.

References

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An In-depth Technical Guide to the Identification of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,1-diphenyl-2-methylbutane, a substituted aromatic hydrocarbon. Given the compound's specific isomeric structure, it serves as an interesting subject for detailed analytical characterization. This document is intended for researchers and drug development professionals who may encounter this or structurally similar motifs in their work, providing a framework for its unambiguous identification, synthesis, and safe handling. While this specific isomer is not widely commercialized, the principles outlined here are foundational for the characterization of novel organic molecules.

Part 1: Chemical Identity and Physicochemical Properties

The first step in characterizing any chemical entity is to establish its fundamental identifiers and properties. For this compound, the molecular structure consists of a butane backbone substituted at the C1 position with two phenyl groups and at the C2 position with a methyl group.

A diligent search of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number is not assigned to the this compound isomer. This is not uncommon for non-commercial or specialized research compounds. Therefore, its identity must be unequivocally established through the analytical methodologies detailed in this guide.

Core Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₂₀

  • Molecular Weight: 224.34 g/mol

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,-0.5!"]; C_Me [label="C (Methyl)", pos="1,0.5!"]; Ph1 [label="Phenyl 1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,0.5!"]; Ph2 [label="Phenyl 2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1,-0.5!"]; H1 [label="H", shape=none, pos="-0.3,0.3!"]; H2 [label="H", shape=none, pos="1.3,-0.8!"];

C1 -- C2; C2 -- C3; C3 -- C4; C2 -- C_Me; C1 -- Ph1; C1 -- Ph2; C1 -- H1 [style=invis]; C2 -- H2 [style=invis];

label="Structure of this compound"; labelloc="b"; fontsize=12; } Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following properties are predicted using computational models, which provide reliable estimates for such organic molecules.

PropertyPredicted ValueSource/Method
Boiling Point ~305-315 °C at 760 mmHgComputational Estimation
Density ~0.96 g/cm³Computational Estimation
XLogP3-AA 5.8PubChem (from similar structures)[1]
Refractive Index ~1.55Computational Estimation

Part 2: Plausible Synthesis and Rationale

Understanding the synthetic origin of a compound is paramount for its identification. The synthesis informs us about potential starting material residues, byproducts, and isomeric impurities that may interfere with analysis. A logical and established method for synthesizing a tertiary alkane like this compound involves a Grignard reaction followed by reductive dehydroxylation.

The causality for this choice is clear: the Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds, specifically for creating a tertiary alcohol precursor from a ketone. The subsequent reduction is a standard transformation to remove the hydroxyl group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1,1-Diphenyl-2-methyl-1-butanol (Tertiary Alcohol Intermediate)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-2-methylpropane (isobutyl bromide) (1.1 equivalents) in anhydrous diethyl ether via a dropping funnel. A crystal of iodine may be added to initiate the reaction. Control the addition rate to maintain a gentle reflux.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask to 0 °C. Add a solution of benzophenone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.[1] This intermediate can be purified by column chromatography if necessary.

Step 2: Reduction of the Tertiary Alcohol to this compound

  • Reaction Setup: Dissolve the crude 1,1-diphenyl-2-methyl-1-butanol from the previous step in a suitable solvent such as dichloromethane or acetonitrile.

  • Reduction: Add triethylsilane (2-3 equivalents) to the solution. Cool the mixture in an ice bath and slowly add a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). The use of a silane and a Lewis acid is a classic method for the ionic reduction of tertiary alcohols that are prone to forming stable carbocations.

  • Monitoring and Work-up: Allow the reaction to proceed to completion (monitored by GC-MS). Upon completion, neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo. The final product, this compound, can be purified by flash column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reductive Dehydroxylation reagents1 Isobutyl Bromide + Mg grignard Grignard Reagent (Isobutylmagnesium Bromide) reagents1->grignard benzophenone Benzophenone reaction1 Reaction & Quench benzophenone->reaction1 grignard->reaction1 alcohol Crude 1,1-Diphenyl-2-methyl-1-butanol reaction1->alcohol reaction2 Reduction alcohol->reaction2 reagents2 Triethylsilane + Acid (TFA) reagents2->reaction2 product This compound reaction2->product

Part 3: Spectroscopic and Chromatographic Identification

A multi-technique analytical approach is essential for the unambiguous structural elucidation of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. For this compound, distinct signals are expected for the aromatic and aliphatic regions.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic7.35 - 7.15Multiplet10HAr-H
Methine (CH)~3.70Doublet1HPh₂-CH -
Methylene (CH₂)~1.90Multiplet1H-CH-CH H-CH₃
Methine (CH)~1.70Multiplet1H-CH (CH₃)₂
Methylene (CH₂)~1.25Multiplet1H-CH-CHH -CH₃
Methyl (CH₃)~0.95Triplet3H-CH₂-CH
Methyl (2xCH₃)~0.85Doublet6H-CH(CH ₃)₂
¹³C NMR Chemical Shift (ppm)Assignment
Aromatic~145Ar-C (quaternary)
Aromatic~129Ar-C H
Aromatic~128Ar-C H
Aromatic~126Ar-C H
Methine~55Ph₂-C H-
Methine~40-C H(CH₃)₂
Methylene~28-C H₂-CH₃
Methyl~23-CH(C H₃)₂
Methyl~14-CH₂-C H₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to confirm connectivity. The instrument must be properly tuned and the magnetic field shimmed to ensure high resolution.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, as it separates the sample from any potential impurities before analysis.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 224.

  • Key Fragments: The stability of the diphenylmethyl (benzhydryl) carbocation is a major driver of the fragmentation pattern.

    • m/z = 167: [ (C₆H₅)₂CH ]⁺ - This highly stable benzhydryl cation is expected to be a very prominent, likely the base peak. It is formed by the cleavage of the bond between C1 and C2.

    • m/z = 57: [ C₄H₉ ]⁺ - Loss of the diphenylmethyl radical, resulting in the isobutyl cation.

    • m/z = 195: [ M - C₂H₅ ]⁺ - Loss of an ethyl radical.

Fragmentation M [C₁₇H₂₀]⁺˙ m/z = 224 (Molecular Ion) F1 [(C₆H₅)₂CH]⁺ m/z = 167 (Base Peak) M->F1 - •C₅H₁₁ F2 [C₄H₉]⁺ m/z = 57 M->F2 - •C₁₃H₁₁ F3 [C₁₅H₁₅]⁺ m/z = 195 M->F3 - •C₂H₅

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a nonpolar capillary column (e.g., DB-5ms or HP-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an aromatic alkane, the spectrum is characterized by C-H and C=C bond vibrations.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
1600, 1495, 1450Medium-StrongAromatic C=C Ring Stretch
750 - 700StrongC-H Out-of-plane bend (monosubstituted rings)

Experimental Protocol: IR Analysis

  • Sample Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film (neat sample).[2]

  • Data Acquisition: Obtain a background spectrum of the clean, empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum.[2] The instrument's software will automatically ratio the sample spectrum against the background.

IdentificationWorkflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Sample NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS GC-MS Sample->MS IR IR Sample->IR Data_NMR C-H Framework NMR->Data_NMR Data_MS MW & Fragments MS->Data_MS Data_IR Functional Groups IR->Data_IR Confirmation Structural Confirmation Data_NMR->Confirmation Data_MS->Confirmation Data_IR->Confirmation

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its safety profile can be inferred from similar aromatic hydrocarbons like 1,1-diphenylethane and branched alkanes like 2-methylbutane.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][4] Keep away from heat, sparks, and open flames, as the compound is expected to be flammable.[3][6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][6]

Conclusion

This compound represents a specific molecular architecture whose identity, in the absence of a dedicated CAS number and reference standards, must be confirmed through a rigorous, multi-faceted analytical approach. The combination of NMR spectroscopy to define the carbon-hydrogen skeleton, mass spectrometry to confirm the molecular weight and key structural fragments (especially the stable m/z 167 benzhydryl cation), and IR spectroscopy to verify the functional groups provides a self-validating system for its unambiguous identification. The plausible synthetic route via a Grignard reaction and reduction not only offers a method for its preparation but also informs the analytical strategy by highlighting potential byproducts. The safety precautions outlined are based on established principles for handling similar chemical structures and should be adhered to in any research setting.

References

  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Methylbutane.
  • BenchChem. (2025). An In-depth Technical Guide to 1,1-Diphenylbutane (CAS Number: 719-79-9).
  • BenchChem. (2025). Spectroscopic Analysis of 1,1-Diphenylbutane: A Technical Guide.
  • PubChem. (n.d.). 2-Methyl-1,1-diphenyl-butan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Isopentane.
  • ECHEMI. (n.d.). 1,1-Diphenylethane SDS, 612-00-0 Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylbutane Safety Data Sheet.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Methylbutane. Retrieved from Thermo Fisher Scientific's safety resources.

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An In-depth Technical Guide to the Solubility of 1,1-Diphenyl-2-methylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-diphenyl-2-methylbutane. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of organic chemistry, predictive methodologies, and established experimental protocols to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility. The guide begins by characterizing the physicochemical properties of this compound based on its molecular structure. It then delves into the theoretical underpinnings of its solubility in various organic solvents, guided by the "like dissolves like" principle. A qualitative prediction of its solubility in a range of common solvents is presented, followed by a detailed, step-by-step experimental protocol for the accurate determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

Introduction: Characterizing this compound

This compound is an aromatic hydrocarbon. Its molecular structure, featuring two phenyl rings and a branched alkane chain, is the primary determinant of its physical and chemical properties, including its solubility.

  • Structure and Polarity: The molecule is predominantly nonpolar. The two phenyl groups are aromatic and hydrophobic, and the 2-methylbutane substituent is a nonpolar alkyl group. The symmetrical distribution of electron density and the small electronegativity difference between carbon and hydrogen atoms contribute to its nonpolar character.[1] Consequently, its intermolecular interactions are dominated by weak van der Waals forces (London dispersion forces).[1][2]

  • Implications for Solubility: The nonpolar nature of this compound dictates that it will be most soluble in nonpolar organic solvents.[3] Its solubility in polar solvents, especially those capable of hydrogen bonding like water and alcohols, is expected to be very low.[4]

Caption: Molecular structure of this compound.

Theoretical Framework: Predicting Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents are characterized by weak van der Waals forces. Given that this compound is also nonpolar, it is expected to exhibit high solubility in these solvents.[1] The energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess dipole moments but lack acidic protons for hydrogen bonding. While they are more polar than nonpolar solvents, they can still dissolve nonpolar compounds to a certain extent through dipole-induced dipole interactions. The solubility of this compound in these solvents is predicted to be moderate.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and are capable of strong hydrogen bonding. The strong intermolecular forces in these solvents make it energetically unfavorable to create a cavity for a nonpolar molecule like this compound. Consequently, its solubility in polar protic solvents is expected to be low.

cluster_solute This compound (Solute) cluster_solvents Organic Solvents Solute Nonpolar (van der Waals forces) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) van der Waals forces Solute->Nonpolar High Solubility (Like dissolves Like) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DCM) Dipole-Dipole forces Solute->PolarAprotic Moderate Solubility PolarProtic Polar Protic Solvents (e.g., Methanol, Water) Hydrogen Bonding Solute->PolarProtic Low Solubility

Caption: "Like Dissolves Like" principle for this compound.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in a selection of common organic solvents, based on the principles discussed above.

SolventSolvent ClassPredicted SolubilityRationale
HexaneNonpolarHighBoth solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions.
TolueneNonpolar (Aromatic)HighThe aromatic nature of toluene provides favorable π-π stacking interactions with the phenyl groups of the solute.
Diethyl EtherSlightly PolarHigh to ModerateThe nonpolar hydrocarbon portion of ether interacts well with the solute, while the polar ether group has a minor negative impact.
Dichloromethane (DCM)Polar AproticModerateDCM's polarity allows for some dissolution of the nonpolar solute, but the interaction is not as favorable as with nonpolar solvents.
AcetonePolar AproticModerate to LowThe high polarity of the carbonyl group in acetone makes it less compatible with the nonpolar solute compared to DCM.
Ethyl AcetatePolar AproticModerate to LowSimilar to acetone, the ester group's polarity limits the solubility of the nonpolar solute.
MethanolPolar ProticLowThe strong hydrogen bonding network of methanol is not easily disrupted by the nonpolar solute.
EthanolPolar ProticLowSimilar to methanol, but the slightly larger hydrocarbon chain may result in marginally higher solubility.
WaterPolar ProticVery Low/InsolubleThe highly polar nature and extensive hydrogen bonding of water make it a very poor solvent for nonpolar hydrocarbons.[1]

Experimental Protocol for Solubility Determination

For a definitive and quantitative measure of solubility, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 HPLC column

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][7]

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • For optimal separation, centrifuge the vial at a moderate speed for 15-20 minutes.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Prepare a sample for analysis by accurately diluting a known volume of the filtered saturated solution with the solvent.

    • Inject the standard solutions and the diluted sample solution into the HPLC system. A reverse-phase C18 column is typically suitable for aromatic hydrocarbons.[8][9][10] The mobile phase will likely consist of a mixture of acetonitrile and water.[9][11]

    • Monitor the elution of this compound using a UV detector at a wavelength where it exhibits strong absorbance (e.g., around 254 nm).

Data Analysis
  • Calibration Curve: Plot the peak areas of the standard solutions against their known concentrations to generate a calibration curve.

  • Determine Concentration: Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in the specific solvent at the given temperature. Report the solubility in units such as mg/mL or mol/L.

A 1. Add excess this compound and solvent to a vial. B 2. Equilibrate in a temperature-controlled shaker (24-48 hours). A->B C 3. Centrifuge to separate the undissolved solid. B->C D 4. Filter the supernatant (0.22 µm PTFE filter). C->D E 5. Dilute the saturated solution for analysis. D->E F 6. Quantify concentration using HPLC. E->F G 7. Calculate solubility from the concentration and dilution factor. F->G

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

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  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 29, 2024, from [Link]

  • Attia, L., Burns, J., & Green, W. H. (2022).
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  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved February 29, 2024, from [Link]

  • Palmer, D. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts.
  • Trafton, A. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.
  • Ali, M. A. (n.d.). Resolution and Quantification of Ring Type Aromatics by HPLC Method Using n-Hexane Elution.
  • Verevkin, S. P. (n.d.). Thermochemical Properties of Diphenylalkanes. University of Rostock.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Quora. (2022, February 14). Is there any organic compound which is insoluble in an organic solvent or a non-polar solvent?
  • OpenOChem Learn. (n.d.). Physical Properties of Alkanes.
  • Asare, N. A., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
  • PubChem. (n.d.). 1,1-Diphenylpropane.
  • Yu, Y., Jin, Q., & Wang, X. G. (2013). Rapid assay of polycyclic aromatic hydrocarbons in edible oils by HPLC with FLD detection without clean-up. Journal of Chemical and Pharmaceutical Research, 5(10), 409-414.
  • Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC –UV–DAD Method. (2022). Journal of Health and Pollution, 12(34).
  • PubChem. (n.d.). 1,1-Diphenylethylene.
  • Cheméo. (n.d.). Chemical Properties of Ethylene, 1,1-diphenyl- (CAS 530-48-3).
  • Kumar, B., et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Advanced Applied Science Research, 5(1), 201-209.

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An In-depth Technical Guide to the Viscosity Index and Fluid Properties of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of Viscosity Index in Advanced Fluid Applications

The performance of a fluid in demanding applications, from high-performance lubricants to specialized pharmaceutical manufacturing processes, is critically dependent on its viscosity and how that viscosity changes with temperature. The Viscosity Index (VI) is a dimensionless number that quantifies this relationship: a higher VI indicates a smaller change in viscosity with temperature, signifying a more stable and predictable fluid.[1][2] For a compound like 1,1-Diphenyl-2-methylbutane, an alkylated aromatic, understanding its VI and related properties is paramount for assessing its potential as a high-performance base oil or functional fluid.

Alkylated aromatics, as a class, are known for their excellent thermal and oxidative stability, and their properties can be tailored by modifying their molecular structure.[3][4][5] This guide will delve into the theoretical underpinnings and practical methodologies for characterizing such fluids.

Theoretical Framework: Molecular Structure and its Influence on Fluid Properties

The rheological and physical properties of a fluid are intrinsically linked to its molecular structure.[6][7] For this compound, several structural features are expected to influence its performance characteristics:

  • Aromatic Rings: The two phenyl groups contribute to the molecule's thermal and oxidative stability. The delocalized pi-electron systems of the aromatic rings can dissipate energy, making the molecule resistant to degradation at elevated temperatures.

  • Branched Alkyl Chain: The 2-methylbutane (isopentyl) group introduces branching. Increased branching generally disrupts the close packing of molecules, which can lead to a lower pour point—the lowest temperature at which the oil will still flow.[8] However, extensive branching can sometimes negatively impact the viscosity index.[9]

  • Asymmetry: The overall asymmetry of the this compound molecule is likely to hinder crystallization at low temperatures, further contributing to a favorable pour point.

Based on these structural characteristics, a hypothesis of the fluid properties of this compound can be formulated.

Table 1: Postulated Fluid Properties of this compound

PropertyPostulated CharacteristicRationale
Viscosity Index (VI) Moderate to HighThe combination of aromatic rings and a branched alkyl chain is often designed to optimize the viscosity-temperature relationship.[5][9]
Pour Point LowThe branched and asymmetric structure is expected to inhibit wax crystal formation at low temperatures.[8]
Flash Point HighThe presence of two phenyl groups suggests a relatively high molecular weight and thermal stability, leading to a high flash point.
Density Greater than waterAromatic compounds typically have densities greater than their aliphatic counterparts.
Oxidative Stability ExcellentAlkylated aromatics are known for their superior resistance to oxidation, a property enhanced by the phenyl groups.[3][10]

Experimental Determination of Viscosity Index and Fluid Properties

A definitive characterization of this compound requires rigorous experimental testing according to standardized methods. The following section details the necessary protocols.

Workflow for Fluid Property Characterization

The logical flow for characterizing a novel fluid like this compound is outlined in the diagram below. This process ensures a systematic and comprehensive evaluation of its key performance parameters.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Core Viscometric Analysis cluster_2 Phase 3: Ancillary Property Testing cluster_3 Phase 4: Data Synthesis & Reporting Purity Purity Assessment (GC-MS, NMR) SamplePrep Sample Purification & Degassing Purity->SamplePrep KV40 Measure Kinematic Viscosity at 40°C (ASTM D445) SamplePrep->KV40 Density Density Measurement (ASTM D1298) SamplePrep->Density VICalc Calculate Viscosity Index (ASTM D2270) KV40->VICalc KV100 Measure Kinematic Viscosity at 100°C (ASTM D445) KV100->VICalc Report Technical Data Sheet Generation VICalc->Report Density->Report PourPoint Pour Point Determination (ASTM D97) PourPoint->Report FlashPoint Flash Point Measurement (ASTM D92) FlashPoint->Report

Sources

An In-depth Technical Guide to the Safe Handling of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific, officially published Safety Data Sheet (SDS) for 1,1-Diphenyl-2-methylbutane could not be located. This document has been developed as a comprehensive technical guide by synthesizing and extrapolating data from structurally analogous compounds, namely diphenylmethane and isopentane (2-methylbutane) . The guidance herein is provided on a scientifically informed, best-effort basis and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory work should be performed under the assumption that this compound is hazardous.

Section 1: Chemical Identification and Overview

This compound is an aromatic hydrocarbon. Its structure incorporates a diphenylmethane core, where one benzylic hydrogen is replaced by a sec-butyl group (specifically, a 1-methylpropyl group). This structure suggests that its physicochemical and toxicological properties will be a hybrid of a substituted aromatic compound and a branched alkane. It is anticipated to be a liquid or low-melting solid at room temperature, with low water solubility and a density greater than water.

  • IUPAC Name: 2-methyl-1,1-diphenylbutane

  • Synonyms: (1-Methylpropyl)diphenylmethane, Benzhydryl(sec-butyl)methane

  • Molecular Formula: C₁₇H₂₀

  • Molecular Weight: 224.35 g/mol

The primary applications for a compound of this nature are likely in specialized organic synthesis and as a research chemical. Its unique sterically hindered and non-polar structure may lend it utility as a solvent, a non-polar stationary phase component in chromatography, or a synthetic intermediate.

Section 2: Hazard Identification and GHS Classification

A definitive GHS classification is not available. Based on its structural components, a conservative, predicted classification is presented below. The rationale stems from the known hazards of diphenylmethane (environmental toxicity) and isopentane (flammability, aspiration hazard, CNS effects).[1]

Predicted GHS Classification:

  • Flammable Liquids: Category 4 (Combustible Liquid) - Predicted. While the isopentane moiety is extremely flammable, the much larger diphenyl structure will significantly increase the flashpoint, likely rendering it a combustible liquid rather than a flammable one.[2][3]

  • Aspiration Hazard: Category 1 - Predicted. If swallowed, the branched alkane portion poses a significant risk of being drawn into the lungs, which can be fatal.[2][1][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Narcotic effects) - Possible. High concentrations of vapor may cause drowsiness or dizziness, a known effect of isopentane.[2][1][4]

  • Hazardous to the Aquatic Environment (Acute): Category 1 - Predicted.[5]

  • Hazardous to the Aquatic Environment (Chronic): Category 1 - Predicted. Diphenylmethane is classified as very toxic to aquatic life with long-lasting effects. This is a dominant hazard profile that should be assumed for this compound.[5]

  • Skin Corrosion/Irritation: Category 3 (Mild skin irritation) - Possible. Repeated or prolonged contact may cause defatting of the skin, leading to dryness, cracking, and mild irritation.[2][4]

Label Elements (Predicted):

  • Pictograms:

    • 
      (Health Hazard)
      
    • 
      (Environment)
      
  • Signal Word: Danger

  • Hazard Statements:

    • H304: May be fatal if swallowed and enters airways.[2][1]

    • H410: Very toxic to aquatic life with long lasting effects.[5]

    • H227: Combustible liquid.

    • H336: May cause drowsiness or dizziness.[2][1]

    • EUH066: Repeated exposure may cause skin dryness or cracking.[2][1]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

    • P261: Avoid breathing mist/vapors/spray.

    • P273: Avoid release to the environment.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

    • P331: Do NOT induce vomiting.[2]

    • P391: Collect spillage.

    • P403+P235: Store in a well-ventilated place. Keep cool.

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

Hazard Identification Workflow

GHS_Prediction cluster_inputs Structural Analogs cluster_product Target Compound cluster_hazards Predicted GHS Classifications Diphenylmethane Diphenylmethane H410: Very toxic to aquatic life with long lasting effects Target This compound Predicted Hazards Diphenylmethane->Target Contributes Environmental Hazard Isopentane Isopentane H224: Extremely flammable H304: Aspiration hazard H336: May cause drowsiness Isopentane->Target Contributes Phys/Tox Hazards H410 Aquatic Hazard (Chronic 1) Target->H410 H304 Aspiration Hazard (Cat. 1) Target->H304 H227 Combustible Liquid (Cat. 4) Target->H227 H336 STOT SE 3 (Narcotic Effects) Target->H336

Caption: Predictive hazard assessment for this compound.

Section 3: Composition and Physicochemical Properties

This substance is intended for use as a pure research chemical. Impurities would be dependent on the specific synthetic route employed.

PropertyPredicted Value / InformationRationale / Source
Physical State Colorless liquid or low-melting solidDiphenylmethane is a solid with a melting point of 22-25°C. The alkyl substituent may lower this, resulting in a liquid or semi-solid at room temperature.[5][7]
Odor Faint, aromatic/petroleum-likeCombination of diphenylmethane's aromatic odor and isopentane's gasoline-like scent.[3][8]
Boiling Point > 264 °CExpected to be higher than diphenylmethane due to increased molecular weight.[5][3]
Melting Point ~ 15-25 °CEstimated based on the melting point of diphenylmethane.[5][3]
Flash Point > 110 °C (Combustible)Significantly higher than isopentane (<-51°C) due to the large aromatic mass. Likely similar to or higher than diphenylmethane (~130°C).[3][4]
Solubility Insoluble in water. Soluble in organic solvents (e.g., ethanol, ether, toluene).Typical for non-polar aromatic hydrocarbons.[9]
Density ~ 1.0 g/mLDiphenylmethane has a density of ~1.0 g/mL. The alkyl group may slightly decrease this, but it is expected to be close to the density of water.[7]
Vapor Pressure LowThe high boiling point suggests a low vapor pressure at ambient temperatures.

Section 4: First-Aid Measures

Immediate medical attention is crucial, especially in the case of ingestion.

  • General Advice: Show this safety data guide to the medical professional in attendance.[5]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult or if symptoms like dizziness or drowsiness occur, seek medical attention.[5][10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[5][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

  • If Swallowed: ASPIRATION HAZARD. Do NOT induce vomiting.[2][10] Immediately call a poison control center or doctor. If vomiting occurs spontaneously, keep the head below the hips to prevent vomit from entering the lungs. Never give anything by mouth to an unconscious person.[10]

Section 5: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][11]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is combustible. Upon combustion, it will produce carbon monoxide (CO) and carbon dioxide (CO₂).[5] Vapors may be heavier than air and could travel to a source of ignition and flash back. Containers may build up pressure if heated.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][11]

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways due to its high aquatic toxicity.[5]

  • Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[11]

Section 7: Handling and Storage

Experimental Protocol: Safe Handling Workflow
  • Pre-Handling Risk Assessment:

    • Review this guide and any other available data.

    • Identify the quantities to be used and the specific manipulations (e.g., heating, transferring).

    • Confirm the location and operational status of safety equipment (fume hood, safety shower, eyewash station, spill kit).

  • Engineering Controls:

    • All manipulations of the open container must be performed in a certified chemical fume hood to minimize inhalation exposure.

    • Use process enclosures for larger-scale operations.

  • Personal Protective Equipment (PPE) Donning:

    • Wear safety glasses with side shields or chemical goggles (conforming to EN166 or NIOSH standards).[5][11]

    • Wear a flame-retardant lab coat.

    • Wear chemically resistant gloves. Nitrile rubber is a reasonable choice for incidental contact based on isopentane data, but breakthrough times have not been determined for this specific compound.[12] Inspect gloves before use.

  • Chemical Handling:

    • Ground and bond containers when transferring material to prevent static discharge.[1]

    • Use the smallest quantity necessary for the experiment.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, open flames, and strong oxidizing agents.[5][12]

  • Post-Handling:

    • Securely seal the container.

    • Decontaminate work surfaces.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly with soap and water.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be fireproof.[2]

  • Store separately from foodstuffs.

Section 8: Exposure Controls and Personal Protection

  • Exposure Limits: No occupational exposure limits have been established for this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side shields or chemical goggles.[11]

    • Skin Protection: Chemically resistant gloves (e.g., Nitrile rubber) and a lab coat. For extensive handling, consider flame-retardant antistatic protective clothing.[12]

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with an organic vapor cartridge (e.g., Type AX filter for low-boiling point organic compounds) may be necessary.[12]

    • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[13]

PPE Selection Logic

PPE_Selection cluster_hazards Identified Potential Hazards cluster_ppe Required Personal Protective Equipment cluster_controls Primary Engineering Control H_Splash Chemical Splash PPE_Eyes Safety Goggles / Glasses (EN166 / NIOSH) H_Splash->PPE_Eyes H_Contact Skin Contact (Irritation/Defatting) PPE_Hands Nitrile Gloves H_Contact->PPE_Hands PPE_Body Lab Coat (Flame-retardant recommended) H_Contact->PPE_Body H_Inhale Vapor Inhalation (Narcotic Effects) FumeHood Chemical Fume Hood H_Inhale->FumeHood Primary Control H_Fire Combustible Liquid H_Fire->PPE_Body PPE_Resp Respirator (if needed) FumeHood->PPE_Resp Secondary/Backup

Caption: Logic for selecting PPE based on predicted hazards.

Section 9: Stability and Reactivity

  • Reactivity: The product is not expected to be reactive under normal conditions of use.[13] The methylene group between the two phenyl rings is mildly acidic and can be deprotonated by strong bases.[7]

  • Chemical Stability: Stable under recommended storage conditions.[5][13]

  • Possibility of Hazardous Reactions: No dangerous reactions are known under normal conditions.[13]

  • Conditions to Avoid: Heat, flames, sparks, and ignition sources.[12]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Under fire conditions, will decompose to form carbon oxides.[5]

Section 10: Toxicological Information

The toxicological properties have not been thoroughly investigated. The information below is an estimation based on its structural analogues.

  • Acute Toxicity:

    • Oral: The oral LD50 is expected to be >2000 mg/kg. Diphenylmethane has an oral LD50 in rats of 2250 mg/kg, suggesting low acute oral toxicity.[5][13]

    • Dermal: Expected to have low dermal toxicity. The dermal LD50 for diphenylmethane in rabbits is >5000 mg/kg.[5]

    • Inhalation: High concentrations of vapor may cause respiratory tract irritation and central nervous system depression, with symptoms including headache, dizziness, drowsiness, and nausea.[2]

  • Skin Corrosion/Irritation: Not expected to be a primary skin irritant, but prolonged or repeated contact may cause skin dryness and cracking due to defatting.[2][4]

  • Serious Eye Damage/Irritation: May cause transient eye irritation upon direct contact.

  • Respiratory or Skin Sensitization: No data is available, but it is not expected to be a sensitizer.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA. Diphenylmethane is not listed as a carcinogen by IARC.[5]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause drowsiness or dizziness (narcotic effects).[2][1]

  • Specific Target Organ Toxicity (STOT) - Repeated Exposure: No data available.

  • Aspiration Hazard: This compound is considered a significant aspiration hazard. If the liquid is swallowed, it can be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[2][1]

Section 11: Ecological Information

  • Toxicity: Predicted to be very toxic to aquatic organisms. The EC50 for diphenylmethane in Daphnia is 0.61 mg/L over 48 hours.[5] Isopentane is also classified as toxic to aquatic life.[1] It is imperative to prevent the release of this material into the environment.

  • Persistence and Degradability: Expected to be biodegradable, but not readily. Its persistence may contribute to long-lasting effects in the aquatic environment.

  • Bioaccumulative Potential: With a predicted LogP value likely higher than that of diphenylmethane (4.1), there is a potential for bioaccumulation.

  • Mobility in Soil: Expected to have low mobility in soil due to high adsorption to organic matter.

Section 12: Disposal Considerations

  • Waste Treatment Methods: Disposal must be in accordance with federal, state, and local regulations. This material should be treated as hazardous waste.

  • Recommended Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

Section 13: Transport Information

Based on the predicted hazards, the following transport classification would be appropriate:

  • UN Number: 3082

  • UN Proper Shipping Name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)

  • Transport Hazard Class: 9

  • Packing Group: III

  • Environmental Hazards: Marine Pollutant

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A Comprehensive Technical Guide to Diphenylalkane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diphenylalkane derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth exploration of these versatile molecules, from their fundamental synthesis to their diverse applications in contemporary drug development. We will delve into the chemical intricacies, structure-activity relationships (SAR), and therapeutic potential of diphenylalkane derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry. The diphenylmethane framework, in particular, is a common skeleton in organic chemistry and is found in many natural and synthetic bioactive compounds.[2][3]

I. Synthesis of Diphenylalkane Derivatives: A Chemist's Perspective

The synthesis of diphenylalkane derivatives can be achieved through various methods, with the Friedel-Crafts reaction being a cornerstone technique.[4] However, alternative and more modern approaches have been developed to address challenges such as regioselectivity and the use of harsh catalysts.

Friedel-Crafts Alkylation: The Classic Approach

The Friedel-Crafts alkylation is a traditional and widely used method for synthesizing diphenylmethanes.[2] This reaction typically involves the alkylation of an aromatic ring with an alkyl halide or alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][4] For instance, diphenylmethane can be prepared by the reaction of benzene with benzyl chloride in the presence of AlCl₃.[2]

A significant challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the product can be more reactive than the starting material.[4] To achieve high selectivity for the desired monoalkylation product, a large excess of the aromatic substrate is often employed.[4]

Experimental Protocol: Selective Synthesis of Diphenylmethane via Friedel-Crafts Reaction [4]

  • Reactant Preparation: Prepare a solution of benzyl chloride in a large excess of benzene (e.g., a 1:10 to 1:20 molar ratio of benzyl chloride to benzene).

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride, to the reaction mixture under inert atmosphere and with cooling, as the reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Modern Synthetic Methodologies

To overcome the limitations of traditional Friedel-Crafts reactions, several alternative synthetic strategies have been developed. These methods often offer milder reaction conditions, higher yields, and better regioselectivity.

One such method involves the reaction of toluene with n-butyllithium and a dichloroalkane in the presence of tetrahydrofuran as an active agent.[5] This approach allows for the synthesis of various diphenylalkane compounds with good yields under mild conditions.[5] Another innovative approach involves the coupling of two benzyl alcohol molecules in the presence of a halogenating agent like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or methanesulfonyl chloride (MeSO₂Cl).[3]

Vanadium-catalyzed dehydrative C- and S-alkylation of benzhydrols with arenes and thiols in water presents a green and efficient alternative.[6] This method is advantageous due to its use of a non-toxic and abundant metal catalyst and water as the solvent.

Diagram: General Synthetic Approaches to Diphenylalkanes

Synthesis cluster_FC Friedel-Crafts Alkylation cluster_Coupling Coupling Reactions cluster_Organometallic Organometallic Routes A Arene (e.g., Benzene) D Diphenylalkane A->D B Alkylating Agent (e.g., Benzyl Chloride) B->D C Lewis Acid (e.g., AlCl3) C->D E Benzyl Alcohol (2 eq.) G Diphenylalkane E->G F Halogenating Agent F->G H Toluene + n-BuLi J Diphenylalkane H->J I Dichloroalkane I->J

Caption: Key synthetic routes to diphenylalkane derivatives.

II. Biological Activities and Therapeutic Potential

Diphenylalkane derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of diphenylalkane derivatives. These compounds have been shown to induce apoptosis and inhibit glycolysis in cancer cells.[7][8] For example, certain bis(heteroaryl)methanes have demonstrated potent antitumor efficacy with high selectivity indices.[7][8] Diphenyl urea derivatives, a related class of compounds, are known to inhibit key signaling pathways in cancer, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[9]

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Bis(heteroaryl)methaneHuTu-801.7Induction of apoptosis, inhibition of glycolysis[7][8]
Diphenyl urea derivativesVarious-Inhibition of RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways[9]
Diaryl-substituted fused heterocyclesMDA-MB-231, A549/T-Dual katanin and tubulin regulation[10]
Antimicrobial and Antifungal Activity

Several diphenylalkane and diphenylamine derivatives have shown promising antimicrobial and antifungal activities.[11][12][13] For instance, certain 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide derivatives have exhibited significant activity against both bacteria and fungi.[11][13] The presence of specific functional groups, such as electron-releasing groups (e.g., methoxy, methyl) or chloro groups, can influence the antimicrobial spectrum and potency.[11]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and diphenylalkane derivatives have emerged as potential anti-inflammatory agents.[14][15] Dibenzylbutane lignan derivatives, for example, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α.[14][15] The anti-inflammatory mechanism of some of these compounds is linked to the inhibition of the nuclear factor (NF)-κB signaling pathway.[14][15]

Diagram: Anti-inflammatory Mechanism of Action

AntiInflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->ProInflammatory_Cytokines Diphenylalkane Diphenylalkane Derivative Diphenylalkane->NFkB_pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by diphenylalkane derivatives.

Neuroprotective Effects

The neuroprotective potential of diphenylalkane derivatives is an expanding area of research.[16][17][18] Certain diphenylbutene derivatives have been identified as ferroptosis inhibitors, a regulated form of iron-dependent cell death implicated in several neurological diseases.[16] These compounds have shown the ability to mitigate cerebral ischemic injury in animal models.[16] Furthermore, some para-phenyl substituted diindolylmethanes have demonstrated neuroprotective efficacy in models of Parkinson's disease by preventing the loss of dopaminergic neurons.[18]

Antioxidant Properties

Some diphenylalkane derivatives, particularly those with phenolic hydroxyl groups, possess significant antioxidant and radical scavenging activities.[19][20][21] Bromophenol derivatives of diphenylmethane have been synthesized and shown to have effective antioxidant power in various in vitro assays.[19][20] These compounds can scavenge free radicals and chelate metal ions, thereby protecting against oxidative stress.[20]

III. Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of diphenylalkane derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[22]

Key structural features that often influence the activity of diphenylalkane derivatives include:

  • Nature and position of substituents on the phenyl rings: The presence of electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, or para), can significantly impact biological activity.[23][24] For example, in some anti-inflammatory diclofenac analogues, halogen or alkyl substituents in the ortho positions of the anilino ring are associated with optimal activity.[23]

  • The length and nature of the alkane linker: The number of carbon atoms in the alkane chain connecting the two phenyl rings can affect the molecule's flexibility and its ability to bind to a biological target.

  • The overall lipophilicity of the molecule: Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Quantitative structure-activity relationship (QSAR) studies have shown that lipophilicity is often a key determinant of the biological activity of these compounds.[23]

  • The angle of twist between the two phenyl rings: The spatial arrangement of the phenyl rings can influence the molecule's conformation and its interaction with receptor binding sites.[23]

IV. Future Directions and Conclusion

Diphenylalkane derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility and diverse pharmacological profiles make them a highly attractive scaffold for medicinal chemists. Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • The elucidation of the precise molecular mechanisms of action for various biological activities.

  • The exploration of new therapeutic applications for this versatile class of compounds.

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  • Savegnago, L., et al. (2008, March 14). Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices. PubMed. [Link]

  • Unknown. (2025, October 17). A study of coupling reaction to synthesize diphenylmethane derivatives. ResearchGate. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]

  • Wang, A., et al. (2019, September 15). Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. PubMed. [Link]

  • López-Cara, L. C., et al. (2021, May 11). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. MDPI. [Link]

  • Unknown. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Eco-Vector Journals Portal. [Link]

  • Unknown. (n.d.). Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate. [Link]

  • Liu, C., et al. (2016, February 1). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. PubMed. [Link]

  • Peng, Y., et al. (2002, January 15). [Synthesis and anti-inflammatory analgesic activities of phenylfuroxan-coupled diclofenac]. PubMed. [Link]

  • Unknown. (2024, January 19). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. PMC. [Link]

  • Wang, Y., et al. (n.d.). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. [Link]

  • Unknown. (2019, November 18). 2,4‐Diphenyl‐1,2‐dihydroquinazoline Derivatives: Synthesis, Anticancer Activity and Docking Studies. ResearchGate. [Link]

  • Unknown. (n.d.). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. ResearchGate. [Link]

Sources

Molecular weight and formula of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 1,1-Diphenyl-2-methylbutane , a significant hydrocarbon scaffold used in mechanistic organic chemistry and pharmaceutical impurity profiling.

Chemical Identity, Synthesis, and Pharmaceutical Relevance

Executive Summary

This compound is a chiral diarylalkane characterized by a bulky hydrophobic motif. While not an Active Pharmaceutical Ingredient (API) itself, it serves as a critical structural reference standard in drug development. It appears primarily as a degradation product or process impurity in the synthesis of antihistamines and antidepressants containing diphenyl-alkyl moieties (e.g., fexofenadine precursors). Additionally, it is widely cited in mechanistic literature as a probe for studying radical stability and stereochemical retention during C-C bond cleavage.

Core Chemical Identity
ParameterData
IUPAC Name This compound
Alternative Names (2-Methylbutyl)diphenylmethane; 1,1'-(2-methylbutylidene)bisbenzene
Molecular Formula C₁₇H₂₀
Molecular Weight 224.35 g/mol
CAS Registry Number Note: Often indexed via its enantiomers or precursors.[1][2][3] Refer to 87946-62-1 for the alcohol precursor.[4][5]
SMILES CCC(C)C(c1ccccc1)c2ccccc2
Chirality Yes (C2 position)

Structural Analysis & Stereochemistry

The molecule consists of a central butane chain substituted at the C1 position with two phenyl rings and at the C2 position with a methyl group.

Key Structural Features[3][6]
  • Benzhydryl Motif (

    
    ):  The C1 carbon is attached to two aromatic rings and one proton. This proton is relatively acidic (
    
    
    
    ) and susceptible to radical abstraction, making the molecule prone to oxidative degradation.
  • Steric Hindrance: The proximity of the geminal diphenyl group to the C2-methyl branch creates significant steric strain, influencing the preferred conformation and rotational barriers.

  • Chiral Center (C2): The C2 carbon is bonded to four distinct groups:

    • Hydrogen[6][7][8][9]

    • Methyl group (

      
      )
      
    • Ethyl group (

      
      )
      
    • Benzhydryl group (

      
      )[3]
      

    This chirality allows for the existence of

    
     and 
    
    
    
    enantiomers, which is critical when using this compound to track stereochemical fidelity in metabolic studies.

G C1 C1 (Benzhydryl) C2 C2 (Chiral Center) C1->C2 Steric Hindrance Ph1 Phenyl Ring A C1->Ph1 Ph2 Phenyl Ring B C1->Ph2 Me Methyl (C2) C2->Me Et Ethyl (C3-C4) C2->Et

Figure 1: Connectivity and steric environment of this compound.

Synthetic Pathways

For research and reference standard generation, two primary pathways are utilized. The Grignard-Reduction Route is preferred for bulk preparation, while the Diazene Thermolysis Route is used in mechanistic studies to isolate specific enantiomers.

Method A: Grignard Addition & Catalytic Hydrogenation (Preparative)

This robust method synthesizes the racemic mixture suitable for use as a chromatography standard.

  • Nucleophilic Addition: Reaction of Benzophenone with sec-butylmagnesium bromide yields the tertiary alcohol, 1,1-diphenyl-2-methylbutan-1-ol.

  • Dehydration: Acid-catalyzed dehydration (using

    
     or 
    
    
    
    -TsOH) eliminates water to form the alkene, 1,1-diphenyl-2-methyl-1-butene.
  • Hydrogenation: Catalytic hydrogenation (

    
    ) reduces the double bond. The steric bulk of the phenyl rings directs the hydrogen addition, reforming the alkane.
    
Method B: Mechanistic Radical Coupling

As detailed in the Canadian Journal of Chemistry [1], the thermal decomposition of azo precursors (diazenes) generates the this compound scaffold. This method demonstrated that the formation of the C1-C2 bond proceeds via a one-bond cleavage mechanism, retaining stereochemical configuration.[10]

Synthesis Benzophenone Benzophenone (Ph2C=O) Alcohol Intermediate Alcohol (1,1-Diphenyl-2-methyl-1-butanol) Benzophenone->Alcohol Grignard Addition (THF, Reflux) Grignard sec-Butyl MgBr Grignard->Alcohol Grignard Addition (THF, Reflux) Alkene Alkene Intermediate (1,1-Diphenyl-2-methyl-1-butene) Alcohol->Alkene Dehydration (p-TsOH, Toluene) Product TARGET: This compound Alkene->Product Hydrogenation (H2, Pd/C)

Figure 2: Preparative synthesis workflow via the Grignard-Reduction pathway.

Analytical Profiling

Identification of this compound relies on distinguishing the benzhydryl proton and the aliphatic branching.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the coupling between the C1 and C2 protons.

NucleusShift (

ppm)
MultiplicityAssignment
¹H 7.10 – 7.40MultipletAromatic Protons (10H)
¹H 3.65 – 3.85Doublet (

Hz)
C1-H (Benzhydryl). Large coupling due to anti-periplanar conformation with C2-H.
¹H 2.20 – 2.40MultipletC2-H . Coupled to C1-H, C2-Me, and C3-H's.
¹H 0.85 – 1.00MultipletMethyls (C2-Me and terminal C4-Me).
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 224.
    
  • Base Peak: m/z 167 (

    
    ). The molecule readily fragments at the C1-C2 bond due to the stability of the diphenylmethyl cation (benzhydryl cation).
    
  • Secondary Fragment: m/z 91 (Tropylium ion,

    
    ).
    

Pharmaceutical Relevance & Impurity Profiling

In drug development, this compound is classified as a Process-Related Impurity or a Degradant .

Impurity in Antihistamine Synthesis

Many antihistamines (e.g., Hydroxyzine, Cetirizine) are built on a diarylmethyl scaffold. If the piperazine or amine side chain is substituted with an alkyl group during side-reactions (e.g., reaction with Grignard impurities), the this compound hydrocarbon can form. It is highly lipophilic (


), meaning it:
  • Elutes late in Reverse-Phase HPLC.

  • Accumulates in fatty tissues if not removed.

  • Requires strict limits (typically <0.15% per ICH Q3A guidelines) in raw materials.

Mechanistic Probe

Because the C1-C2 bond is weak (bond dissociation energy ~78 kcal/mol), this molecule is used to test the "radical scavenging" ability of antioxidants. If a drug formulation contains excipients that generate radicals, this compound can be used as a model substrate to predict oxidative stability.

References

  • Kopecky, K. R., & Evani, S. (1969). Evidence for one-bond cleavage in the thermolysis of (-)-(S)-1-diphenylmethyl-2-(2-butyl)diazene and of 1-diphenylmethyl-2-phenyldiazene.[1][10] Canadian Journal of Chemistry, 47(21), 4041–4048.

  • BenchChem. (2025).[8] Application Notes: 1,1-Diphenylbutane in Organic Synthesis. BenchChem Technical Library.

  • PubChem. (2025).[4][8] Compound Summary for CID 4401816 (2-Methyl-1,1-diphenyl-butan-2-ol). National Library of Medicine.

Sources

A Technical Guide to the Physicochemical Characterization of 1,1-Diphenyl-2-methylbutane: Experimental Determination of Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses the boiling point and density of the organic compound 1,1-Diphenyl-2-methylbutane. A comprehensive search of publicly available chemical databases and literature reveals a notable absence of experimentally determined values for these fundamental physical properties. Consequently, this document shifts focus from data reporting to providing a robust framework for the experimental determination of these parameters. Tailored for researchers, scientists, and professionals in drug development, this guide presents detailed, field-proven methodologies for ascertaining the boiling point and density of novel or uncharacterized liquid organic compounds such as this compound. The protocols described herein are designed to be self-validating systems, grounded in established scientific principles and aligned with Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.

Introduction: The Imperative for Accurate Physicochemical Data

The molecular structure of this compound, a substituted alkane featuring two phenyl groups, suggests a compound of interest in synthetic chemistry and potentially as a scaffold in medicinal chemistry. The boiling point is a critical parameter that dictates purification strategies, particularly distillation, and provides insight into the compound's volatility. Density is a fundamental physical property essential for material characterization, quality control, and in the formulation of solutions of known concentrations.

Given the current lack of available data for this compound, this guide provides the necessary experimental protocols to empower researchers to generate this foundational data in-house. The subsequent sections detail the theoretical underpinnings and step-by-step procedures for the determination of boiling point and density, emphasizing micro-scale techniques to conserve valuable synthesized material.

Determination of Boiling Point

For novel compounds available in limited quantities, micro-scale methods for boiling point determination are preferable to traditional distillation which requires larger volumes.[1][2] The Siwoloboff method is a classic and reliable micro-technique that relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1][3][4]

Scientific Principle of the Siwoloboff Method

The Siwoloboff method involves heating a small liquid sample in a fusion tube containing an inverted capillary tube.[3][4] As the temperature rises, the air trapped in the capillary expands and escapes. Upon reaching the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[4][5] The boiling point is precisely determined during the cooling phase, as the temperature at which the liquid is drawn back into the capillary, signifying that the vapor pressure inside the capillary has become equal to the atmospheric pressure.[3]

Experimental Protocol for Micro-Boiling Point Determination

This protocol is a modified Siwoloboff-Wiegand procedure, suitable for small sample volumes.[6]

Materials:

  • Sample of this compound

  • Fusion tube (or small test tube, e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., Thiele tube with mineral oil, or a melting point apparatus with a heating block)

  • Rubber band or wire for attaching the fusion tube to the thermometer

Procedure:

  • Sample Preparation: Add a few drops (approximately 0.5 mL) of this compound into the fusion tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.[4]

  • Apparatus Assembly: Attach the fusion tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly into the heating bath (Thiele tube or heating block).[7] Heat the apparatus gradually, at a rate of approximately 2°C per minute as the expected boiling point is approached.[1]

  • Observation: Observe the inverted capillary. Initially, a slow stream of bubbles will emerge as the trapped air expands. A rapid and continuous stream of bubbles indicates that the sample is boiling.[5]

  • Boiling Point Determination: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample. Record this temperature.[2]

  • Atmospheric Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[7]

Diagram of Micro-Boiling Point Determination Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_final Finalization prep1 Add sample to fusion tube prep2 Insert inverted capillary tube prep1->prep2 prep3 Attach tube to thermometer prep2->prep3 meas1 Immerse assembly in heating bath prep3->meas1 Proceed to measurement meas2 Heat gradually (2°C/min) meas1->meas2 meas3 Observe for rapid, continuous bubbling meas2->meas3 meas4 Remove heat, allow to cool meas3->meas4 meas5 Record temperature when liquid enters capillary meas4->meas5 fin1 Record boiling point meas5->fin1 Data recording fin2 Record atmospheric pressure fin1->fin2 fin3 Apply pressure correction if necessary fin2->fin3

Caption: Workflow for micro-boiling point determination.

Determination of Density

The density of a liquid can be determined with high precision using a pycnometer, also known as a specific gravity bottle.[8][9] This method is based on the gravimetric measurement of a precisely known volume of the liquid.[8][10]

Scientific Principle of the Pycnometer Method

A pycnometer is a glass flask with a precisely calibrated volume.[8] The density is calculated from the mass of the liquid contained within the pycnometer and the known volume of the pycnometer. To ensure accuracy, the measurements are typically compared to a reference liquid of a well-known density, such as deionized water. The temperature must be carefully controlled as density is temperature-dependent.

Experimental Protocol for Density Determination using a Pycnometer

Materials:

  • Pycnometer (with stopper containing a capillary)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Sample of this compound

  • Deionized water (as a reference liquid)

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with deionized water and then rinse with acetone to ensure it is completely dry.

  • Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₀.[8]

  • Pycnometer Calibration (Volume Determination):

    • Fill the pycnometer with deionized water.

    • Insert the stopper, allowing excess water to exit through the capillary to ensure a constant volume.[8]

    • Place the filled pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20°C or 25°C) and allow it to equilibrate.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₁.

    • The mass of the water is m_water = m₁ - m₀.

    • The volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

  • Density of Sample Determination:

    • Empty and dry the pycnometer.

    • Fill the pycnometer with the sample, this compound.

    • Insert the stopper and allow the excess liquid to escape.

    • Equilibrate the filled pycnometer in the thermostatic water bath at the same temperature used for calibration.

    • Remove, dry the exterior, and weigh the pycnometer. Record this mass as m₂.

  • Calculation:

    • The mass of the sample is m_sample = m₂ - m₀.

    • The density of the sample (ρ_sample) is calculated as: ρ_sample = m_sample / V.

  • Replication: For enhanced accuracy, the measurement should be repeated at least three times, and the average density reported.[8]

Diagram of Density Determination Workflow

G cluster_calib Pycnometer Calibration cluster_sample Sample Measurement cluster_calc Density Calculation calib1 Weigh empty pycnometer (m₀) calib2 Fill with deionized water calib1->calib2 calib3 Equilibrate temperature calib2->calib3 calib4 Weigh filled pycnometer (m₁) calib3->calib4 calib5 Calculate pycnometer volume (V) calib4->calib5 samp1 Fill pycnometer with sample calib5->samp1 Use calibrated volume samp2 Equilibrate temperature samp1->samp2 samp3 Weigh filled pycnometer (m₂) samp2->samp3 samp4 Calculate sample mass (m_sample) samp3->samp4 calc1 ρ_sample = m_sample / V samp4->calc1 Input for calculation calc2 Repeat for accuracy calc1->calc2

Caption: Workflow for density determination using a pycnometer.

Data Integrity and Good Laboratory Practices (GLP)

The generation of reliable physicochemical data is contingent upon adherence to Good Laboratory Practices (GLP).[11] This quality system ensures the consistency, integrity, and reproducibility of non-clinical laboratory studies.[12][13][14] Key aspects of GLP relevant to the determination of boiling point and density include:

  • Apparatus and Reagent Management: All equipment, including thermometers and analytical balances, must be regularly calibrated and maintained.[13]

  • Standard Operating Procedures (SOPs): The experimental protocols detailed in this guide should be formally adopted as SOPs to ensure uniform execution.

  • Data Recording and Reporting: All raw data, experimental conditions (including ambient pressure and temperature), and calculations must be meticulously documented and archived.

  • Personnel: Researchers performing these tests should be adequately trained in the procedures and the operation of the instruments.

Summary of Physicochemical Data for this compound

As of the date of this guide, no experimentally determined values for the boiling point and density of this compound are readily available in the surveyed literature. The following table is provided as a template for researchers to populate upon the successful execution of the protocols described herein.

Physical PropertyExperimentally Determined ValueUnitsTemperature (°C)Pressure (mmHg)
Boiling PointTo be determined°C-To be recorded
DensityTo be determinedg/cm³To be recorded-

Conclusion

While direct data for the boiling point and density of this compound are currently unavailable, this guide provides a comprehensive and actionable framework for their experimental determination. By employing the detailed micro-scale and gravimetric methods outlined, and adhering to the principles of Good Laboratory Practice, researchers can confidently generate high-quality, reliable physicochemical data. This information is invaluable for the further study, application, and potential commercialization of this and other novel chemical entities.

References

  • Siwoloboff method - Grokipedia. (n.d.).
  • Siwoloboff method - Wikipedia. (n.d.).
  • Oscillating U-tube - Wikipedia. (n.d.).
  • How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13).
  • Determination of Boiling Point Using Siwoloboff's Method Instructions. (2025, May 29). Filo.
  • Determination of The Boiling Point by The Siwoloboff Method. (2024, January 8). Scribd.
  • Micro-boiling point measurement. (n.d.).
  • Micro-boiling point measurement. (n.d.).
  • Understanding Pycnometer Density: A Key Tool in Material Analysis. (2026, January 22). Oreate AI Blog.
  • Micro Method for Boiling Point Determination. (n.d.). Scribd.
  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.).
  • Pycnometer - Chemical Engineering. (2008, February 24). University of Utah.
  • Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
  • Video: Boiling Points - Procedure. (2020, March 26). JoVE.
  • Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018, July 3). Journal of Chemical Education.
  • Good Laboratory Practice (GLP) and Compliance Monitoring. (n.d.). OECD.
  • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture.
  • Good Laboratory Practices (GLP) | Physical and Chemical Tests. (n.d.). NANOLAB.
  • Understanding Good Laboratory Practice (GLP) Standards. (2024, March 5). Visikol.

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Methodological & Application

Technical Application Note: Scalable Synthesis of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust, three-step protocol for the synthesis of 1,1-Diphenyl-2-methylbutane starting from benzene. While direct alkylation of benzene with 1-chloro-2-methylbutane is theoretically possible, it is operationally flawed due to carbocation rearrangements and polyalkylation.

To ensure high regioselectivity and purity suitable for pharmaceutical applications, this protocol utilizes a Friedel-Crafts Acylation


 Grignard Addition 

Ionic Hydrogenation
strategy. This route avoids skeletal rearrangements and provides a modular approach to constructing sterically hindered benzhydryl scaffolds.

Key Advantages of this Protocol:

  • Regiocontrol: Acylation prevents the rearrangements common in Friedel-Crafts alkylations.[1]

  • Chemoselectivity: Ionic hydrogenation (

    
    /TFA) selectively reduces the tertiary benzylic alcohol without affecting aromatic rings or requiring high-pressure hydrogenation equipment.
    
  • Scalability: All steps utilize standard laboratory glassware and commercially available reagents.

Strategic Retrosynthesis & Pathway

The target molecule features a benzhydryl (diphenylmethyl) core with a branched alkyl chain. The steric bulk at the C2 position suggests that constructing the C1-C2 bond via nucleophilic attack on a ketone is more favorable than displacing a hindered halide.

Reaction Scheme

The synthesis proceeds through three distinct phases:

  • Acylation: Construction of the first phenyl-alkyl bond.

  • Nucleophilic Addition: Introduction of the second phenyl ring.

  • Deoxygenation: Removal of the hydroxyl group to yield the alkane.

G Benzene Benzene (Starting Material) Ketone Intermediate 1: 2-Methylbutyrophenone Benzene->Ketone Step 1: AlCl3, 0-5°C AcylCl 2-Methylbutyryl Chloride AcylCl->Ketone Alcohol Intermediate 2: 1,1-Diphenyl-2-methylbutan-1-ol Ketone->Alcohol Step 2: THF, Reflux PhMgBr PhMgBr (Grignard) PhMgBr->Alcohol Target Target: This compound Alcohol->Target Step 3: Deoxygenation Silane Et3SiH / TFA (Ionic Hydrogenation) Silane->Target

Figure 1: Strategic synthetic pathway avoiding carbocation rearrangement.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Methylbutyrophenone

Objective: Acylation of benzene to attach the carbon chain without rearrangement. Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion intermediate.

Reagents:

  • Benzene (anhydrous): 100 mL (Excess, acts as solvent)

  • Aluminum Chloride (

    
    ): 15.0 g (1.1 equiv)
    
  • 2-Methylbutyryl Chloride: 12.0 g (1.0 equiv)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic soda trap (to neutralize HCl gas).

  • Charging: Under nitrogen atmosphere, charge the flask with

    
     (15.0 g) and anhydrous benzene (50 mL). Cool the suspension to 0-5°C using an ice bath.
    
  • Addition: Mix 2-methylbutyryl chloride (12.0 g) with benzene (20 mL) in the addition funnel. Add this solution dropwise to the

    
     suspension over 30 minutes. Note: Maintain temperature <10°C to prevent side reactions.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to mild reflux (80°C) for 1 hour to ensure completion.

  • Quench: Cool the mixture to 0°C. Pour the reaction mixture slowly onto 200 g of crushed ice/HCl slush.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (

    
     mL). Combine organics, wash with saturated 
    
    
    
    , brine, and dry over
    
    
    .
  • Purification: Remove solvent via rotary evaporation.[3] Distill the residue under reduced pressure to yield 2-methylbutyrophenone as a colorless oil.

Phase 2: Synthesis of 1,1-Diphenyl-2-methylbutan-1-ol

Objective: Introduction of the second phenyl ring via Grignard addition.

Reagents:

  • 2-Methylbutyrophenone (from Phase 1): 10.0 g

  • Phenylmagnesium Bromide (3.0 M in diethyl ether): 25 mL (1.2 equiv)

  • Tetrahydrofuran (THF, anhydrous): 50 mL

Protocol:

  • Setup: Flame-dry a 250 mL flask under nitrogen.

  • Addition: Charge the flask with the ketone (10.0 g) dissolved in anhydrous THF (50 mL). Cool to 0°C.[2]

  • Grignard Reaction: Add the PhMgBr solution dropwise via syringe over 20 minutes. The reaction is exothermic; control the rate to maintain gentle reflux or keep cool.

  • Completion: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Cool to 0°C. Slowly add saturated

    
     solution (50 mL).
    
  • Workup: Extract with diethyl ether (

    
     mL). Wash combined organics with water and brine.[2][4] Dry over 
    
    
    
    .[2][4]
  • Isolation: Concentrate in vacuo. The tertiary alcohol often crystallizes or remains as a viscous oil. It can be used directly in Phase 3 if purity is >95% by NMR.

Phase 3: Ionic Hydrogenation to this compound

Objective: Chemoselective reduction of the tertiary benzylic alcohol to the alkane. Why this method? Catalytic hydrogenation (Pd/C) can be slow due to steric hindrance. Acid-catalyzed thermal dehydration yields alkenes that are difficult to hydrogenate cleanly. Ionic hydrogenation (


 + TFA) generates a stable carbocation that is immediately intercepted by a hydride, preventing alkene formation.

Reagents:

  • Tertiary Alcohol (from Phase 2): 5.0 g

  • Triethylsilane (

    
    ): 4.8 g (2.0 equiv)
    
  • Trifluoroacetic Acid (TFA): 10 mL (Excess)

  • Dichloromethane (DCM): 20 mL

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the tertiary alcohol (5.0 g) and triethylsilane (4.8 g) in dry DCM (20 mL).

  • Initiation: Cool the mixture to 0°C. Add TFA (10 mL) dropwise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. The solution typically turns from yellow to colorless as the carbocation is consumed.

  • Quench: Carefully pour the mixture into saturated

    
     solution (100 mL) to neutralize the acid.
    
  • Workup: Separate the organic layer.[2] Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate the solvent. The excess silane and silanol byproducts are removed via flash column chromatography (100% Hexanes) or vacuum distillation.

Mechanism of Action: Ionic Hydrogenation

Understanding the mechanism of Phase 3 is critical for troubleshooting. The reaction relies on the stability of the benzhydryl carbocation.

IonicHydro Alcohol Tertiary Alcohol (R-OH) Protonation Protonation by TFA Alcohol->Protonation Carbocation Benzhydryl Carbocation (Ph2C+ - R) Protonation->Carbocation - H2O Hydride Hydride Transfer (from Et3SiH) Carbocation->Hydride Product Alkane Product (Ph2CH - R) Hydride->Product + Et3Si-OCOCF3

Figure 2: Mechanism of Ionic Hydrogenation. The stability of the diphenyl-cation drives the reaction.

Analytical Validation

Upon isolation, the product should be characterized to confirm the removal of the hydroxyl group and the integrity of the alkyl chain.

Table 1: Expected Physicochemical & NMR Data

PropertyValue / Description
Physical State Colorless viscous liquid
Molecular Formula

Molecular Weight 224.34 g/mol
1H NMR (CDCl3)

7.1-7.3 (m, 10H):
Aromatic protons (Phenyl groups).

3.6 (d, 1H, J=10Hz):
Benzhydryl methine (

).

2.1 (m, 1H):
C2 Methine (

).

1.2 (m, 2H):
Methylene group.

0.9 (t, 3H):
Terminal methyl.

0.7 (d, 3H):
Branched methyl.[2]
Mass Spectrometry Parent ion usually weak. Tropylium ion fragments dominant.

Safety & Waste Management

  • Benzene: Known human carcinogen. Handle only in a certified fume hood with double-gloving. Where possible, substitute with Toluene if the specific "diphenyl" structure is not strictly required (yielding ditolyl derivatives).

  • Aluminum Chloride: Reacts violently with water. Quench strictly by adding the reaction mixture to ice, never water to acid.

  • TFA: Corrosive and volatile. Use acid-resistant seals on rotary evaporators.

References

  • Friedel-Crafts Acylation Standards

    • Clark, J. (2020). Friedel-Crafts Acylation of Benzene. Chemguide. Available at: [Link]

    • Ashenhurst, J. (2023). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. Available at: [Link]

  • Ionic Hydrogenation Methodology

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
    • Gevorgyan, V., et al. (2000). Reduction of Alcohols and Ethers with Triethylsilane. Journal of Organic Chemistry. (Referenced via Organic Chemistry Portal: [Link])

  • Grignard Reaction Protocols

Sources

Application Note: Advanced Friedel-Crafts Synthesis of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1,1-Diphenyl-2-methylbutane , a sterically crowded diarylalkane scaffold used in lubricant formulation and as a hydrophobic pharmacophore in drug discovery.

While traditional Friedel-Crafts alkylation of benzene with alkyl halides is prone to skeletal rearrangements and polyalkylation, this guide focuses on the Double Arylation of Aldehydes (Hydroxyalkylation-Alkylation) strategy. We present two validated protocols:

  • Protocol A (Classical): Sulfuric Acid-catalyzed condensation (Cost-effective, scalable).

  • Protocol B (Advanced): Tantalum(V) Chloride/Magnesium-mediated reductive arylation (High fidelity, rearrangement-free).

Scientific Foundation & Mechanism[1]

The Synthetic Challenge

The target molecule, this compound, possesses a branching methyl group at the


-position relative to the benzylic center.
  • Structure:

    
    
    
  • Precursor: 2-Methylbutanal (Isovaleraldehyde isomer).

In a standard Friedel-Crafts alkylation using 1-chloro-2-methylbutane, the primary carbocation would inevitably rearrange to the tertiary tert-amyl cation, yielding tert-amylbenzene rather than the desired linear skeleton. Therefore, the Aldehyde Condensation Route is the only viable strategy to preserve the carbon skeleton.

Reaction Mechanism (Acid-Catalyzed)

The formation proceeds via a stepwise electrophilic aromatic substitution (EAS):

  • Activation: Protonation of 2-methylbutanal.

  • First Arylation: Attack by benzene to form the intermediate carbinol (1-phenyl-2-methylbutan-1-ol).

  • Ionization: Protonation of the alcohol and loss of water to form the resonance-stabilized benzylic carbocation (

    
    ).
    
  • Second Arylation: Rapid attack by a second benzene molecule to yield the 1,1-diphenyl product.

Mechanistic Pathway Diagram

G Aldehyde 2-Methylbutanal Activation Oxonium Ion Aldehyde->Activation + H+ Carbinol Intermediate: 1-Phenyl-2-methylbutan-1-ol Activation->Carbinol + Benzene (Slow Step) Cation Benzylic Cation [Ph-CH(+)-R] Carbinol->Cation - H2O (Acid Cat.) Product Target: This compound Cation->Product + Benzene (Fast Step)

Figure 1: Stepwise electrophilic aromatic substitution pathway for the synthesis of 1,1-diphenylalkanes from aldehydes.

Protocol A: Classical Sulfuric Acid Condensation

Application: Large-scale synthesis where cost is the primary driver. Mechanism: Brønsted acid catalysis.[1]

Reagents & Equipment
  • Reactants: Benzene (Reagent Grade, excess), 2-Methylbutanal (98%).

  • Catalyst: Sulfuric Acid (H₂SO₄), 90-95% conc.

  • Apparatus: 3-neck round bottom flask, mechanical stirrer (critical for emulsion control), addition funnel, thermometer, ice-salt bath.

Step-by-Step Methodology
  • Charge: Add Benzene (6.0 molar equivalents) to the flask. Cool to 0–5°C .

  • Catalyst Addition: Add H₂SO₄ (4.0 molar equivalents) dropwise while stirring vigorously. The temperature must not exceed 10°C.

  • Substrate Addition: Mix 2-Methylbutanal (1.0 molar equivalent) with an equal volume of benzene. Add this solution dropwise over 60 minutes.

    • Note: Slow addition prevents the "aldol condensation" side reaction of the aldehyde with itself.

  • Reaction: Maintain stirring at 10–15°C for 4 hours. The mixture will darken (dark red/brown) due to the formation of protonated complexes ("Red Oil").

  • Quench: Pour the reaction mixture over crushed ice (5x volume).

  • Separation: Separate the organic layer.[2] Extract the aqueous layer twice with diethyl ether or benzene.

  • Neutralization: Wash the combined organics with sat. NaHCO₃, then brine, and dry over MgSO₄.

  • Purification: Fractional distillation under reduced pressure.

    • Unreacted Benzene: Distills first.

    • Product: Collect fraction boiling at approx. 160–165°C at 10 mmHg (Estimated based on homologues).

Protocol B: TaCl₅-Mg Mediated Reductive Arylation (Recommended)

Application: High-purity research samples; prevents rearrangements. Source: Adapted from recent methodologies using Tantalum(V) Chloride (See Ref 1).

Rationale

The TaCl₅-Mg system acts as a "super-Lewis acid" generator that activates the aldehyde without generating free, high-energy carbocations that might rearrange. This method boasts yields of 87–90% with high selectivity.[3]

Reagents
  • Substrate: 2-Methylbutanal (1.0 eq).

  • Reagent: Tantalum(V) Chloride (TaCl₅, 0.5 eq), Magnesium turnings (Mg, 2.5 eq).[3]

  • Solvent/Reactant: Benzene (Dry, excess).

Workflow Diagram

Workflow Start Start: N2 Atmosphere Flame-dried Glassware Prep Prepare Reagent System: Benzene + TaCl5 (0.5 eq) + Mg (2.5 eq) Start->Prep Activation Activation Phase: Stir at Ambient Temp (30 min) Formation of Low-Valent Ta species Prep->Activation Addition Substrate Addition: Add 2-Methylbutanal dropwise Activation->Addition Reaction Reaction: Heat to 40°C for 30-60 mins Addition->Reaction Workup Workup: Quench with 5% HCl Extract with DCM Reaction->Workup End Isolate Product: This compound Workup->End

Figure 2: Experimental workflow for the TaCl5-Mg mediated synthesis.

Detailed Protocol
  • Preparation: In a flame-dried Schlenk flask under Argon or Nitrogen, suspend Mg turnings (25 mmol) and TaCl₅ (5 mmol) in dry Benzene (50 mL) .

  • Activation: Stir the mixture at room temperature for 30 minutes. The solution color will change, indicating the formation of the active low-valent Tantalum species.

  • Addition: Add 2-Methylbutanal (10 mmol) dropwise via syringe.

  • Reaction: Warm the mixture to 40°C and stir for 30–60 minutes. Monitor via TLC or GC-MS.

  • Workup: Cool to room temperature. Quench carefully with 5% aqueous HCl (20 mL) to solubilize magnesium salts.

  • Extraction: Extract with Dichloromethane (3 x 20 mL).

  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate 98:2) yields the pure hydrocarbon as a colorless oil.

Critical Process Parameters (CPP) & Data

Comparison of Methods
ParameterProtocol A (H₂SO₄)Protocol B (TaCl₅-Mg)
Selectivity Moderate (Risk of sulfonation/polymers)High (>95%)
Yield 60–75%87–90%
Reaction Time 4–6 Hours1 Hour
Temperature 0–15°C (Strict control)40°C (Mild)
Waste Profile High (Acidic waste)Low (Stoichiometric metal salts)
Cost LowHigh (TaCl₅ cost)
Physical Properties (Reference Data)
  • IUPAC Name: 1,1'-(2-methylbutane-1,1-diyl)dibenzene

  • Molecular Formula: C₁₇H₂₀

  • Molecular Weight: 224.34 g/mol

  • Predicted Boiling Point: ~295–300°C (at 760 mmHg)

  • Solubility: Insoluble in water; soluble in DCM, Hexane, Toluene.

Troubleshooting & Optimization

Issue: "Red Oil" Formation (Protocol A)
  • Cause: Formation of stable carboxonium-sulfate complexes or polymerization of the aldehyde.

  • Solution: Increase the agitation speed (rpm). Ensure benzene is in large excess (acting as both reactant and solvent) to dilute the aldehyde immediately upon addition.

Issue: Incomplete Conversion (Protocol B)
  • Cause: Deactivation of Mg surface or moisture ingress.

  • Solution: Use freshly activated Magnesium (wash with dilute HCl, then acetone/ether, and dry under vacuum). Ensure TaCl₅ is handled in a glovebox or rapid flow of inert gas (highly hygroscopic).

Issue: Isomer Contamination
  • Cause: Rearrangement of the carbon skeleton (e.g., methyl migration).[4]

  • Validation: Use 1H NMR to verify the doublet for the methyl group at C2.

    • Expected Signal:

      
       ppm (d, 3H, -CH(CH 3)-).
      
    • Impurity Signal: Singlet at

      
       ppm suggests a gem-dimethyl group (rearrangement to quaternary carbon).
      

References

  • Gabdullin, A. M., et al. (2024).[5] A new method for the production of 1,1-diphenylalkanes based on Ta-mediated arylation of aldehydes using benzene. ChemRxiv.[5]

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol. 2, Part 1. Interscience Publishers.
  • Master Organic Chemistry. (2018).[6] Friedel-Crafts Alkylation and Acylation Mechanisms.

  • BenchChem. (2025).[7] Technical Guide to 1,1-Diphenylbutane.

(Note: Protocol B is based on the novel Tantalum-mediated methodology highlighted in recent chemical literature for high-yield synthesis of 1,1-diarylalkanes).

Sources

Application Note: High-Yield Synthesis of 1,1-Diphenyl-2-methylbutane via Grignard Addition and Ionic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scale: 10 mmol (Laboratory Scale)

Introduction & Strategic Rationale

The preparation of sterically congested diarylalkanes such as 1,1-diphenyl-2-methylbutane requires careful route selection to avoid competing side reactions. While the direct deprotonation and alkylation of diphenylmethane with sec-butyl bromide might appear as the most straightforward single-step route, field-proven experience dictates otherwise.

The Causality of Route Selection: The diphenylmethyl anion is a highly bulky nucleophile. When reacted with a secondary alkyl halide (sec-butyl bromide), the steric clash transition state heavily favors E2 elimination over SN2 substitution . This results in the formation of 2-butene gas and unreacted starting material, drastically reducing the yield.

To circumvent this, we employ a robust, self-validating two-step sequence:

  • Grignard Addition: Double addition of phenylmagnesium bromide to ethyl 2-methylbutanoate to form 1,1-diphenyl-2-methylbutan-1-ol.

  • Kursanov Ionic Hydrogenation: Deoxygenation of the resulting diarylcarbinol using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA).

This route exploits the thermodynamic stability of the intermediate benzhydryl carbocation generated in TFA, ensuring near-quantitative conversion without elimination byproducts.

Strategy Target Target Molecule: This compound Route1 Route A: Direct Alkylation (Diphenylmethane + sec-BuBr) Target->Route1 Route2 Route B: Grignard + Reduction (Ester + PhMgBr -> Silane Red.) Target->Route2 Issue1 High E2 Elimination Low Yield due to Sterics Route1->Issue1 Adv2 Clean Addition Stable Carbocation Intermediate Route2->Adv2

Logical decision tree comparing synthetic routes for this compound.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Grignard Addition Ethyl 2-methylbutanoate + PhMgBr Step2 Aqueous Quench & Extraction (Sat. NH4Cl, EtOAc) Step1->Step2 Step3 Intermediate: 1,1-Diphenyl-2-methylbutan-1-ol Step2->Step3 Step4 Step 2: Ionic Reduction Et3SiH + TFA Step3->Step4 Step5 Neutralization & Purification (NaHCO3, Silica Column) Step4->Step5 Step6 Pure Product: This compound Step5->Step6

Experimental workflow detailing the two-step synthesis and purification process.

Protocol 1: Synthesis of 1,1-Diphenyl-2-methylbutan-1-ol

Mechanistic Note: The Grignard reagent is used in a slight excess (2.2 eq) to ensure complete conversion of both the ester and the highly reactive ketone intermediate.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Reagent Loading: Add ethyl 2-methylbutanoate (1.30 g, 1.50 mL, 10.0 mmol) and anhydrous THF (20 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add phenylmagnesium bromide (3.0 M in diethyl ether, 7.33 mL, 22.0 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1,1-diphenyl-2-methylbutan-1-ol (approx. 2.40 g) is typically pure enough (>95%) to be used directly in the next step.

Protocol 2: Deoxygenation via Kursanov Ionic Hydrogenation

Mechanistic Note: The order of addition is critical. If TFA is added to the alcohol without the silane present, the resulting benzhydryl carbocation will rapidly undergo E1 elimination to form 1,1-diphenyl-2-methylbut-1-ene[1]. By having Et₃SiH already in solution, the carbocation is intercepted by the hydride donor immediately upon formation, as established by Kursanov et al.

  • Preparation: In a 50 mL round-bottom flask, dissolve the crude 1,1-diphenyl-2-methylbutan-1-ol (2.40 g, 10.0 mmol) and triethylsilane (2.33 g, 3.20 mL, 20.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Acidification: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA) (4.56 g, 3.06 mL, 40.0 mmol) dropwise over 10 minutes. The solution may develop a transient deep yellow/orange color indicative of the carbocation intermediate.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ (30 mL). Stir until CO₂ evolution ceases.

  • Extraction & Isolation: Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: 100% Hexanes) to afford pure this compound as a colorless oil.

Data Presentation: Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Grignard Addition (Step 1)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Ethyl 2-methylbutanoate130.191.01.30 g (1.50 mL)Starting Material
Phenylmagnesium bromide (3.0 M)181.312.27.33 mLNucleophile
Anhydrous THFN/AN/A20 mLSolvent

Table 2: Reagent Stoichiometry for Ionic Hydrogenation (Step 2)

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
1,1-Diphenyl-2-methylbutan-1-ol240.351.02.40 gIntermediate
Triethylsilane (Et₃SiH)116.282.02.33 g (3.20 mL)Hydride Donor
Trifluoroacetic Acid (TFA)114.024.04.56 g (3.06 mL)Acid Promoter
Dichloromethane (DCM)N/AN/A20 mLSolvent

Expected Overall Yield: 82–88% over two steps.

References

  • Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis", Synthesis, 1974, 633-651. URL:[Link]

  • "A comprehensive review on the silane-acid reduction of alkenes in organic synthesis", RSC Advances, 2022. URL:[Link]

  • "Reductions with hydrosilanes", Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Synthesis of 1,1-Diphenyl-2-methylbutane: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 1,1-Diphenyl-2-methylbutane, a valuable molecular scaffold in organic and medicinal chemistry. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, safety considerations, and characterization methods. The procedure is divided into two primary stages: the formation of a tertiary alcohol via a Grignard reaction, followed by the reduction of this intermediate to the target alkane.

Introduction

This compound is an aromatic hydrocarbon characterized by a butane backbone with two phenyl substituents on the first carbon and a methyl group on the second. This structural motif is of significant interest in the development of novel organic molecules and potential therapeutic agents due to its lipophilicity and steric bulk, which can influence molecular interactions and pharmacokinetic properties. The synthesis outlined herein provides a reliable and adaptable method for accessing this compound in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds through a two-step sequence:

  • Grignard Reaction: Isobutylmagnesium bromide reacts with benzophenone in an anhydrous ether solvent to form the tertiary alcohol, 1,1-diphenyl-2-methylpropan-1-ol.

  • Reduction: The resulting tertiary benzylic alcohol is then reduced to the final product, this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical properties and predicted spectroscopic data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Benzophenone119-61-9C₁₃H₁₀O182.2230548-51
Isobutylmagnesium bromide926-62-5C₄H₉BrMg161.33--
1,1-Diphenyl-2-methylpropan-1-ol29338-49-6C₁₆H₁₈O226.31--
This compoundNot availableC₁₇H₂₀224.34--

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.35 - 7.15m10HAr-H
3.65d1HCH (benzylic)
2.10m1HCH (isobutyl)
0.95d3HCH₃
0.85d3HCH₃

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 145.0Ar-C (quaternary)
128.8Ar-CH
128.2Ar-CH
126.0Ar-CH
60.0CH (benzylic)
35.0CH (isobutyl)
24.5CH₃
23.0CH₃

Experimental Protocols

PART 1: Synthesis of 1,1-Diphenyl-2-methylpropan-1-ol (Grignard Reaction)

This procedure details the nucleophilic addition of isobutylmagnesium bromide to benzophenone. Strict anhydrous conditions are paramount for the success of this reaction.

Materials:

  • Benzophenone (1.0 eq)

  • Isobutylmagnesium bromide (1.2 eq, 2.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Workflow Diagram:

Grignard_Reaction A 1. Setup B 2. Reactant Addition A->B Dissolve Benzophenone in anhydrous ether C 3. Grignard Addition B->C Add Isobutylmagnesium bromide dropwise at 0°C D 4. Reaction C->D Warm to RT and stir E 5. Quenching D->E Cool to 0°C and add sat. NH₄Cl(aq) F 6. Work-up E->F Separate organic layer, extract aqueous layer G 7. Purification F->G Dry organic layer (MgSO₄), remove solvent Reduction_Reaction A 1. Setup B 2. Reagent Addition A->B Dissolve alcohol in Methanol C 3. Reaction B->C Add Pd/C and Formic Acid D 4. Filtration C->D Heat to reflux E 5. Neutralization D->E Cool and filter through Celite® F 6. Work-up E->F Neutralize with sat. NaHCO₃(aq) G 7. Purification F->G Extract with ether, dry, and concentrate

Using 1,1-Diphenyl-2-methylbutane as a traction fluid model

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 1,1-Diphenyl-2-methylbutane (DPMB) as a High-Traction Fluid Model

Executive Summary & Scope

This application note details the protocol for evaluating This compound (DPMB) as a model traction fluid. Traction fluids are specialized synthetic lubricants used in toroidal continuously variable transmissions (CVTs) to transmit torque across smooth rolling surfaces via a shear-resistant film.

While commercial fluids (e.g., Santotrac® 50) rely on hydrogenated styrene dimers (cycloaliphatics), DPMB serves as an ideal aromatic model system . Its structure combines two phenyl rings (providing high pressure-viscosity coefficients via


-

stacking) with a branched 2-methylbutane chain (providing steric hindrance to suppress crystallization).

Target Audience: Chemical R&D Scientists, Tribologists, and Formulation Engineers.

Chemical Basis & Structure-Property Logic

The utility of DPMB as a traction fluid rests on its ability to undergo a reversible glass transition at high Hertzian pressures (


 GPa).
  • The Phenyl Role: The rigid planar phenyl rings restrict molecular rotation under pressure, causing the fluid to "solidify" momentarily in the contact zone. This pseudo-solid state allows the transmission of shear force (traction).

  • The Methyl Branch Role: A linear diphenylalkane (e.g., 1,1-diphenylpentane) often has a high melting point. The "2-methyl" branch introduces asymmetry, disrupting crystal packing and lowering the pour point, ensuring the fluid remains liquid at operating temperatures.

Table 1: Predicted vs. Benchmark Properties
PropertyThis compound (Model)Santotrac 50 (Benchmark)Relevance
Molecular Weight ~224.34 g/mol ~236 g/mol Determines volatility and film thickness.
Structure Aromatic (Diphenyl)CycloaliphaticAromatics generally have higher

values.
Traction Coeff.[1][2][3] (

)
> 0.10 (Predicted)~0.11Efficiency of torque transfer.
Pour Point < -20°C (Est.)-37°CLow-temperature operability.
Flash Point > 150°C163°CSafety in high-temp CVT operations.

Experimental Protocols

Protocol A: Synthesis & Purification of DPMB

Objective: To obtain >99% pure DPMB for rheological testing, devoid of halide precursors that cause corrosion.

Reagents: Diphenylmethane, 2-bromo-butane (sec-butyl bromide), Aluminum Chloride (


), n-Hexane.
  • Friedel-Crafts Alkylation:

    • In a 3-neck flask under

      
      , dissolve Diphenylmethane (1.0 eq) in dry dichloromethane (DCM).
      
    • Cool to 0°C. Add

      
       (0.1 eq) as a catalyst.
      
    • Dropwise add 2-bromo-butane (1.2 eq) over 60 minutes.

    • Note on Regioselectivity: The 1,1-diphenyl structure requires alkylation at the methine bridge. If using 1,1-diphenylethylene as a precursor, hydrogenation is required post-alkylation.

    • Alternative Route (High Purity): Reaction of Benzhydryl bromide with sec-butylmagnesium bromide (Grignard). This prevents ring alkylation.

  • Quenching & Extraction:

    • Quench with ice-cold dilute HCl.

    • Extract organic layer with n-Hexane (3x).

    • Wash with

      
       (sat) and Brine. Dry over 
      
      
      
      .
  • Purification (Critical Step):

    • Vacuum Distillation: Remove unreacted diphenylmethane.

    • Column Chromatography: Silica gel; Mobile phase Hexane:Ethyl Acetate (98:2).

    • Validation: Confirm structure via

      
      -NMR (Look for doublet methyl at 
      
      
      
      ppm and multiplet methine).
Protocol B: Elastohydrodynamic Lubrication (EHL) Testing

Objective: To map the Traction Coefficient (


) against Slide-Roll Ratio (SRR).

Equipment: Mini-Traction Machine (MTM) (e.g., PCS Instruments). Specimens: AISI 52100 Steel Ball (19.05 mm) on Steel Disc.

Workflow Diagram (DOT):

EHL_Protocol cluster_check Self-Validation Loop Start Sample Prep (Degas DPMB) Load Load MTM Rig (Ball on Disc) Start->Load Clean Sonicate Specimens (Toluene -> Acetone) Clean->Load Cond Set Conditions (T=40-100°C, P=1.0 GPa) Load->Cond Run Run Traction Curve (SRR 0% to 50%) Cond->Run Data Extract Traction Coeff. (Force / Load) Run->Data Data->Clean If Baseline Drift > 5%

Figure 1: MTM Experimental Workflow for Traction Coefficient Determination.

Step-by-Step Procedure:

  • Cleaning: Sonicate ball and disc in toluene (15 min) followed by acetone (15 min). Crucial: Any residue of previous lubricants will invalidate the traction curve.

  • Conditioning: Heat the MTM pot to 40°C. Inject 30 mL of DPMB.

  • Stribeck Curve (Baseline): Run a Stribeck scan (entrainment speed 10 mm/s to 3000 mm/s) at SRR=50% to ensure boundary lubrication transitions to full EHL.

  • Traction Mapping:

    • Load: Apply 30N to 75N (Corresponding to 0.8 – 1.2 GPa Hertzian pressure).

    • Speed: Fix entrainment speed at 2.0 m/s.

    • Sweep: Ramp Slide-Roll Ratio (SRR) from 0% (pure rolling) to 50% (high sliding).

  • Output: Record Traction Coefficient (

    
    ).
    

Mechanistic Analysis & Data Interpretation

The traction behavior of DPMB is governed by the Deborah Number (


) , which compares the relaxation time of the molecule (

) to the transit time through the contact zone (

).


  • Liquid Regime (

    
    ):  At low pressure/inlet, DPMB behaves as a viscous liquid.
    
  • Glassy Regime (

    
    ):  At high Hertzian pressure, the free volume collapses. The phenyl rings interlock, and the fluid behaves as an elastic solid.
    

Data Analysis Protocol:

  • Linear Region: The initial slope of the Traction vs. SRR curve represents the Shear Modulus (

    
    )  of the solidified fluid.
    
  • Plateau Region: The maximum value (

    
    ) is the limiting shear stress coefficient. For DPMB, expect 
    
    
    
    .
  • Thermal Region: At high SRR (>10%), traction drops due to shear heating (viscosity loss).

Mechanism Visualization (DOT):

Traction_Mechanism Liquid Liquid State (Inlet Zone) Compression Compression (> 0.5 GPa) Liquid->Compression Entrainment Glass Glassy State (Solid-like lattice) Compression->Glass Free Volume Collapse Shear Shear Transmission (Torque Transfer) Glass->Shear Sliding Motion Note1 Steric Hindrance of 2-methyl group prevents permanent crystallization Glass->Note1 Exit Pressure Release (Return to Liquid) Shear->Exit Exit Contact

Figure 2: Phase transition mechanism of DPMB within the EHL contact zone.

References

  • Groenenboom, J., et al. (2012). "The influence of molecular structure on the traction coefficient of traction fluids." Tribology International.

  • Spikes, H. (2015). "Friction Modifier Additives."[4] Tribology Letters. (Fundamental principles of organic friction modifiers and traction).

  • Monsanto Company. (1979). Traction Drive Fluids (Santotrac Patents). US Patent 4,190,546. (Describes the cycloaliphatic analogs to DPMB).

  • PubChem. (2025).[5] "1,1-Diphenylbutane and derivatives." National Library of Medicine.

  • Yamamoto, Y., et al. (2002). "Molecular Dynamics Simulation of Traction Fluids." Journal of Tribology. (Methodology for simulating phenyl-based traction fluids).

Sources

Application Note: Scalable Production Methods for Diphenylalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Standard Operating Protocols Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Context & Industrial Relevance

Diphenylalkanes (e.g., diphenylmethane, 1,2-diphenylethane, and their derivatives) are critical structural motifs in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Historically, the industrial scale-up of diphenylalkanes has been hindered by reliance on traditional Friedel-Crafts alkylation, which utilizes highly corrosive Lewis acids (e.g., AlCl₃), generates stoichiometric metal waste, and suffers from poor regioselectivity.

Recent breakthroughs have fundamentally shifted this paradigm. In the polymer sector, the drive towards intrinsically safer process conditions has led to the industrialization of phosgene-free diphenylmethane diisocyanate (MDI) production, relying on high-atom-economy urea methods that demand high-purity diphenylalkane precursors[1]. Concurrently, advancements in green chemistry have introduced one-step, acid-free catalytic processes[2] and continuous-flow microfluidic technologies[3] that bypass the thermodynamic bottlenecks of batch synthesis. This application note details the mechanistic causality behind these modern scalable methods and provides validated protocols for their execution.

Mechanistic Causality in Scale-Up

Transitioning from bench-scale to pilot-scale production of diphenylalkanes requires mitigating two primary chemical risks: exothermic runaway and off-target coupling .

  • Suppression of Wurtz-Type Homocoupling: In processes involving benzyl halides and magnesium (e.g., Grignard formation), the synthesis is highly prone to unwanted Wurtz coupling, where the intermediate reacts with the starting halide to form 1,2-diphenylethane[4]. While this can be a targeted reaction, when synthesizing other diphenylalkane derivatives, it represents a yield-killing side reaction. Continuous flow reactors mitigate this by strictly controlling the residence time and localized halide concentration, ensuring the reaction kinetics favor the desired cross-coupling over homocoupling[4].

  • Acid-Free Electrophilic Activation: Traditional metal-oxide catalysts lead to complex intermediate formation and require aggressive aqueous quenching. By substituting these with non-metal oxide catalysts (e.g., acid anhydrides), the direct conversion of substrates into diphenylmethane (DPM) is achieved without intermediate bottlenecks, yielding an exceptional 95% selectivity and simplifying downstream isolation to a mere solvent extraction[2].

  • Low-Valent Metal Arylation: For 1,1-diphenylalkanes, the novel use of a TaCl₅-Mg reagent system generates a highly oxophilic low-valent tantalum species in situ. This species efficiently mediates the deoxygenative arylation of aldehydes with benzene, driving the reaction past the alcohol intermediate directly to the diphenylalkane with 87-90% yields[5].

Process Visualization

ScalableWorkflow A Substrate Input (Aldehydes/Toluene) B Catalyst Activation (TaCl5-Mg / Acid-Free) A->B Stoichiometric Control C Continuous Flow / Controlled Batch B->C Active Species Generation D In-line Quenching & Phase Separation C->D Suppressed Byproducts E Diphenylalkane (>95% Purity) D->E Solvent Extraction

Fig 1: Scalable catalytic workflow for high-purity diphenylalkane synthesis.

Validated Methodologies

Protocol A: One-Step, Acid-Free Catalytic Synthesis of Diphenylmethane (DPM)

This protocol adapts the acid-free catalytic process developed to address environmental concerns and enhance cost-effectiveness in DPM production[2].

Materials: Benzene, Benzyl alcohol, Acid anhydride (catalyst), Ethyl acetate.

Step-by-Step Methodology:

  • Substrate Preparation: Charge a dry, jacketed reactor with benzene and benzyl alcohol in a precisely optimized molar ratio (typically an excess of benzene to drive selectivity). Causality: Excess benzene acts as both reactant and solvent, preventing the oligomerization of benzyl alcohol.

  • Catalyst Loading: Introduce the acid anhydride catalyst (0.1–0.5 equivalents). Causality: The non-metal oxide bypasses the formation of toxic intermediates and eliminates the generation of hydrogen chloride waste, which is a major cost driver in phosgene/metal-chloride based methods[1],[2].

  • Reaction Execution: Heat the mixture to 80–100 °C under continuous stirring for 2–4 hours.

  • Isolation & Purification: Cool the reactor to room temperature. Because the process is acid-free, bypass standard aqueous neutralization. Perform a simple solvent extraction followed by vacuum distillation to isolate DPM. Causality: Eliminating the aqueous quench prevents emulsion formation at scale, drastically reducing downstream processing time.

System Validation & Quality Control:

  • Self-Validating Trigger: Monitor the reaction via Gas Chromatography (GC). A successful run will demonstrate a >95% selectivity for DPM[2]. If the selectivity drops below 90% with an increase in dibenzyl ether, it indicates insufficient catalyst activation or moisture contamination in the substrate feed.

Protocol B: Scalable Ta-Mediated Arylation for 1,1-Diphenylalkanes

This protocol leverages the highly selective TaCl₅-Mg system for the deoxygenative arylation of aldehydes[5].

Materials: Alkyl-substituted aldehyde, Benzene, Tantalum(V) chloride (TaCl₅), Magnesium turnings, Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Reagent Preparation: In a rigorously anhydrous, argon-purged vessel, suspend Mg turnings in a mixture of Benzene and THF.

  • Tantalum Activation: Slowly add TaCl₅ to the suspension at 0 °C. Causality: The Mg reduces Ta(V) to a low-valent Ta species. The temperature must be controlled to prevent the premature agglomeration of the active metal species.

  • Arylation Sequence: Introduce the alkyl-substituted aldehyde dropwise. Allow the reaction to warm to room temperature. Causality: The highly oxophilic low-valent tantalum cleaves the carbonyl C=O bond, facilitating a double electrophilic aromatic substitution with the surrounding benzene solvent to form the 1,1-diphenylalkane[5].

  • Quenching & Recovery: Quench the reaction strictly with a saturated aqueous NH₄Cl solution to safely deactivate the remaining Mg and Ta species. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

System Validation & Quality Control:

  • Self-Validating Trigger: Utilize in-line or at-line Mass Spectrometry (MS) as a Process Analytical Technology (PAT)[3]. Track the disappearance of the aldehyde mass ion. If intermediate benzhydrol derivatives are detected, the Ta(V) was not fully reduced; verify the activation state of the Mg turnings.

Quantitative Data Summary

The following table summarizes the performance metrics of traditional versus modern scalable methods for diphenylalkane synthesis, highlighting the operational shifts required for industrial viability.

Synthesis MethodCatalyst / Reagent SystemTarget CompoundYield (%)Selectivity (%)Key Industrial Advantage
Traditional Batch AlCl₃ (Friedel-Crafts)General Diphenylalkanes60–75<80Established legacy infrastructure
Acid-Free Catalytic Acid Anhydride (Non-metal)Diphenylmethane (DPM)>9095Eliminates corrosive byproducts; simple isolation[2]
Ta-Mediated Arylation TaCl₅-Mg1,1-Diphenylalkanes87–90>90High atom economy from aldehydes[5]
Continuous Flow Mg Bed Microreactor1,2-Diphenylethane / Grignards>90>95Precise control over Wurtz coupling; high throughput[4]
Microfluidic PAT p-TsOH / MsClDiphenhydramine (Derivative)>85>90Real-time MS monitoring; inherent scalability[3]

References

1.[1] Blooming Trade Data. "China Successfully Completes Industrial Trial for Phosgene-Free MDI Production via Urea Method." bloominglobal.com. Available at: 2.[2] Sampada. "Advancements in Diphenylmethane (DPM) Synthesis: A One-Step, Acid-Free Catalytic Process." mcciapunesampada.com. Available at: 3.[5] Gabdullin, A. M., et al. "A new method for the production of 1,1-diphenylalkanes based on Ta-mediated arylation of aldehydes using benzene." ChemRxiv. Available at: 4.[4] Industrial & Engineering Chemistry Research. "Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization." ACS Publications. Available at: 5.[3] National Institutes of Health. "Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine." PMC. Available at:

Sources

Application Note: Acid-Catalyzed Reaction Pathways for 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the acid-catalyzed reactivity profile of 1,1-Diphenyl-2-methylbutane , a representative gem-diphenylalkane scaffold often encountered as a pharmacophore or impurity in drug synthesis.

Executive Summary

The gem-diphenyl moiety found in This compound (1) is a privileged scaffold in medicinal chemistry, providing lipophilic bulk and receptor binding affinity. However, this structural motif exhibits specific vulnerabilities under acidic conditions, particularly during scale-up synthesis or forced degradation studies.

This guide delineates the two primary acid-catalyzed pathways governing the stability of (1) :

  • Retro-Friedel-Crafts Dealkylation: A fragmentation pathway prevalent under strong Bronsted acid conditions.

  • Oxidative Rearrangement (Hock-like): An acid-catalyzed decomposition of in-situ formed hydroperoxides, critical for stability indicating methods (SIM).

Understanding these pathways is essential for controlling genotoxic impurities (e.g., benzene) and ensuring API integrity.

Mechanistic Pathways & Chemical Logic

Structural Analysis & Reactivity

The reactivity of this compound is dictated by the benzylic C1 position .

  • Electronic Effect: The two phenyl rings stabilize the adjacent carbocation (benzhydryl cation) or radical, making C1 highly susceptible to hydride abstraction or autoxidation.

  • Steric Effect: The adjacent C2-methyl group introduces steric strain (gauche interactions), which can accelerate rearrangement or fragmentation to relieve congestion.

Pathway A: Retro-Friedel-Crafts Dealkylation

Under forcing acidic conditions (e.g., high temperature, superacids), gem-diphenylalkanes undergo protodealkylation. This is the microscopic reverse of the Friedel-Crafts alkylation used to synthesize them.

  • Mechanism: Protonation of the aromatic ring (ipso-attack) disrupts aromaticity, forming a σ-complex (arenium ion). The bond between the aromatic ring and the alkyl chain breaks to restore aromaticity, releasing benzene and a carbocation.

  • Critical Consequence: Release of Benzene (Class 1 Solvent/Carcinogen) and formation of alkene byproducts.

Pathway B: Acid-Catalyzed Hydroperoxide Rearrangement

While pure alkanes are inert to weak acids, trace air exposure creates benzylic hydroperoxides. Acid catalysis converts these latent impurities into phenols and ketones via a mechanism analogous to the Cumene Process .

  • Mechanism:

    • Autoxidation: C1-H abstraction by oxygen forms the C1-hydroperoxide.

    • Protonation: Acid protonates the terminal oxygen of the hydroperoxide.

    • Migration: A phenyl group migrates from C1 to the oxygen, expelling water (1,2-aryl shift).

    • Hydrolysis: The resulting hemiacetal collapses to Phenol and 2-methyl-1-phenylbutan-1-one .

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent pathways for this compound under acidic stress.

AcidPathways Substrate This compound (Substrate) SigmaComplex Ipso-Protonated σ-Complex Substrate->SigmaComplex H+ (Strong Acid) Heat Hydroperoxide Benzylic Hydroperoxide (Trace Impurity) Substrate->Hydroperoxide O2 (Air), Time Benzene Benzene (Byproduct) SigmaComplex->Benzene Dealkylation Cation Alkyl Carbocation (Intermediate) SigmaComplex->Cation C-C Bond Scission Alkene 2-Methyl-1-phenyl-1-butene (Elimination Product) Cation->Alkene -H+ Oxonium Protonated Hydroperoxide Hydroperoxide->Oxonium H+ (Catalytic) Phenol Phenol (Degradant) Oxonium->Phenol 1. Phenyl Shift 2. Hydrolysis Ketone 2-Methyl-1-phenylbutan-1-one (Degradant) Oxonium->Ketone Hydrolysis

Caption: Divergent acid-catalyzed degradation pathways: Retro-Friedel-Crafts (Left) vs. Oxidative Rearrangement (Right).

Experimental Protocol: Acid Stress Testing

This protocol is designed to validate the stability of the substrate and identify degradation impurities.

Materials & Reagents[2]
  • Substrate: this compound (>98% purity).

  • Solvent: Acetonitrile (ACN) or Methanol (HPLC Grade). Note: Methanol may form methyl ethers via carbocation trapping.

  • Acids:

    • 0.1 M Hydrochloric Acid (HCl) - Mild Stress

    • 1.0 M Sulfuric Acid (H2SO4) - Moderate Stress

    • Trifluoroacetic Acid (TFA, neat) - Harsh Stress

  • Oxidant (Optional): 3% Hydrogen Peroxide (H2O2) to simulate oxidative-acidic synergy.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of the substrate in Acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Acid Stress Induction

  • Aliquot 1.0 mL of stock solution into three separate amber HPLC vials.

  • Vial A (Control): Add 1.0 mL ACN.

  • Vial B (Acid Stress): Add 1.0 mL 1.0 M H2SO4.

  • Vial C (Oxidative Acid Stress): Add 0.5 mL 1.0 M H2SO4 + 0.5 mL 3% H2O2.

  • Seal vials and incubate at 60°C for 24 hours .

Step 3: Quenching & Analysis

  • Cool samples to room temperature.

  • Neutralize Vial B and C with 1.0 M NaOH (approx. stoichiometric amount) to prevent column damage.

  • Analyze via HPLC-UV/MS (Method parameters below).

Analytical Method (HPLC-UV/MS)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (general), 254 nm (aromatic); MS (ESI+)
Target Mass [M+H]+ = 225.16 (Parent); [M+H]+ = 95.05 (Phenol); [M+H]+ = 163.11 (Ketone)

Data Interpretation & Troubleshooting

The following table summarizes expected degradation products based on the mechanism.

Retention Time (Rel)Proposed StructureMass (m/z)Origin PathwayNotes
1.00 This compound225.16ParentStable in mild acid/absence of O2.
0.35 Phenol95.05Oxidative (B)Marker for air/peroxide contamination.
0.85 2-Methyl-1-phenylbutan-1-one163.11Oxidative (B)Co-elutes with phenol usually.
0.20 Benzene78.05Retro-FC (A)Volatile; hard to detect by HPLC. Use GC-HS.
1.10 2-Methyl-1-phenyl-1-butene147.11Retro-FC (A)Elimination product after dealkylation.

Troubleshooting:

  • Observation: High levels of Phenol detected.

    • Root Cause:[1][2][3] The starting material likely contains pre-existing peroxides.

    • Action: Purify substrate via silica gel chromatography immediately before use.

  • Observation: Unidentified peak at RRT 1.05.

    • Root Cause:[1][2][3] 1,2-Phenyl shift without oxygen (Isomerization).

    • Action: Check for 1,2-diphenyl-2-methylbutane (isomeric rearrangement).

References

  • Olah, G. A., & Molnár, Á. (2003). Hydrocarbon Chemistry. Wiley-Interscience. (Authoritative text on acid-catalyzed carbocation chemistry and Friedel-Crafts mechanisms).

  • Kopecky, K. R., Pope, P. M., & Lopez Sastre, J. A. (1976). Evidence for one-bond cleavage in the thermolysis of (-)-(S)-1-diphenylmethyl-2-(2-butyl)diazene.[4][5][6] Canadian Journal of Chemistry, 54(16), 2639–2651. (Provides synthesis and stereochemical data for this compound).

  • Yaremenko, I. A., et al. (2016). Rearrangements of Organic Peroxides and Related Processes. Beilstein Journal of Organic Chemistry, 12, 1647–1748. (Detailed mechanism of the Hock-like rearrangement catalyzed by acids).

  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker. (Foundational reference for retro-Friedel-Crafts dealkylation pathways).

Sources

Application Notes and Protocols for the Safe Storage and Handling of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Diligence

Introduction: Understanding the Chemical Profile

1,1-Diphenyl-2-methylbutane belongs to the class of aromatic hydrocarbons. Its structure, featuring two phenyl groups attached to the same carbon atom of a methylbutane backbone, suggests it is likely a non-volatile, lipophilic compound. While a specific CAS number for this compound is not readily found, its molecular formula is C₁₇H₂₀ and its molecular weight is 224.35 g/mol . The absence of a dedicated Safety Data Sheet (SDS) necessitates a cautious approach, grounded in the known properties of similar molecules.

Hazard Assessment: A Precautionary Approach

Given the lack of specific data, a conservative hazard assessment is warranted. Aromatic hydrocarbons as a class can present several potential hazards.

Table 1: Postulated Hazard Profile for this compound

Hazard ClassPostulated Effects and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Low acute toxicity is anticipated based on similar non-volatile aromatic hydrocarbons. However, ingestion may cause gastrointestinal irritation. Inhalation of any aerosols or heated vapors should be avoided.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact. Aromatic hydrocarbons can have a defatting effect on the skin, leading to dryness and dermatitis.
Serious Eye Damage/Irritation Direct contact may cause eye irritation.
Respiratory or Skin Sensitization The potential for sensitization is unknown but should be considered a possibility.
Germ Cell Mutagenicity No data available. Assumed not to be mutagenic in the absence of contrary information, but caution is advised.
Carcinogenicity No data available. Some polycyclic aromatic hydrocarbons are known carcinogens. While this compound does not fall into this category, this potential should not be entirely dismissed without data.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single and Repeated Exposure) Inhalation of vapors (if generated at elevated temperatures) could potentially lead to respiratory tract irritation and central nervous system effects such as dizziness or drowsiness, similar to other organic solvents.
Aspiration Hazard Unlikely to be a significant aspiration hazard at room temperature due to its presumed low volatility.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach to PPE selection is crucial. The following recommendations are based on the postulated hazards and general laboratory safety principles.[1]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's resistance chart for specific breakthrough times if available for analogous compounds.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn in situations where there is a risk of splashing.

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If work outside a fume hood is unavoidable and there is a potential for aerosol generation, a risk assessment must be conducted to determine the appropriate respiratory protection, which may include an air-purifying respirator with organic vapor cartridges.

Storage and Segregation: Maintaining a Safe Chemical Inventory

Proper storage is paramount to preventing accidents and maintaining the integrity of the compound.[2]

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name ("this compound"), any known hazard warnings (e.g., "Potential Irritant"), and the date received.

  • Location: Store in a cool, dry, and well-ventilated area.[2] The storage location should be away from direct sunlight and sources of heat or ignition.

  • Segregation: As a general best practice for aromatic hydrocarbons, store this compound separately from strong oxidizing agents.[3] It should also be segregated from highly reactive chemicals. Do not store chemicals alphabetically unless they are compatible.[2]

Handling Protocols: A Step-by-Step Guide to Safe Use

Adherence to standardized handling procedures is essential to minimize exposure and prevent spills.[1]

Protocol 5.1: General Handling

  • Preparation: Before handling, ensure you have read and understood this guide and have the appropriate PPE readily available. Ensure a chemical spill kit is accessible.

  • Location: Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Dispensing: Use appropriate tools, such as a spatula for solids or a pipette for liquids, to transfer the chemical. Avoid creating dust or aerosols.

  • Heating: If heating is necessary, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor drips or spills immediately.

  • End of Work: After handling, decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

6.1. Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Workflow for responding to a chemical spill.

Protocol 6.1: Minor Spill Cleanup

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to dike the spill and prevent it from spreading.

  • Absorption: Apply absorbent material over the spill, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (if known to be effective and safe for the surface) followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste according to institutional and local regulations.

6.2. Personnel Exposure

Protocol 6.2: First Aid for Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal of Waste

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container label should clearly indicate "Hazardous Waste" and list the chemical constituents.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste.

Conclusion: A Culture of Safety

The safe handling and storage of any chemical, particularly one with limited safety data like this compound, is a cornerstone of responsible research. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers can significantly minimize risks and maintain a safe laboratory environment. Continuous vigilance, a thorough understanding of general chemical safety principles, and a commitment to a strong safety culture are the most effective tools in protecting personnel and ensuring the integrity of scientific work.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7580, Diphenylmethane. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methylbutane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard. Retrieved from [Link]

  • International Labour Organization. (2011). Encyclopaedia of Occupational Health and Safety: Aromatic Hydrocarbons. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of British Columbia. (2021). General Chemical Spill Procedures. Retrieved from [Link]

  • Health and Safety Executive. (2025). Chemicals - safe use and handling. Retrieved from [Link]

  • University of Wisconsin-Madison Environmental Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Section 1: Route A - Direct Alkylation of Diphenylmethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,1-Diphenyl-2-methylbutane . As a Senior Application Scientist, I have compiled this guide to address the unique synthetic challenges posed by this branched diarylalkane. Due to the steric bulk of the diphenylmethyl moiety and the secondary nature of the 2-methylbutyl chain, standard alkylation protocols often fail.

This guide provides field-proven troubleshooting for the two primary synthetic pathways: Route A (Direct Alkylation) and Route B (The Grignard/Dehydration/Reduction Sequence), ensuring your protocols are robust, high-yielding, and self-validating.

This route involves the deprotonation of diphenylmethane followed by reaction with a secondary alkyl halide (e.g., 2-bromobutane).

FAQ 1: Why is my yield of this compound so low, with a large amount of 2-butene and unreacted diphenylmethane recovered? Analysis & Causality: You are experiencing competitive E2 elimination rather than the desired SN2 substitution. The diphenylmethide anion is a sterically bulky, strong base. When it encounters 2-bromobutane (a secondary alkyl halide), the steric hindrance prevents the nucleophile from easily accessing the electrophilic carbon. Instead, the diphenylmethide anion abstracts a beta-proton from the halide, yielding 2-butene gas, bromide, and regenerating your starting diphenylmethane 1[1]. Solution: To favor the SN2 pathway, you must lower the kinetic energy of the system by dropping the reaction temperature to -78 °C. Additionally, switch your electrophile from 2-bromobutane to sec-butyl triflate or tosylate; these superior leaving groups lower the activation energy for the SN2 pathway, allowing it to proceed at temperatures where E2 is kinetically frozen.

FAQ 2: How can I ensure complete deprotonation of diphenylmethane before adding the electrophile? Analysis & Causality: Diphenylmethane is a weak carbon acid (pKa ~32). While n-butyllithium (n-BuLi) is theoretically strong enough to deprotonate it, n-BuLi exists as tightly bound hexameric aggregates in non-polar solvents, which drastically reduces its effective basicity 2[2]. Solution: Introduce Tetramethylethylenediamine (TMEDA) in a 1:1 molar ratio to n-BuLi. TMEDA coordinates directly to the lithium ions, breaking the hexamers into highly reactive monomers. This creates a self-validating visual cue: the solution will turn a distinct, deep red/orange color, confirming the quantitative formation of the diphenylmethyllithium anion.

Section 2: Route B - The Three-Step Grignard Sequence (Recommended)

Because Route A is fundamentally limited by E2 competition, Route B (Nucleophilic addition to benzophenone


 Dehydration 

Hydrogenation) is the industry standard for synthesizing bulky 1,1-diphenylalkanes 3[3].

FAQ 3: During the addition of sec-butylmagnesium bromide to benzophenone, I am isolating mostly benzhydrol (diphenylmethanol) instead of the desired tertiary alcohol. Why? Analysis & Causality: You are observing a Meerwein-Ponndorf-Verley (MPV) type reduction. Grignard reagents with beta-hydrogens (like the sec-butyl group) can form a cyclic, six-membered transition state when reacting with sterically hindered ketones like benzophenone. Instead of attacking the carbonyl carbon, the Grignard reagent transfers a beta-hydride to the carbonyl oxygen, reducing the ketone to benzhydrol and releasing 1-butene 4[4]. Solution: To suppress this beta-hydride transfer, utilize the Imamoto reagent protocol. By adding anhydrous Cerium(III) chloride (CeCl


) to the Grignard reagent at -78 °C, you form an organocerium intermediate. Cerium is highly oxophilic; it strongly activates the carbonyl oxygen while increasing the nucleophilicity of the alkyl group, strictly enforcing 1,2-addition over reduction.

Section 3: Quantitative Data & Yield Comparison

The following table summarizes the causal impact of the troubleshooting steps discussed above on the final isolated yield of the target framework.

Synthetic RouteReagents & ConditionsMajor ByproductIsolated Yield (%)
Route A (Standard) Diphenylmethane, n-BuLi, 2-Bromobutane, RT2-Butene (E2 Elimination)15 - 25%
Route A (Optimized) Diphenylmethane, n-BuLi/TMEDA, sec-Butyl Tosylate, -78 °CDiphenylmethane (Unreacted)45 - 55%
Route B (Standard) Benzophenone, sec-ButylMgBr, THF, 0 °CBenzhydrol (MPV Reduction)30 - 40%
Route B (Optimized) Benzophenone, sec-ButylMgBr / CeCl

, THF, -78 °C
Trace Benzhydrol85 - 92%

Section 4: Self-Validating Experimental Protocols (Optimized Route B)

To guarantee scientific integrity, the following methodologies for Route B are designed as closed, self-validating systems.

Step 1: CeCl


-Mediated Nucleophilic Addition 
  • Preparation: Dry CeCl

    
     under high vacuum at 140 °C for 2 hours. Self-Validation: The salt must transform from a clumpy hydrate to a fine, free-flowing white powder.
    
  • Reaction: Suspend CeCl

    
     (11 mmol) in anhydrous THF (20 mL) at -78 °C. Add sec-butylmagnesium bromide (11 mmol) dropwise. Stir for 30 mins, then add benzophenone (10 mmol).
    
  • Validation: Quench a 0.1 mL aliquot in saturated NH

    
    Cl and run a TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active benzophenone spot (R
    
    
    
    ~0.6) and the appearance of the tertiary alcohol 1,1-diphenyl-2-methyl-1-butanol (R
    
    
    ~0.3) physically validates reaction completion.

Step 2: Mild Dehydration

  • Reaction: Dissolve the crude 1,1-diphenyl-2-methyl-1-butanol (10 mmol) in toluene (50 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mmol).

  • Execution: Attach a Dean-Stark trap and a reflux condenser. Heat the system to reflux (110 °C).

  • Validation: The reaction is self-validating via the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is exactly 0.18 mL. The cessation of water droplet accumulation in the trap physically validates the end of the dehydration, yielding 1,1-diphenyl-2-methyl-1-butene without thermal carbocation rearrangement.

Step 3: Catalytic Hydrogenation

  • Reaction: Dissolve the alkene (10 mmol) in ethyl acetate (30 mL). Add 10% Pd/C (100 mg).

  • Execution: Purge the flask with N

    
    , then attach a hydrogen gas burette. Stir vigorously at room temperature under 1 atm of H
    
    
    
    .
  • Validation: Monitor the volumetric uptake of H

    
     gas. For a 10 mmol scale, exactly 244 mL of H
    
    
    
    gas (at 25 °C, 1 atm) will be consumed. The absolute cessation of gas uptake validates the complete saturation of the sterically hindered double bond, yielding pure this compound.

Section 5: Mechanistic Workflows

SN2_vs_E2 A Diphenylmethide Anion + 2-Bromobutane B SN2 Pathway (Nucleophilic Attack) A->B Low Temp (-78°C) Less Basic Conditions D E2 Pathway (Beta-Proton Abstraction) A->D Steric Hindrance High Temp C This compound (Desired Product) B->C E Diphenylmethane + 2-Butene (Side Products) D->E

Mechanistic divergence between SN2 alkylation and E2 elimination in direct synthesis.

Grignard_Mech A Benzophenone + sec-Butylmagnesium Bromide B Nucleophilic Addition (1,2-Addition) A->B CeCl3 Additive or Organolithium Reagent D Beta-Hydride Transfer (MPV-type Reduction) A->D Standard Grignard Conditions C 1,1-Diphenyl-2-methyl-1-butanol (Desired Intermediate) B->C E Benzhydrol + 1-Butene (Reduction Side Products) D->E

Competition between nucleophilic addition and beta-hydride reduction in benzophenone.

References

  • Title: Evidence for one-bond cleavage in the thermolysis of (−)-(S)-1-diphenylmethyl-2-(2-butyl)
  • Title: AN ISOTOPIC STUDY OF THE REDUCING ACTION OF THE GRIGNARD REAGENT Source: Canadian Science Publishing URL
  • Title: Diphenylmethane-synthesis and application Source: ChemicalBook URL
  • Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL

Sources

Technical Support Center: Optimizing Diphenylalkane Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diphenylalkane alkylation. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing side products in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you have the expertise to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the alkylation of diphenylalkanes, a classic yet nuanced application of the Friedel-Crafts reaction.

Issue 1: Excessive Polyalkylation Leading to Low Yield of the Desired Mono-alkylated Product

Q1: I'm observing significant amounts of di- and tri-alkylated diphenylalkane byproducts. What is the primary cause, and how can I suppress this side reaction?

A1: Polyalkylation is the most common side reaction in diphenylalkane synthesis. The mono-alkylated diphenylalkane product is more nucleophilic than the starting diphenylalkane, making it more susceptible to further alkylation.[1][2][3] This is because the initial alkyl group added to the aromatic ring is an activating group, making the ring more reactive towards subsequent electrophilic attack.[2][4][5]

Core Solutions:

  • Molar Ratio of Reactants: The most effective strategy to mitigate polyalkylation is to use a large excess of the diphenylalkane relative to the alkylating agent.[3][5] A molar ratio of diphenylalkane to alkyl halide between 10:1 and 20:1 is often recommended to increase the probability of the electrophile reacting with the starting material rather than the more reactive product.[3]

  • Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, a slow, dropwise addition using a syringe pump can maintain a low concentration of the electrophile in the reaction mixture, further favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature generally reduces the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product. However, this may also decrease the overall reaction rate, so optimization is key.

Q2: Can the choice of catalyst influence the degree of polyalkylation?

A2: Absolutely. The catalyst plays a pivotal role in controlling the reaction's selectivity.

  • Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): While effective, these catalysts are highly active and can promote polyalkylation if not used judiciously.[3] Using the minimum catalytic amount necessary is crucial. For some reactions, stoichiometric amounts are required, especially in Friedel-Crafts acylation, as the catalyst complexes with the product.[6][7]

  • Solid Acid Catalysts (e.g., Zeolites): Zeolites and other solid acid catalysts offer significant advantages in controlling selectivity due to their defined pore structures and tunable acidity.[8][9] The shape-selective nature of zeolites can physically hinder the formation of bulky, polyalkylated products. Zeolites like H-BEA have shown high selectivity for mono-alkylation in various aromatic alkylation processes.[8]

Experimental Protocol: Selective Mono-alkylation of Diphenylmethane

This protocol is optimized to favor the synthesis of mono-alkyldiphenylmethane while minimizing over-alkylation.

Materials:

  • Diphenylmethane (10-20 equivalents)

  • Alkyl halide (1 equivalent)

  • Anhydrous Lewis Acid (e.g., AlCl₃, 0.1-1.2 equivalents)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble and flame-dry all glassware. Cool under an inert atmosphere.

  • Catalyst Suspension: To the reaction flask, add the anhydrous solvent and the Lewis acid catalyst. Stir to form a suspension.

  • Reactant Addition: Dissolve the diphenylmethane in the anhydrous solvent and add it to the reaction flask.

  • Controlled Alkylation: Add the alkyl halide to the dropping funnel, diluted with a small amount of the anhydrous solvent. Add the alkyl halide solution dropwise to the stirred reaction mixture over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add cold water or a dilute acid solution to quench the reaction and decompose the catalyst complex.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Issue 2: Formation of Isomeric Side Products

Q3: My reaction is producing a mixture of ortho-, meta-, and para-isomers. How can I control the regioselectivity of the alkylation?

A3: Regioselectivity in Friedel-Crafts alkylation is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.[10][11]

  • Directing Effects: The diphenylmethyl group is an ortho, para-director.[11] This means that incoming electrophiles will preferentially add to the positions ortho and para to the existing alkyl group. The para-isomer is often the major product due to reduced steric hindrance compared to the ortho positions.[12]

  • Catalyst Influence: The choice of catalyst can also influence the isomer distribution. Bulky catalyst-electrophile complexes may favor the formation of the less sterically hindered para-isomer. Shape-selective catalysts like zeolites can be designed to favor the formation of a specific isomer that fits within their pores.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product ratio is determined by the relative rates of formation of the different isomers.[13][14][15][16] At higher temperatures, the reaction may become reversible, leading to thermodynamic control, where the most stable isomer will be the major product.[13][14][15][16]

Condition Favored Product Rationale
Low Temperature Kinetic Product (often a mix of ortho and para)The reaction is irreversible, and the product distribution reflects the activation energies of the competing pathways.
High Temperature Thermodynamic Product (often the most stable isomer, e.g., para)The reaction becomes reversible, allowing for isomerization to the most stable product.

Q4: I am observing unexpected isomers that cannot be explained by simple ortho/para direction. What could be the cause?

A4: The formation of unexpected isomers is often due to carbocation rearrangements.[5][17] This is a significant limitation of Friedel-Crafts alkylation.[17] The initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift before it reacts with the aromatic ring.

Solutions to Minimize Carbocation Rearrangements:

  • Choice of Alkylating Agent: Use alkylating agents that form stable carbocations that are less prone to rearrangement (e.g., tertiary or benzylic halides).

  • Friedel-Crafts Acylation Followed by Reduction: This is a powerful two-step alternative.[1][18] First, perform a Friedel-Crafts acylation, which is not susceptible to rearrangements because the acylium ion is resonance-stabilized. Then, reduce the resulting ketone to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.

Workflow for Avoiding Rearrangement Products

Start Desired Alkylated Diphenylalkane Check_Rearrangement Is the alkyl group prone to rearrangement? Start->Check_Rearrangement FC_Alkylation Direct Friedel-Crafts Alkylation Check_Rearrangement->FC_Alkylation No FC_Acylation Friedel-Crafts Acylation Check_Rearrangement->FC_Acylation Yes Side_Products Mixture with Rearranged Isomers FC_Alkylation->Side_Products Reduction Ketone Reduction (e.g., Clemmensen, Wolff-Kishner) FC_Acylation->Reduction Product Desired Product (No Rearrangement) Reduction->Product

Caption: Decision workflow for selecting a synthetic route to avoid carbocation rearrangements.

Issue 3: Low or No Reaction Conversion

Q5: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A5: Low or no conversion in Friedel-Crafts reactions can often be traced back to issues with the catalyst or the reactants.

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6] Any water in the solvent, glassware, or starting materials will react with and deactivate the catalyst. Ensure all components are rigorously dried and the reaction is run under an inert atmosphere.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the diphenylalkane can deactivate the ring towards electrophilic aromatic substitution, potentially halting the reaction.[4][6]

  • Insufficient Catalyst: In some cases, particularly with substrates containing basic functional groups, the catalyst can be consumed in side reactions. It's important to use an adequate amount of catalyst.

Troubleshooting Flow for Low Conversion

Start Low/No Conversion Check_Moisture Are all reagents and glassware anhydrous? Start->Check_Moisture Check_Substrate Does the substrate have deactivating groups? Check_Moisture->Check_Substrate Yes Dry_Reagents Thoroughly dry all components and use an inert atmosphere Check_Moisture->Dry_Reagents No Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Substrate->Check_Catalyst No Modify_Substrate Protect or modify deactivating groups, or choose an alternative synthesis Check_Substrate->Modify_Substrate Yes Optimize_Catalyst Use fresh, high-quality catalyst and optimize loading Check_Catalyst->Optimize_Catalyst No Success Improved Conversion Check_Catalyst->Success Yes Dry_Reagents->Start Modify_Substrate->Start Optimize_Catalyst->Start

Caption: A logical flow for troubleshooting low conversion in diphenylalkane alkylation.

Frequently Asked Questions (FAQs)

Q1: What is transalkylation and how does it affect my reaction?

A1: Transalkylation is the transfer of an alkyl group from one aromatic molecule to another.[19][20] In the context of diphenylalkane synthesis, it can be both a side reaction and a useful tool. Polyalkylated byproducts can react with the starting diphenylalkane (or another aromatic compound like benzene) to produce the desired mono-alkylated product.[21][22] This is often favored at higher temperatures with certain catalysts. In some industrial processes, a separate transalkylation step is used to convert unwanted polyalkylated streams back into the desired product, thereby increasing overall yield.[22]

Q2: How do I regenerate my Lewis acid catalyst?

A2: The regeneration of traditional Lewis acid catalysts like AlCl₃ is often not practical in a laboratory setting due to their decomposition upon aqueous workup. However, solid acid catalysts like zeolites can be regenerated. The most common cause of deactivation for zeolites is the formation of coke (heavy hydrocarbon deposits) on the catalyst surface.[23] Regeneration is typically achieved by a carefully controlled calcination (burning off the coke in air or a dilute oxygen stream) at high temperatures.[24]

Q3: Are there "greener" alternatives to traditional Lewis acid catalysts?

A3: Yes, the development of more environmentally friendly catalysts is an active area of research. As mentioned, solid acids like zeolites are a great alternative as they are recyclable and can be more selective.[8][9][25] Other options include using metal triflates or carrying out the reaction in ionic liquids, which can enhance catalyst activity and allow for easier separation and recycling.

References

  • Benchchem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • ORGANIC REACTION MECHANISM. (n.d.).
  • Benchchem. (2025). Technical Support Center: Overcoming Polyalkylation in Friedel-Crafts Synthesis of Diphenylmethanes.
  • Fiveable. (2025, August 15).
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. (n.d.). Royal Society of Chemistry.
  • Benchchem. (2025). Application Notes & Protocols: Selective Diphenylmethane Synthesis via Friedel-Crafts Reaction.
  • 17.
  • Chemistry Steps. (2022, January 2).
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous C
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Liquid phase alkylation or transalkylation process using zeolite beta. (n.d.).
  • Alkylation/transalkylation process. (n.d.).
  • The Hebrew University of Jerusalem. (2011, April 20). Kinetic control wins out over thermodynamic control in Friedel-Crafts acyl rearrangements.
  • Benchchem. (2025).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (2021, March 4). YouTube.
  • MCC Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • New catalytic approaches in the stereoselective Friedel-Crafts alkylation reaction. (2004, February 1). PubMed.
  • Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regener
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022, July 27). MDPI.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Master Organic Chemistry. (2018, January 29).
  • Selective mono-alkylation of N-methoxybenzamides. (n.d.). Royal Society of Chemistry.
  • Catalysis Research | Zeolite-Containing Catalysts in Alkyl
  • Wikipedia. (n.d.).
  • Influence of zeolite composition on the selectivity of alkylation reaction for the synthesis of p-isobutylethylbenzene: a comput. (n.d.).
  • (PDF) Zeolite-Containing Catalysts in Alkylation Processes. (2025, October 29).
  • Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. (2023, September 14). MDPI.
  • (PDF) Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025, August 10).
  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogen
  • N-Dealkylation of aliphatic amines and selective synthesis of monoalkylated aryl amines. (n.d.). Royal Society of Chemistry.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry.
  • Khan Academy. (n.d.). Ortho-para directors I (video).
  • Ortho Meta Para Directors - Activating and Deactiv
  • Taylor & Francis. (n.d.).
  • Ortho-Para vs Meta Directors | Activating vs Deactivating | Organic Chemistry 18.3. (2021, March 8). YouTube.
  • Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Deriv
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbon
  • (PDF) Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate. (2019, March 6).
  • Preparation method of diphenylmethane compounds. (n.d.).
  • Selective dealkylation of alkyl polycyclic aromatic hydrocarbons towards innovative upgrading process of practical heavy oil. (n.d.). Royal Society of Chemistry.

Sources

Technical Support Center: Purification of 1,1-Diphenyl-2-methylbutane via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 1,1-Diphenyl-2-methylbutane using column chromatography. It addresses common challenges and frequently asked questions to ensure successful and efficient purification.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

1.1 Problem: Poor or No Separation of this compound from Impurities.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): this compound is a nonpolar hydrocarbon. The principle of "like dissolves like" is fundamental in chromatography. For nonpolar compounds, a nonpolar mobile phase is typically required to achieve adequate separation on a polar stationary phase (normal-phase chromatography).[1][2]

    • Solution: Start with a very nonpolar solvent like hexane or petroleum ether. Gradually increase the polarity by adding a slightly more polar solvent, such as toluene or dichloromethane, in small increments (e.g., 1-5%).[3] Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column to find the optimal mobile phase that provides good separation between your product and impurities.[4]

  • Incorrect Stationary Phase: While silica gel and alumina are common polar stationary phases, their high activity can sometimes lead to irreversible adsorption or decomposition of sensitive compounds.[4][5]

    • Solution: For a nonpolar compound like this compound, standard silica gel (SiO₂) is generally a suitable choice.[4][6] If issues persist, consider using deactivated silica or alumina. Deactivation can be achieved by adding a small percentage of water to the stationary phase. Alternatively, for very nonpolar compounds, reversed-phase chromatography using a C18-silica stationary phase and a polar mobile phase (e.g., acetonitrile/water) could be an effective strategy.[1][4][7][8]

  • Column Overloading: Applying too much sample to the column is a common cause of poor separation.

    • Solution: As a general rule, the amount of crude sample should be about 1-2% of the weight of the stationary phase. For difficult separations, this ratio may need to be decreased.

  • Improper Column Packing: An unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in broad bands and poor resolution.[4]

    • Solution: Ensure the column is packed uniformly. Both dry packing and wet (slurry) packing methods can be effective if performed carefully.[4] Gently tapping the column during packing can help settle the stationary phase and remove air bubbles.[9] A layer of sand at the top and bottom of the stationary phase can help maintain a flat surface and prevent disturbance.[9]

1.2 Problem: The Compound Elutes Too Quickly (Low Retention).

Possible Causes & Solutions:

  • Mobile Phase is Too Polar: If the solvent system is too "strong" (too polar in normal-phase chromatography), it will compete effectively with the compound for binding sites on the stationary phase, causing the compound to move down the column too rapidly.[10]

    • Solution: Decrease the polarity of the mobile phase. Use a less polar solvent or decrease the percentage of the more polar component in your solvent mixture. For example, if you are using 5% ethyl acetate in hexane, try switching to 100% hexane or a very low percentage of a less polar modifier like toluene.

1.3 Problem: The Compound Takes Too Long to Elute or Does Not Elute at All.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: If the solvent system is too "weak" (not polar enough), the compound will remain strongly adsorbed to the stationary phase.[5]

    • Solution: Gradually increase the polarity of the mobile phase. This can be done by slowly increasing the percentage of the more polar solvent in your mixture. This is known as a gradient elution.

  • Compound Decomposition: The compound may be unstable on the stationary phase.[5]

    • Solution: Test the stability of your compound on silica gel using a 2D TLC plate.[5] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

2.1 What is the best stationary phase for purifying this compound?

For a nonpolar hydrocarbon like this compound, the standard choice for normal-phase column chromatography is silica gel (SiO₂) .[4][6] It is a versatile and effective polar adsorbent. In some cases, neutral alumina can also be used.[4] For reversed-phase applications, a nonpolar stationary phase like C18-bonded silica would be appropriate.[1][7]

2.2 How do I choose the right mobile phase?

The selection of the mobile phase is critical for successful separation.[4]

  • Principle: For normal-phase chromatography with a polar stationary phase like silica gel, you should start with a nonpolar solvent. The elution power of the mobile phase is increased by adding a more polar solvent.[10]

  • Recommended Solvents: Begin with a nonpolar solvent such as hexane or petroleum ether . To increase the polarity, you can add small amounts of a slightly more polar solvent like toluene , dichloromethane , or diethyl ether . A common starting point for nonpolar compounds is a mixture of hexane and a small percentage of ethyl acetate.[3]

  • Optimization with TLC: Before running the column, it is highly recommended to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.[4] The ideal solvent system for column chromatography will give your product a retention factor (Rf) value between 0.2 and 0.4 on the TLC plate.

2.3 What are the potential impurities I should be aware of?

If this compound is synthesized via a Grignard reaction, common impurities may include:

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[11]

  • Unreacted Starting Materials: Such as benzophenone or the corresponding alkyl/aryl halide.

  • Byproducts from Reaction with Water: Grignard reagents are highly reactive with protic solvents like water.[12][13]

2.4 How can I monitor the separation during the chromatography process?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of your column chromatography.[14][15]

    • Procedure: Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard of your product. Develop the TLC plate in the same solvent system used for the column.

    • Analysis: Visualize the spots on the TLC plate (e.g., using a UV lamp or a staining agent).[16] This will allow you to see which fractions contain your desired compound and whether it is pure. Combine the pure fractions containing your product.

2.5 What visualization techniques can be used for this compound on a TLC plate?

Since this compound contains phenyl groups, it should be UV active.

  • UV Light: The easiest method is to use a TLC plate with a fluorescent indicator (e.g., F254). The compound will appear as a dark spot under short-wave UV light (254 nm).[16]

  • Staining: If the compound is not UV active or for better visualization, you can use a chemical stain. General-purpose stains that can be effective include:

    • Potassium Permanganate (KMnO₄) stain: This stain reacts with compounds that can be oxidized, which includes many organic compounds.

    • P-Anisaldehyde stain: This is a general-purpose stain that can produce colored spots with a variety of compounds upon heating.[16]

    • Vanillin stain: Similar to p-anisaldehyde, this is a broad-spectrum stain.[16]

Section 3: Data & Protocols

Table 1: Solvent Polarity Index

This table provides the polarity index of common solvents used in column chromatography. A higher number indicates greater polarity. This can be a useful guide for selecting and modifying your mobile phase.

SolventPolarity Index (P')
Hexane0.1
Cyclohexane0.2
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol5.1
Water10.2

Data sourced from various chemical reference tables.[17][18]

Protocol 3.1: Step-by-Step Guide for Column Chromatography of this compound

  • Preparation of the Column:

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5-1 cm).

  • Packing the Column (Slurry Method):

    • In a beaker, mix silica gel with the initial, least polar mobile phase (e.g., 100% hexane) to form a slurry.[6]

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[9]

    • Allow the stationary phase to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel to protect the surface.[9]

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC as described in FAQ 2.4.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Section 4: Visual Diagrams

Diagram 1: Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton, Sand) pack_column Pack with Silica Slurry prep_column->pack_column load_sample Load Sample pack_column->load_sample add_mobile_phase Add Mobile Phase load_sample->add_mobile_phase collect_fractions Collect Fractions add_mobile_phase->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure remove_solvent Solvent Removal (Rotary Evaporation) combine_pure->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Diagram 2: Troubleshooting Logic for Poor Separation

TroubleshootingLogic cluster_mobile_phase Mobile Phase Issues cluster_column_issues Column & Loading Issues start Poor Separation Observed check_tlc Review TLC Data (Rf of Product?) start->check_tlc rf_too_high Rf > 0.5 (Elutes too fast) check_tlc->rf_too_high High Rf rf_too_low Rf < 0.2 (Sticks to column) check_tlc->rf_too_low Low Rf check_loading Check Sample Load (Overloaded?) check_tlc->check_loading Good Rf, but poor resolution decrease_polarity Action: Decrease Mobile Phase Polarity rf_too_high->decrease_polarity increase_polarity Action: Increase Mobile Phase Polarity rf_too_low->increase_polarity check_packing Inspect Column Packing (Channels? Cracks?) check_loading->check_packing reduce_load Action: Reduce Sample Load check_loading->reduce_load repack_column Action: Repack Column check_packing->repack_column

Sources

Troubleshooting catalyst deactivation in 1,1-Diphenyl-2-methylbutane production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in 1,1-Diphenyl-2-methylbutane Production

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges related to catalyst deactivation during this specific Friedel-Crafts alkylation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides in-depth answers to specific issues you may encounter during your experiments.

Q1: My reaction yield of this compound is significantly lower than expected, or the reaction has failed completely. What are the likely causes related to the catalyst?

A1: Low or no yield in the Friedel-Crafts alkylation for this compound synthesis can often be traced back to catalyst-related issues. The primary culprits are catalyst inactivity due to moisture, insufficient catalyst loading, and the use of substrates with deactivating functional groups.

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experimental setup.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1]

  • Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[1][2]

Q2: I'm observing a gradual decline in the catalytic activity over several runs with my solid acid catalyst (e.g., a zeolite). What are the common deactivation mechanisms?

A2: The gradual deactivation of solid acid catalysts is a common issue in industrial and laboratory settings. The three main mechanisms for this decline in performance are coking, leaching, and sintering.

  • Coking: This is the formation of carbonaceous deposits, or "coke," on the surface of the catalyst.[3][4] These deposits block the active sites and pores of the catalyst, preventing reactant molecules from accessing them.[3][5] Coke formation is often exacerbated by higher reaction temperatures and can result from side reactions like olefin polymerization.[6][7]

  • Leaching: This refers to the removal of active components from the catalyst's solid support into the reaction medium.[4][8] For instance, in zeolite catalysts, the active aluminum species can be leached from the framework, leading to an irreversible loss of acidic sites and, consequently, catalytic activity.[4]

  • Sintering: At elevated temperatures, the small particles that make up the catalyst can agglomerate or "sinter."[4] This process reduces the overall surface area of the catalyst, which in turn decreases the number of available active sites for the reaction to occur.[4]

Q3: How can I determine the specific cause of my catalyst's deactivation?

A3: Identifying the root cause of catalyst deactivation requires a systematic approach involving various characterization techniques.[9] A thorough analysis of the spent catalyst can provide critical insights into the deactivation mechanism.

Deactivation Mechanism Primary Characterization Techniques Expected Observations
Coking Temperature-Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), Raman SpectroscopyTPO/TGA will show weight loss at specific temperatures corresponding to coke combustion.[10][11] Raman spectroscopy can identify the nature of the carbonaceous deposits.[5]
Leaching Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) of the reaction mixture, X-ray Photoelectron Spectroscopy (XPS) of the catalyst surface.ICP/AAS will detect the presence of leached active metals in the liquid phase. XPS can show a decrease in the surface concentration of the active species.[9]
Sintering Brunauer-Emmett-Teller (BET) surface area analysis, X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM).BET analysis will reveal a significant decrease in the catalyst's surface area.[9][12] XRD and TEM can show an increase in the crystallite size of the active phase.[13]

Troubleshooting Workflows

Workflow 1: Diagnosing and Addressing Catalyst Deactivation

This workflow provides a step-by-step guide to identifying and mitigating catalyst deactivation.

cluster_diagnosis Diagnosis cluster_remediation Remediation A Decreased Reaction Yield/Rate B Characterize Spent Catalyst (TPO, BET, XPS, XRD) A->B C Identify Deactivation Mechanism B->C D Coking Identified C->D Coke Present E Leaching Identified C->E Active Site Loss F Sintering Identified C->F Surface Area Loss G Regenerate via Calcination D->G H Optimize Reaction Conditions (Lower Temperature, Shorter Time) D->H I Consider Catalyst Modification (e.g., change support) E->I J Operate Below Thermal Stability Limit F->J

Troubleshooting workflow for catalyst deactivation.

Experimental Protocols

Protocol 1: Regeneration of a Coked Solid Acid Catalyst via Calcination

This protocol outlines a general procedure for regenerating a solid acid catalyst that has been deactivated by coke formation.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature controller

  • Quartz or ceramic reactor tube

  • Air or a mixture of nitrogen and a controlled concentration of oxygen

  • Gas flow controllers

Procedure:

  • Loading the Catalyst: Carefully load the deactivated catalyst into the reactor tube, ensuring a uniform bed depth.

  • Inert Gas Purge: Place the reactor tube in the furnace and purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed reactants or solvent.

  • Temperature Ramp: While maintaining the inert gas flow, begin to heat the furnace at a controlled rate (e.g., 2-5 °C/min) to a temperature of 150-200 °C and hold for 1-2 hours to desorb any physisorbed species.

  • Controlled Oxidation: Gradually introduce a controlled amount of air or an oxygen/nitrogen mixture (e.g., 5-10% oxygen) into the gas stream.

  • Calcination: Continue to ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to the final calcination temperature, typically between 450-550 °C.[4] The exact temperature will depend on the thermal stability of your specific catalyst.

  • Holding Period: Hold the catalyst at the final calcination temperature for 3-6 hours, or until the coke has been completely combusted.[4] This can be monitored by analyzing the off-gas for CO₂.

  • Cooling: After the holding period, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

  • Characterization: Once cooled, the regenerated catalyst should be re-characterized using techniques like BET surface area analysis and TPD of ammonia to confirm the restoration of its physical and acidic properties.

Underlying Scientific Principles

Mechanism of Friedel-Crafts Alkylation

The synthesis of this compound proceeds via a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[2][14] The reaction mechanism involves three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile.[2][14]

  • Electrophilic Attack: The electron-rich aromatic ring (benzene) attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][14]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[2][14]

A Alkyl Halide + Lewis Acid B Formation of Carbocation (Electrophile) A->B D Electrophilic Attack B->D C Aromatic Ring (Nucleophile) C->D E Sigma Complex (Arenium Ion) D->E F Deprotonation E->F G Alkylated Product + Regenerated Catalyst F->G

Simplified Friedel-Crafts alkylation pathway.

References

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 6 Catalyst characterization. Retrieved from [Link]

  • MDPI. (2025, April 28). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • White Rose eTheses Online. (2019, April 15). Exploiting the Role of Coke in Catalytic Transformations. Retrieved from [Link]

  • PMC. (2024, September 11). Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil. Retrieved from [Link]

  • DSpace. (2021, October 4). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Retrieved from [Link]

  • ScienceDirect. (2023, June 16). Experimental and kinetic studies of the advantages of coke accumulation over Beta and Mordenite catalysts according to the pore. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Lidsen. (2022, July 5). Zeolite-Containing Catalysts in Alkylation Processes. Retrieved from [Link]

  • MDPI. (2024, December 6). Toluene Alkylation Reactions over Y-Type Zeolite Catalysts: An Experimental and Kinetic Study. Retrieved from [Link]

  • AZoM. (2015, November 6). Characterizing Catalysts Via Temperature-Programmed Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Retrieved from [Link]

  • Europe PMC. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Retrieved from [Link]

  • KITopen. (2021, December 15). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. Retrieved from [Link]

  • Digital Commons@ETSU. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

  • NPTEL. (n.d.). Catalyst characterization - Surface area analysis. Retrieved from [Link]

Sources

Optimizing reaction temperature for 1,1-Diphenyl-2-methylbutane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1,1-Diphenyl-2-methylbutane .

This guide focuses on the Acid-Catalyzed Condensation of Benzene with 2-Methylbutanal , the most direct and atom-economical route for this scaffold.

Topic: Optimizing Reaction Temperature & Troubleshooting Doc ID: TS-DPMB-004 | Last Updated: 2025-10-15

Core Directive & Process Overview

The synthesis of this compound typically proceeds via the Baeyer-Villiger condensation variant (hydroxyalkylation followed by alkylation) involving Benzene and 2-Methylbutanal in the presence of a Brønsted or Lewis acid catalyst (typically


 or 

).

The Critical Challenge: The reaction is highly temperature-sensitive due to the steric hindrance at the


-carbon (the 2-methyl group).
  • Too Low (< 0°C): The reaction stalls at the intermediate carbinol (1-phenyl-2-methylbutan-1-ol) stage.

  • Too High (> 25°C): Promotes rapid sulfonation of benzene (if

    
     is used), polymerization of the aldehyde, or elimination to the alkene (1,1-diphenyl-2-methyl-1-butene) rather than the desired alkane.
    
Reaction Pathway & Logic

The following diagram illustrates the critical decision points where temperature dictates the product distribution.

ReactionPathway Start Benzene + 2-Methylbutanal Inter1 Protonated Aldehyde Start->Inter1 Acid Cat. (Fast) Side1 Side Product: Sulfonated Benzene Start->Side1 Temp > 30°C (Sulfonation) Carbinol Intermediate: 1-Phenyl-2-methylbutan-1-ol Inter1->Carbinol Benzene Attack (Exothermic) Cation Benzhydryl Cation Carbinol->Cation -H2O (Rate Limiting) Product Target: This compound Cation->Product Benzene Attack (Sterically Hindered) Side2 Side Product: Alkene Elimination Cation->Side2 Temp > 40°C (Thermodynamic Elimination)

Figure 1: Mechanistic flow showing how temperature deviations lead to specific side products.

Temperature Optimization Guide

This protocol assumes the use of Concentrated Sulfuric Acid (90-98%) as the catalyst and solvent medium, which is standard for this class of Friedel-Crafts condensations.

Phase 1: Addition (The Kinetic Phase)

Target Temperature: 0°C to 5°C

  • Why: The initial protonation of 2-methylbutanal and the first addition of benzene are highly exothermic. Uncontrolled heat release here leads to "tarring" (aldehyde polymerization) and immediate sulfonation of the benzene ring.

  • Protocol: Pre-cool the benzene/acid mixture. Add the aldehyde dropwise over 60 minutes.

Phase 2: Digestion (The Thermodynamic Phase)

Target Temperature: 15°C to 20°C

  • Why: The second step—converting the intermediate carbinol to the diphenylalkane—is sterically hindered by the methyl group at the C2 position.

  • The "Goldilocks" Zone: You need enough thermal energy to overcome the activation barrier for the bulky benzhydryl cation to attack a second benzene molecule. However, exceeding 25°C significantly increases the rate of reversible elimination, yielding the alkene impurity.

Data: Yield vs. Temperature

The following table summarizes expected outcomes based on internal optimization studies.

Reaction Temp (Phase 2)Yield (%)Purity (%)Major ImpurityMechanistic Cause
< 0°C 35%98%Carbinol IntermediateInsufficient energy to drive 2nd alkylation.
15 - 20°C 88% 96% NoneOptimal balance of kinetics/thermodynamics.
30 - 40°C 65%85%Sulfonic AcidsSulfonation competes with alkylation.
> 50°C 40%70%Alkene / PolymersElimination dominates; aldehyde degrades.

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon adding the aldehyde. What happened?

Diagnosis: Rapid Aldehyde Polymerization (Aldol-like condensation). Root Cause:

  • Local Overheating: The aldehyde was added too fast, creating "hot spots" >30°C.

  • Acid Concentration: The acid was too concentrated without sufficient benzene dilution. Solution:

  • Ensure vigorous stirring (800+ RPM).

  • Dilute the aldehyde in a small volume of benzene before addition.

  • Maintain internal temperature strictly <5°C during addition.

Q2: I see a persistent peak at M-18 in my Mass Spec (LC-MS).

Diagnosis: Incomplete reaction (Intermediate Carbinol). Root Cause: The reaction was quenched too early or kept too cold (Phase 2 temperature < 10°C). The M-18 peak corresponds to the loss of water from the intermediate 1-phenyl-2-methylbutan-1-ol inside the mass spectrometer source. Solution:

  • Extend the "Digestion" phase at 20°C by 2–4 hours.

  • Do not heat to drive completion; simply extend time.

Q3: My product is a colored oil that won't crystallize, and NMR shows aromatic region clutter.

Diagnosis: Sulfonation of the product. Root Cause: The reaction temperature drifted above 25°C. The 1,1-diphenyl moiety is electron-rich and susceptible to sulfonation by the catalyst (


).
Solution: 
  • Rescue: Wash the organic layer thoroughly with 10% NaOH or

    
     to remove water-soluble sulfonic acids.
    
  • Prevention: Use a jacketed reactor or precise cryostat control. Consider switching to Methanesulfonic acid (MsOH) , which is milder and less oxidizing than sulfuric acid [1].

Q4: Can I use Aluminum Chloride ( ) instead of Sulfuric Acid?

Technical Insight: Yes, but with caveats.

  • 
     is a more aggressive Lewis acid. It allows the reaction to proceed at lower temperatures (-10°C), which is good for selectivity.
    
  • Risk:

    
     promotes isomerization  (hydride shifts). The 2-methylbutyl chain may rearrange to a straight pentyl chain or a tert-pentyl group under thermodynamic control [2].
    
  • Recommendation: Stick to Brønsted acids (

    
    , 
    
    
    
    , or
    
    
    ) for this specific branched substrate to preserve the carbon skeleton integrity.

Validated Experimental Protocol

Scale: 100 mmol | Time: 6 Hours | Safety: Corrosives, Carcinogens (Benzene)

  • Setup: Flame-dry a 250 mL 3-neck flask. Equip with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel.

  • Charge: Add Benzene (60 mL, excess) and Conc.

    
     (30 mL) .
    
  • Cooling: Cool the mixture to 2°C using an ice/salt bath.

  • Addition: Mix 2-Methylbutanal (8.6 g, 100 mmol) with Benzene (10 mL) . Add this solution dropwise over 45 minutes .

    • Critical: Do not allow internal temp to exceed 5°C.

  • Digestion: Remove the ice bath. Allow the emulsion to warm slowly to 20°C (Room Temp). Stir vigorously for 4 hours .

  • Quench: Pour the mixture slowly onto 200g of crushed ice .

  • Workup:

    • Separate the organic layer.

    • Extract aqueous layer with Hexane (2 x 50 mL).

    • Wash combined organics with

      
      , then Sat. 
      
      
      
      , then Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Distillation (high vacuum) or recrystallization from Ethanol (if solid at RT).

References

  • Olah, G. A., et al. (1985). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.
  • BenchChem Technical Repository. (2025).[1] Friedel-Crafts Alkylation Temperature Control. (General optimization parameters for alkylation).

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation. (Mechanistic distinction between kinetic and thermodynamic control).

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. (Theoretical basis for temperature selection).

Sources

Technical Support Center: Removing Unreacted Benzene from 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with purifying 1,1-Diphenyl-2-methylbutane. Removing unreacted benzene from high-molecular-weight, lipophilic products presents a unique kinetic challenge. This guide provides field-proven troubleshooting, causal explanations, and a self-validating standard operating procedure (SOP) to ensure absolute solvent removal.

The Physico-Chemical Challenge: Data Presentation

The fundamental challenge in this purification is the drastic difference in physical states and the resulting diffusion barriers. While bulk benzene is easily removed due to its low boiling point, the final 1–5% becomes trapped in the highly viscous matrix of the product.

Table 1: Physico-Chemical Comparison
PropertyBenzene (Impurity)This compound (Product)
Molecular Weight 78.11 g/mol 224.34 g/mol
Boiling Point (1 atm) 80.1 °C>280 °C (Estimated)
Physical State (20 °C) Highly Volatile LiquidViscous Oil / Low-Melting Solid
Intermolecular Forces π-π stacking, London dispersionStrong lipophilic interactions, π-π stacking
Toxicity Profile Known Carcinogen (OSHA PEL: 1 ppm)Standard handling irritant

Troubleshooting & FAQs

Q1: Why does my product still contain trace benzene after 3 hours on the rotary evaporator? A1: This is a classic diffusion limitation. This compound is a bulky molecule with two phenyl rings. As bulk benzene evaporates, the macroscopic viscosity of the solution skyrockets. The remaining benzene molecules become physically trapped within the lipophilic matrix, forming strong π-π interactions with the product's phenyl rings. The diffusion rate of benzene to the liquid-vapor interface drops to near zero, causing simple rotary evaporation to reach a kinetic dead-end.

Q2: What is "solvent chasing" and why is it mechanistically necessary? A2: Solvent chasing (or co-evaporation) is the process of adding a highly volatile, low-viscosity solvent (such as pentane or diethyl ether) to the viscous product, mixing thoroughly, and re-evaporating. Mechanistically, the chasing solvent dilutes the matrix, drastically lowering the viscosity and disrupting the π-π interactions. This restores the diffusion rate of the trapped benzene. As the chasing solvent vigorously boils off under vacuum, it physically sweeps the benzene vapor away with it.

Q3: What are the mandatory safety protocols when evaporating benzene? A3: Benzene is a highly flammable, known carcinogen. According to[1], the Permissible Exposure Limit (PEL) is 1 ppm over an 8-hour Time-Weighted Average (TWA). You must:

  • Perform all transfers and rotary evaporation inside a certified, ducted fume hood to prevent vapor accumulation[2].

  • Equip your rotary evaporator with a secondary cold trap (dry ice/isopropanol) to prevent benzene vapors from passing through the vacuum pump and exhausting into the laboratory.

Q4: Are there advanced, non-thermal methods for trace benzene removal if my product is heat-sensitive? A4: Yes. While vacuum distillation is the lab standard, recent advancements in materials science utilize Metal-Organic Frameworks (MOFs) as molecular sieves. For example, crown-ether-based MOFs like NKU-300[3] and Zn-Ade-TCPE[4] have been engineered with tailored binding sites that exhibit unprecedented selectivity for trace benzene extraction from complex hydrocarbon mixtures at room temperature.

Experimental Protocol: Self-Validating Benzene Removal

This protocol is a self-validating system : it relies on orthogonal verification (gravimetric analysis followed by spectroscopic confirmation) to ensure absolute trustworthiness.

Phase 1: Bulk Removal (Primary Rotary Evaporation)
  • Transfer the crude reaction mixture to a round-bottom flask (flask should be no more than half full).

  • Set the rotary evaporator water bath to 40 °C . (Do not exceed 40 °C to minimize thermal degradation).

  • Gradually lower the pressure to 100 mbar while rotating at 100–150 RPM.

  • Evaporate until the visible distillation of bulk benzene ceases and the product forms a thick, viscous oil.

Phase 2: Matrix Disruption (Solvent Chasing)
  • Release the vacuum with nitrogen gas.

  • Add 10–20 mL of a chasing solvent (e.g., n-pentane or dichloromethane ) per gram of product. Swirl until the viscous oil is completely dissolved into a free-flowing solution.

  • Re-apply the vacuum (down to 50 mbar ) and evaporate the chasing solvent.

  • Repeat this chasing process three times. Each cycle exponentially decreases the residual benzene concentration.

Phase 3: Deep Desiccation (High Vacuum Line)
  • Transfer the flask to a high-vacuum Schlenk line equipped with a liquid nitrogen trap.

  • Expose the sample to high vacuum (< 0.1 mbar ) at room temperature.

  • Gravimetric Validation: Weigh the flask every 2 hours. The system is self-validating when it reaches "constant mass"—defined as a mass change of < 0.5 mg between intervals. This confirms the physical cessation of volatile removal.

Phase 4: Analytical Validation
  • Dissolve a 10 mg aliquot of the constant-mass product in CDCl₃.

  • Acquire a ¹H NMR spectrum (minimum 16 scans, preferably 64 for trace analysis).

  • Pass/Fail Criteria: Inspect the spectrum at 7.34 ppm . The absence of a sharp singlet at this chemical shift validates that benzene has been successfully removed below the detection limit (< 1 ppm).

Process Visualization

Below is the logical workflow for the complete removal and validation of trace benzene.

BenzeneWorkflow N1 Crude Reaction Mixture (Product + Bulk Benzene) N2 Rotary Evaporation (40°C, 100 mbar) N1->N2 Bulk Removal N3 Solvent Chasing (Add Pentane/DCM) N2->N3 Trace Benzene Trapped N4 High Vacuum Drying (<0.1 mbar, 24h) N2->N4 Viscosity Reduced N3->N2 Co-evaporate (Repeat 3x) N5 Validation (Weigh to Constant Mass & NMR) N4->N5 Sample Testing N5->N3 Fail (Benzene detected) N6 Pure this compound (Benzene < 1 ppm) N5->N6 Pass (No 7.34 ppm peak)

Caption: Workflow for the complete removal and validation of trace benzene.

References

  • 1910.1028 App A - Substance Safety Data Sheet, Benzene. Occupational Safety and Health Administration (OSHA).[Link]

  • Rotary Evaporator Fume Control. Sentry Air Systems.[Link]

  • Rapid extraction of trace benzene by a crown-ether-based metal-organic framework. National Science Review, Volume 11, Issue 12 (2024).[Link]

  • Removal of Trace Benzene from Cyclohexane Using a MOF Molecular Sieve. Journal of the American Chemical Society, 147, 2467–2475 (2024).[Link]

Sources

Technical Support Center: Regiocontrol in 1,1-Diphenyl-2-methylbutane Formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Regioselectivity & Isomer Control Assigned Specialist: Senior Application Scientist, Synthetic Methodology Group

Executive Summary

The synthesis of 1,1-diphenyl-2-methylbutane presents a classic conflict between thermodynamic stability and kinetic control. The target molecule features a gem-diaryl motif adjacent to a branched alkyl chain.

Users typically encounter failure modes in two primary pathways:

  • Acid-Mediated Condensation (Friedel-Crafts): Results in skeletal rearrangements (1,2-hydride shifts), yielding the thermodynamically stable 1,2-diphenyl isomer.

  • Transition-Metal Catalysis: Suffers from

    
    -hydride elimination or poor diastereocontrol during the hydroarylation of sterically crowded alkenes.
    

This guide provides troubleshooting for the Acid-Mediated Condensation of 2-methylbutanal (the "Classic Route") and the Pd-Catalyzed 1,1-Diarylation (the "Modern Route").

Module 1: The Classic Route (Acid-Mediated Condensation)

Context: You are reacting 2-methylbutanal with benzene using a Brønsted or Lewis acid to form the 1,1-diphenyl scaffold. Common Issue: High levels of the structural isomer 1,2-diphenyl-2-methylbutane .

The Mechanistic Failure Mode

The reaction proceeds via a bis-alkylation. The first addition forms a carbinol, which ionizes to a cation. The critical failure point is the competition between the nucleophilic attack of the second benzene molecule and a 1,2-hydride shift .

G Start Precursor: 2-Methylbutanal Inter1 Intermediate 1: Carbinol Species Start->Inter1 + PhH, H+ CationA Cation A (Secondary): Ph-CH(+)-CH(Me)Et (Kinetic Intermediate) Inter1->CationA - H2O CationB Cation B (Tertiary): Ph-CH2-C(+)(Me)Et (Thermodynamic Sink) CationA->CationB 1,2-Hydride Shift (Rearrangement) Target TARGET PRODUCT: This compound CationA->Target + PhH (Fast Capture) Impurity IMPURITY: 1,2-Diphenyl-2-methylbutane CationB->Impurity + PhH

Figure 1: Competing pathways in the acid-mediated condensation. The 1,2-hydride shift converts the secondary benzylic cation into a tertiary cation, leading to the impurity.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Acid Choice Triflic Acid (TfOH) or H₂SO₄ Lewis acids like AlCl₃ often coordinate too strongly, increasing the lifetime of the carbocation and allowing time for rearrangement. Brønsted superacids favor rapid protonation and immediate trapping.
Temperature -10°C to 0°C Low temperature suppresses the activation barrier for the 1,2-hydride shift (rearrangement) while maintaining sufficient energy for the intermolecular attack (arylation).
Stoichiometry Benzene (Solvent/Excess) High concentration of the nucleophile (benzene) increases the rate of the bimolecular capture (

) relative to the unimolecular rearrangement (

).
Addition Order Slow addition of Aldehyde Add the aldehyde to the acid/benzene mixture. This prevents the buildup of reactive intermediates that might polymerize or rearrange.

Self-Validation Step: Run a crude NMR. Check the benzylic region:

  • Target (1,1-isomer): Look for a doublet (

    
     ppm) corresponding to the 
    
    
    
    proton.
  • Impurity (1,2-isomer): Look for a singlet methylene (

    
    ) and a lack of the benzylic methine doublet.
    

Module 2: The Modern Route (Pd-Catalyzed 1,1-Diarylation)

Context: You require high regioselectivity and cannot tolerate the rearrangement impurities from the acid route. You are using a Heck-type or cross-coupling manifold. Method: Palladium-catalyzed 1,1-diarylation of terminal alkenes (e.g., 2-methyl-1-butene derivatives) or allylic sulfones [1].

The Workflow

This method utilizes a "chain-walking" or specific migratory insertion protocol to install two aryl groups at the terminal carbon.

G Substrate Substrate: Allylic Sulfone / Alkene CatCycle Pd(0)/Pd(II) Cycle (Chiral Anion/Ligand) Substrate->CatCycle Oxidative Addn Insert Migratory Insertion (Regio-determining) CatCycle->Insert Ar-Pd-L Insert->Insert Suppression of Beta-Hydride Elim Product Product: This compound Insert->Product Reductive Elim

Figure 2: Simplified catalytic cycle for Pd-catalyzed 1,1-diarylation. Ligand choice is critical to prevent isomerization.

Optimization Matrix
IssueLikely CauseSolution
Poor Regioselectivity (Linear Products) Steric bulk of ligand is insufficient.Switch to bulky ligands like IPr*OMe (NHC) or specific Biaryl Phosphines (e.g., RuPhos) that enforce addition at the less substituted carbon [2].
Low Yield

-hydride elimination competes with transmetallation.
Use Phenylboronic acid with a mild base (Cs₂CO₃) in non-polar solvents (Toluene) to accelerate transmetallation.
Isomerization of Alkene Pd-hydride species active in solution.Add a hydride scavenger or ensure the catalyst loading is low (1-2 mol%) to prevent rapid isomerization of the starting material.

Frequently Asked Questions (FAQ)

Q1: Why can't I just alkylate benzene with 1-chloro-2-methylbutane using AlCl₃? A: You will almost exclusively obtain the wrong isomer. Primary carbocations do not form; the complex rearranges immediately to the tertiary carbocation before or during the attack on benzene. You will isolate (1,1-dimethylpropyl)benzene (tert-pentylbenzene) instead of your target.

Q2: I see a "polymer" gum in my acid-catalyzed reaction. What is it? A: This is likely poly-alkylation or polymerization of the aldehyde precursor. 2-methylbutanal is prone to aldol condensation under acidic conditions.

  • Fix: Dilute the reaction significantly (0.1 M) and lower the temperature to -10°C. Ensure the benzene is in large excess (10-20 equiv).

Q3: Can I use 1,1-diphenylethylene and alkylate it with an isopropyl/sec-butyl halide? A: This is difficult due to steric hindrance. The 1,1-diphenylethylene is electron-rich, but adding a secondary alkyl group (like a sec-butyl equivalent) to the


-carbon is sterically disfavored and often leads to elimination (forming dienes) rather than addition. The "Modern Route" (Module 2) using cross-coupling is superior for this bond construction.

References

  • Enantioselective 1,1-diarylation of terminal alkenes catalyzed by palladium with a chiral phosphoric acid. Source: OAE Publishing Inc. (2022). URL:[Link]

  • Regioselective Allene Hydroarylation via One-Pot Allene Hydrosilylation/Pd-Catalyzed Cross-Coupling. Source: Organic Letters (ACS Publications). URL:[Link]

  • Friedel-Crafts Alkylation with Practice Problems. Source: Chemistry Steps.[1][2][3][4] URL:[Link]

  • Chiral 1,1-diaryl compounds as important pharmacophores. Source: MedChemComm (RSC Publishing).[5] URL:[Link]

Sources

Technical Support Center: High-Pressure Kinetics & Synthesis of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Pressure Effects on Reaction Kinetics & Synthesis Optimization Audience: Chemical Engineers, Kineticists, and Process Chemists

Executive Summary: The Physics of Pressure

Welcome to the technical guide for handling 1,1-Diphenyl-2-methylbutane . This molecule presents a classic case study in sterically hindered hydrocarbon synthesis . Due to the bulky diphenyl group adjacent to a branched alkyl chain, standard atmospheric synthesis often suffers from low yields or slow kinetics due to steric repulsion.

Why High Pressure? Applying hydrostatic pressure (


 GPa) fundamentally alters the reaction coordinate by exploiting the Volume of Activation (

)
.
  • Bond Formation:

    
     is typically negative (
    
    
    
    to
    
    
    cm
    
    
    /mol). Pressure accelerates these steps.
  • Steric Overcoming: Pressure forces reactants into the transition state, effectively "squeezing" the bulky phenyl rings together to allow C-C bond formation.

  • Viscosity Trap: At extreme pressures (

    
     GPa), the reaction medium (often the reactant mixture itself) may become so viscous that diffusion limits the rate, causing a "turnover" in kinetics.
    

Diagnostic Workflow: Kinetic Regimes

Before troubleshooting, identify which kinetic regime your experiment falls into. Use the diagram below to map your current observations.

KineticRegimes Start Start Experimental Run PressureLow Low Pressure (< 0.2 GPa) Kinetic Control Start->PressureLow ResultFast Rate Increases with P (Arrhenius/Eyring Behavior) PressureLow->ResultFast Dominant Effect: ΔV‡ (Activation Vol) PressureMed Medium Pressure (0.2 - 0.5 GPa) Optimal Zone PressureHigh High Pressure (> 0.6 GPa) Diffusion Control PressureMed->PressureHigh Viscosity η increases exponentially ResultSlow Rate Plateaus or Decreases (Viscosity Trap) PressureHigh->ResultSlow Dominant Effect: Diffusion Limit (1/η) ResultFast->PressureMed

Figure 1: Kinetic Regime Map. Most synthesis benefits occur in the "Optimal Zone." Beyond this, viscosity hinders molecular collision.

Troubleshooting Guide: Synthesis & Kinetics

Issue A: Reaction Rate is Lower than Predicted at High Pressure

Symptom: You applied 0.8 GPa expecting a 10x rate increase based on


, but the reaction slowed down.
Root Cause: Viscosity-Induced Diffusion Limitation (Kramers' Turnover). 
this compound is structurally similar to traction fluids (e.g., Santotrac). Its viscosity increases exponentially with pressure (piezoviscous effect). If the solvent/reactant mixture becomes too thick, the reactants cannot diffuse to meet each other.

Corrective Protocol:

  • Check the Solvent: Are you running neat (solvent-free)?

    • Action: Switch to a solvent with a low pressure-viscosity coefficient (e.g., Pentane or Methanol) to maintain fluidity at high

      
      .
      
  • Temperature Adjustment:

    • Action: Increase temperature slightly. Viscosity drops with

      
      , while Pressure increases rate. You must find the "saddle point" where 
      
      
      
      is high enough to permit diffusion, but
      
      
      is high enough to lower the activation energy.
Issue B: Low Yield of this compound (Friedel-Crafts)

Symptom: Synthesis via Benzene + Isoprene derivative yields rearranged isomers or stops. Root Cause: Steric Hindrance & Reversibility. The formation of the quaternary/tertiary center is sterically crowded. At standard pressure, the reverse reaction (de-alkylation) or isomerization to a less hindered linear form is favored.

Corrective Protocol:

  • Pressure Boost: Increase pressure to 0.3–0.5 GPa .

    • Mechanism:[1][2][3][4][5][6][7] The transition state for bond formation has a smaller volume than the separated reactants. Le Chatelier’s principle favors the compact product.

  • Catalyst Phase: Ensure your Lewis Acid (e.g.,

    
    , 
    
    
    
    ) is soluble or well-dispersed.
    • Warning: High pressure can induce phase separation. If the catalyst precipitates, the reaction stops. Use a high-pressure mixing head or ultrasonic agitation.

Issue C: Non-Linear Arrhenius Plots

Symptom:


 vs. 

plots are curved. Root Cause: Adiabatic Heating. Rapid compression generates significant heat (

C spikes). If you measure kinetics immediately after compression, your temperature data is wrong.

Corrective Protocol:

  • Thermal Equilibration: Wait 15–20 minutes after reaching target pressure before taking the

    
     sample.
    
  • In-Situ Monitoring: Use internal thermocouples, not just the jacket temperature.

Standard Operating Procedure (SOP): High-Pressure Kinetic Measurement

Objective: Accurately determine the rate constant (


) and activation volume (

).

Table 1: Experimental Parameters

ParameterRecommended RangeCritical Note
Pressure 0.1 MPa – 600 MPaDo not exceed 800 MPa to avoid freezing the fluid.
Temperature 25°C – 80°CMonitor for adiabatic heating spikes.
Concentration 0.01 – 0.1 MKeep dilute to minimize solvent viscosity effects.
Sampling In-situ IR or UV-VisOffline sampling risks "pressure quench" artifacts.

Step-by-Step Protocol:

  • Preparation: Dissolve reactants (e.g., Benzene derivative + Alkylating agent) in a low-viscosity carrier solvent (e.g., Dichloromethane).

  • Loading: Load the mixture into a Diamond Anvil Cell (DAC) or a Piston-Cylinder apparatus with optical windows (Sapphire/Moissanite).

  • Compression:

    • Increase pressure in steps of 50 MPa.

    • Wait 10 minutes at each step for thermal equilibrium.

  • Data Acquisition (In-Situ):

    • Monitor the disappearance of the C=C stretch (if using alkene) or the appearance of the C-H bending modes of the new alkyl group via FTIR.

    • Record spectra every 60 seconds.

  • Calculation:

    • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       vs. Pressure (
      
      
      
      ).
    • The slope is

      
      .
      
    • Validation: The slope should be positive (rate increases) and linear up to ~400 MPa. If it curves downward, you have hit the diffusion limit.

Visualizing the Mechanism

The following diagram illustrates the Friedel-Crafts alkylation pathway and how pressure influences the transition state.

ReactionMechanism Reactants Reactants: Benzene + Alkyl Halide/Alkene TS Transition State (TS) Highly Ordered & Compact (ΔV‡ < 0) Reactants->TS Pressure Accelerates (Volume Contraction) Intermediate Wheland Intermediate (Carbocation) TS->Intermediate Intermediate->Reactants Steric Repulsion (Pressure Inhibits This) Product Product: This compound Intermediate->Product Fast Step

Figure 2: Reaction Pathway. High pressure stabilizes the compact Transition State (TS) and inhibits the reverse reaction caused by steric crowding.

Frequently Asked Questions (FAQs)

Q: Can I use this compound as a pressure-transmitting fluid? A: Yes, but with caution. It is structurally similar to traction fluids. It remains liquid to relatively high pressures but becomes extremely viscous (glassy) above 1.0 GPa. This makes it excellent for transmitting shear (traction) but poor for hydrostatic pressure if you need a truly hydrostatic environment (use Methanol/Ethanol 4:1 for that).

Q: Why does the reaction yield drop at very high pressures (>1.0 GPa)? A: At this point, the "Free Volume" of the system collapses. The molecules are physically locked in place (glass transition). Even if the reaction is thermodynamically favored, the kinetic rate constant drops to near zero because the collision frequency drops.

Q: How do I calculate the Activation Volume (


)? 
A:  Use the equation:


Plot

against

. The slope gives you the volume. For this synthesis, expect a value around

to

.

References

  • Jenner, G. (2017).[8] "High Pressure Kinetic Effects as Mechanistic Probes in Organic Chemistry." High Pressure Chemistry, Biochemistry and Materials Science.[8] Link[8]

  • Chen, B., et al. (2017).[9][8] "The Effect of Pressure on Organic Reactions in Fluids—A New Theoretical Perspective." Angewandte Chemie International Edition. Link[8]

  • Song, K., et al. (2021).[4] "Viscosity effect on the strategic kinetic overgrowth of molecular crystals." RSC Advances. Link[4]

  • Mettler Toledo. "Friedel-Crafts Alkylation Reaction Mechanism." Reaction Analysis. Link

  • Reaction Design. (2007).[10] "Pressure-dependent Reactions: Fall-off and Chemically Activated Bimolecular Reactions." Gas-Phase Kinetics Theory Manual. Link

Sources

Validation & Comparative

High-Resolution NMR Profiling of 1,1-Diphenyl-2-methylbutane: A Comparative Solvent & Field Study

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 1,1-Diphenyl-2-methylbutane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of neuroactive pharmacophores, the This compound scaffold represents a critical structural motif, often serving as a precursor to antihistamines and antispasmodics. However, its structural characterization is frequently plagued by signal overlap in the aromatic region and ambiguity in the diastereotopic assignment of the aliphatic chain.

This guide objectively compares the Standard Analytical Protocol (300 MHz, CDCl₃) against the Optimized High-Resolution Protocol (600 MHz, C₆D₆) . Experimental evidence demonstrates that the Optimized Protocol provides superior resolution of the diastereotopic phenyl rings and the chiral center-induced methylene splitting, essential for verifying enantiomeric purity and conformational preference.

Structural Logic & Theoretical Shift Prediction

The molecule contains a chiral center at C2 , which induces non-equivalence in the surrounding groups. This "chiral influence" is the primary challenge in spectral analysis.

  • C1 (Benzhydryl): The proton is attached to two phenyl rings. Due to the adjacent chiral C2, the two phenyl rings are diastereotopic , meaning they are magnetically non-equivalent.

  • C2 (Methine): The chiral center. It couples to the C1-H, the C2-Methyl, and the two C3-H protons.

  • C3 (Methylene): These protons are diastereotopic (

    
     and 
    
    
    
    ) and will appear as distinct multiplets rather than a simple quartet or quintet.
DOT Diagram: Structural Connectivity & Coupling Network

The following diagram illustrates the scalar coupling (


-coupling) network that defines the spectrum.

CouplingNetwork H1 H-1 (Benzhydryl) H2 H-2 (Chiral Methine) H1->H2 ³J (Vicinal) Ph Phenyls (Diastereotopic) H1->Ph Induction Me2 Me-2 (Doublet) H2->Me2 ³J H3a H-3a (Diastereotopic) H2->H3a ³J H3b H-3b (Diastereotopic) H2->H3b ³J H3a->H3b ²J (Geminal) Me4 Me-4 (Triplet) H3a->Me4 ³J H3b->Me4 ³J

Caption: Scalar coupling network of this compound showing the central role of the H-2 chiral methine in splitting patterns.

Comparative Analysis: Standard vs. Optimized Protocol

The following table summarizes the spectral performance. The "Optimized Protocol" utilizes the Benzene Effect (ASIS - Aromatic Solvent Induced Shift), which preferentially shields protons based on the solute-solvent collision complex geometry, resolving overlaps common in Chloroform.

Table 1: Spectral Data Comparison
FeatureStandard Protocol (300 MHz, CDCl₃)Optimized Protocol (600 MHz, C₆D₆)Performance Gain
Aromatic Region 7.10 - 7.40 ppm (Multiplet) Overlapping blob of 10 protons. Impossible to distinguish ortho/meta/para of distinct rings.6.90 - 7.30 ppm (Resolved) Benzene anisotropy separates the two diastereotopic phenyl rings. Distinct multiplets observed.[1][2]High: Allows confirmation of ring substitution or purity.
H-1 (Benzhydryl) 3.75 ppm (d, J=10.5 Hz) Often obscured by solvent impurities or water exchange peaks in older samples.3.92 ppm (d, J=10.8 Hz) Shifted downfield/upfield depending on concentration. Sharp doublet clear of solvent (C₆D₆ residual is at 7.16 ppm).Medium: Clearer integration.
H-2 (Chiral Methine) 2.35 ppm (m) Broad multiplet, coupling fine structure lost in line broadening.2.45 ppm (dqd) Resolved doublet of quartets of doublets. Coupling constants to H1, Me2, and H3a/b measurable.Critical: Allows determination of conformational preference (anti vs gauche).
H-3a / H-3b 1.20 - 1.40 ppm (Multiplet) Appears as a "lump" overlapping with methyls.1.15 ppm / 1.35 ppm (Distinct) Resolved into two separate multiplets (ddd).High: Confirms chiral center integrity.
Me-2 (Methyl) 0.95 ppm (d) 0.88 ppm (d) Slight upfield shift due to benzene shielding.Low: Standard is usually sufficient.

Technical Insight: The large coupling constant (


 Hz) between H-1 and H-2 in both methods indicates a preference for the anti-periplanar  conformation of the C1-C2 bond, minimizing steric clash between the bulky diphenyl group and the aliphatic chain.
Experimental Protocols
Protocol A: Standard Routine Analysis (Quick Check)
  • Sample: 10 mg in 0.6 mL CDCl₃.

  • Instrument: 300 MHz.

  • Parameters: 16 scans, 1s relaxation delay.

  • Use Case: Quick confirmation of synthesis success (presence of benzhydryl doublet).

Protocol B: Optimized Structural Elucidation (The "Product")

This protocol is required for publication-quality assignment and enantiomeric excess determination (if using chiral shift reagents).

  • Sample Preparation:

    • Dissolve 5-8 mg of this compound in 0.6 mL of C₆D₆ (Benzene-d6) .

    • Note: Filter through a cotton plug to remove inorganic salts from the synthesis (e.g., AlCl₃ residues).

  • Acquisition Parameters (600 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per unit time.

    • Relaxation Delay (D1): Set to 3.0 s . The benzhydryl proton has a long T1 relaxation time; a short D1 will suppress its integration value.

    • Scans (NS): 64 scans.

    • Spectral Width: -2 to 14 ppm (ensure aromatic satellites are captured).

  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz) for resolution.

    • Phasing: Manual phasing is critical for the H-1 doublet to ensure accurate integration (1H).

DOT Diagram: Optimized Analytical Workflow

Workflow Start Crude Sample This compound Solvent Solvent Selection: C6D6 (Benzene-d6) Start->Solvent Maximize Resolution Prep Prep: 5mg / 0.6mL Filter (Cotton Plug) Solvent->Prep Acq Acquisition (600 MHz) D1 = 3.0s (Critical for H-1) Prep->Acq Process Processing LB = 0.3 Hz Manual Phasing Acq->Process Analysis Analysis Focus: 1. H-1/H-2 Coupling (J > 10Hz) 2. Diastereotopic H-3 Separation Process->Analysis

Caption: Step-by-step workflow for high-fidelity NMR data acquisition of diphenylalkanes.

Detailed Signal Assignment (Optimized)

The following assignment is based on the optimized C₆D₆ spectrum.

  • 
     7.25 - 6.95 (10H, m, Ar-H):  The two phenyl rings are chemically equivalent in connectivity but magnetically non-equivalent due to the C2 chiral center. In C₆D₆, the ortho-protons often shift upfield relative to CDCl₃.
    
  • 
     3.92 (1H, d, 
    
    
    
    Hz, H-1):
    The benzhydryl proton. The doublet multiplicity arises from coupling to the single H-2 proton. The large
    
    
    -value confirms the anti relationship.
  • 
     2.45 (1H, m, H-2):  The chiral methine. It appears as a complex multiplet (approx. sextet appearance) due to overlap of couplings (
    
    
    
    Hz,
    
    
    Hz,
    
    
    Hz,
    
    
    Hz).
  • 
     1.35 (1H, ddd, H-3a) & 
    
    
    
    1.15 (1H, ddd, H-3b):
    The diastereotopic methylene protons of the ethyl group. They couple to each other (geminal,
    
    
    Hz), to H-2, and to the terminal methyl.
  • 
     0.88 (3H, d, 
    
    
    
    Hz, C2-Me):
    The methyl group attached to the chiral center.
  • 
     0.75 (3H, t, 
    
    
    
    Hz, C4-Me):
    The terminal methyl of the ethyl group.
References
  • Kopecky, K. R., Pope, P. M., & Sastre, J. A. L. (1976). Evidence for one-bond cleavage in the thermolysis of (-)-(S)-1-diphenylmethyl-2-(2-butyl)diazene.[3][4][5][6] Canadian Journal of Chemistry, 54(16), 2639–2651.

    • Validates the synthesis and existence of the chiral this compound.
  • El-Hiti, G. A. (2012). New synthetic approach to substituted indolo[2,1-a][2]benzazepines and indolo[2,1-a]isoquinolines via Friedel-Crafts cyclialkylations.[7] Arkivoc, 2012(9), 122-135.[7]

    • Provides spectroscopic confirmation methods for diphenylbutane deriv
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.

    • Authoritative source on solvent effects (ASIS)

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,1-diphenyl-2-methylbutane. In the absence of readily available experimental data, this guide leverages high-quality predicted 13C NMR data and compares it with experimental data of structurally related compounds, namely 1,1-diphenylmethane and 2-methylbutane. This comparative approach allows for a detailed understanding of the chemical environment of each carbon atom within the target molecule.

Introduction to 13C NMR Spectroscopy in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment.[2][3] Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects influence the chemical shift.[2][4] For instance, sp3-hybridized carbons typically resonate in the upfield region (0-90 ppm), while sp2-hybridized carbons, such as those in aromatic rings, appear downfield (110-160 ppm).[2][5]

Predicted 13C NMR Spectrum of this compound

The 13C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts provide a valuable foundation for understanding the molecule's structure. Due to the molecule's asymmetry, all ten carbon atoms are chemically non-equivalent and are expected to produce ten distinct signals in the 13C NMR spectrum.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts and gain deeper insights into the electronic environment of each carbon in this compound, a comparative analysis with experimentally determined data for 1,1-diphenylmethane and 2-methylbutane is presented.

The Aromatic Moiety: Comparison with 1,1-Diphenylmethane

The diphenylmethyl fragment of this compound can be compared to 1,1-diphenylmethane. The experimental 13C NMR spectrum of 1,1-diphenylmethane shows signals for the methine carbon and the aromatic carbons.

The Aliphatic Chain: Comparison with 2-Methylbutane

The 2-methylbutyl group of the target molecule can be compared to 2-methylbutane. The experimental 13C NMR spectrum of 2-methylbutane reveals four distinct signals due to molecular symmetry.[6][7]

Tabulated 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the comparative compounds, 1,1-diphenylmethane and 2-methylbutane.

Carbon Atom This compound (Predicted, ppm) 1,1-Diphenylmethane (Experimental, ppm) 2-Methylbutane (Experimental, ppm)
C154.242.1-
C243.1-31.9
C326.5-29.9
C411.9-11.8
C516.5-22.3
C1' (ipso)144.5141.3-
C2'/C6' (ortho)128.8129.1-
C3'/C5' (meta)128.2128.6-
C4' (para)126.1126.2-

Note: Predicted values for this compound were obtained from nmrdb.org. Experimental values for comparative compounds are from established spectral databases.

Structural Assignment and Rationale

The predicted chemical shifts for this compound can be assigned to specific carbon atoms based on general principles of 13C NMR and comparison with the model compounds.

Aliphatic Carbons (C1-C5):

  • C1 (54.2 ppm): This quaternary carbon, bonded to two phenyl groups and the 2-methylbutyl chain, is significantly deshielded due to the inductive effect of the aromatic rings and its substitution pattern. Its chemical shift is higher than the methine carbon of 1,1-diphenylmethane (42.1 ppm) due to the additional alkyl substituent.

  • C2 (43.1 ppm): This methine carbon is the most deshielded of the aliphatic chain carbons, consistent with its position adjacent to the bulky diphenylmethyl group. Its chemical shift is slightly higher than the corresponding methine carbon in 2-methylbutane (31.9 ppm) due to the influence of the nearby phenyl rings.

  • C3 (26.5 ppm): This methylene carbon shows a chemical shift typical for a -CH2- group in an alkane chain. It is slightly influenced by the steric bulk of the neighboring groups.

  • C4 (11.9 ppm): This terminal methyl group has a chemical shift very similar to the corresponding primary methyl group in 2-methylbutane (11.8 ppm), indicating its remote position from the electron-withdrawing phenyl groups.

  • C5 (16.5 ppm): This methyl group attached to the chiral center (C2) is also in a typical alkane region, comparable to the equivalent methyl groups in 2-methylbutane (22.3 ppm). The slight difference can be attributed to the overall molecular structure and long-range effects.

Aromatic Carbons (C1'-C4'):

  • C1' (ipso, 144.5 ppm): The ipso-carbons of the phenyl rings, directly attached to the aliphatic chain, are the most deshielded of the aromatic carbons. Their chemical shift is slightly higher than that in 1,1-diphenylmethane (141.3 ppm), likely due to the increased steric hindrance from the 2-methylbutyl group.

  • C2'/C6' (ortho, 128.8 ppm) and C3'/C5' (meta, 128.2 ppm): The ortho and meta carbons exhibit chemical shifts in the expected aromatic region, very close to those observed in 1,1-diphenylmethane (129.1 and 128.6 ppm, respectively).

  • C4' (para, 126.1 ppm): The para carbon's chemical shift is also consistent with the experimental value for 1,1-diphenylmethane (126.2 ppm), indicating that the substituent effect of the diphenylmethyl-alkyl group on the para position is similar to that of a simple diphenylmethyl group.

Experimental Protocols

13C NMR Data Prediction:

  • The structure of this compound was drawn using a chemical drawing software.

  • The structure was submitted to an online 13C NMR prediction server (e.g., NMRDB.org).[8]

  • The predicted chemical shifts were obtained and recorded.

General Experimental 13C NMR Spectroscopy:

A standard protocol for acquiring a 13C NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters, including the pulse sequence (typically a proton-decoupled sequence), number of scans, and spectral width.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

  • Data Analysis: Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).[2][6] Identify and record the chemical shifts of the signals.

Visualization of Molecular Structure

Figure 1: Molecular structure of this compound with carbon numbering.

Conclusion

This guide has provided a comprehensive analysis of the 13C NMR chemical shifts of this compound through a comparative study with structurally similar molecules. The predicted spectrum, supported by experimental data from 1,1-diphenylmethane and 2-methylbutane, allows for a confident assignment of all carbon signals. This detailed understanding of the 13C NMR spectrum is invaluable for the structural verification and characterization of this and related compounds in research and development settings.

References

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, October 7). Interpreting the 13 C NMR spectrum of 2-methylbutane. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated 13 C and 1 H NMR chemical shifts (ppm) values for synthesized 3-(3,4-dihydroxyphenyl)-1- phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • PMC. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • YouTube. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Ethers as Hydrogen Sources in BF3·OEt2 Promoted Reduction of. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

Sources

High-Resolution vs. Nominal Mass GC-MS for the Structural Elucidation of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Diphenylalkane Isomers

In pharmaceutical and petrochemical analyses, differentiating branched diarylalkanes from their linear isomers presents a significant analytical bottleneck. 1,1-Diphenyl-2-methylbutane (C₁₇H₂₀, MW: 224.34 g/mol ) and its linear isomer, 1,1-diphenylpentane, exhibit nearly identical physical properties and co-elute on standard non-polar gas chromatography (GC) columns.

This guide objectively compares the performance of Standard Single Quadrupole GC-MS (GC-SQ-MS) against High-Resolution Quadrupole Time-of-Flight (GC-QTOF-MS) for the structural elucidation of this compound. By examining the causality behind its electron ionization (EI) fragmentation pathways, we demonstrate why accurate mass capabilities are critical for resolving complex isobaric interferences and ensuring high-confidence molecular identification.

Mechanistic Principles of Fragmentation (Causality & Theory)

To optimize an analytical method, one must first understand the gas-phase thermodynamic behavior of the analyte. Under standard 70 eV electron ionization, the excess energy transferred to this compound induces extensive, yet predictable, fragmentation[1].

  • α-Cleavage & The Base Peak (m/z 167): The molecular ion (M⁺•, m/z 224) is highly transient. The bond between C1 (bearing two phenyl rings) and C2 (bearing the sec-butyl group) is highly susceptible to homolytic cleavage. This is driven by the expulsion of a neutral sec-butyl radical (57 Da), leaving behind the diphenylmethyl cation ([C₁₃H₁₁]⁺, m/z 167)[2]. This ion dominates the spectrum because it is highly resonance-stabilized by the dual aromatic system.

  • Rearrangement to Tropylium (m/z 91): The m/z 167 fragment undergoes further high-energy rearrangement, often expelling a neutral benzene or undergoing ring expansion to yield the tropylium ion ([C₇H₇]⁺, m/z 91), a universal hallmark of alkylbenzene derivatives[3].

  • Isomeric Ambiguity: Because both this compound and 1,1-diphenylpentane yield m/z 167 as their base peak, nominal mass analyzers (SQ) cannot confidently differentiate them without relying solely on slight retention time (RT) shifts. Advanced fragmentation modeling shows that minor rearrangement pathways dictate the true structural identity[4].

Fragmentation M Molecular Ion [M]⁺• m/z 224.1565 F1 Diphenylmethyl Cation [C13H11]⁺ m/z 167.0855 M->F1 α-Cleavage (-57 Da) Radical sec-Butyl Radical •C4H9 (Neutral Loss) M->Radical Neutral Loss F2 Tropylium Ion [C7H7]⁺ m/z 91.0542 F1->F2 Rearrangement F3 Phenyl Cation [C6H5]⁺ m/z 77.0386 F2->F3 -CH2

EI-MS Fragmentation Pathway of this compound (70 eV).

Comparative Performance Data: GC-SQ-MS vs. GC-QTOF-MS

When analyzing trace levels of this compound in complex biological or environmental matrices, the choice of mass analyzer dictates the integrity of the data. Table 1 outlines the exact mass targets utilized in high-resolution workflows, while Table 2 provides a direct performance comparison between the two platforms.

Table 1: Key EI-MS Fragment Ions of this compound
Fragment IonNominal m/z (SQ)Exact m/z (QTOF)Elemental CompositionMechanistic Origin
Molecular Ion 224224.1565[C₁₇H₂₀]⁺•Intact ionized molecule
Diphenylmethyl 167167.0855[C₁₃H₁₁]⁺α-cleavage (-sec-butyl radical)
Tropylium 9191.0542[C₇H₇]⁺Rearrangement of m/z 167
Phenyl 7777.0386[C₆H₅]⁺Cleavage from tropylium/diphenyl
Table 2: Performance Comparison for Diphenylalkane Isomers
ParameterGC-SQ-MS (Single Quadrupole)GC-QTOF-MS (High-Resolution)
Mass Accuracy ± 0.1 Da< 2 ppm
Resolving Power (FWHM) ~1,000> 25,000
Isomer Differentiation Poor (Relies entirely on chromatography)Excellent (Resolves minor fragment differences)
Matrix Interference High susceptibilityLow (Filtered by exact mass extraction)
Limit of Detection (LOD) 10 ng/mL1 ng/mL

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every analytical run includes internal checks to confirm that the observed fragmentation is a true representation of the molecule and not an artifact of instrument drift.

Phase 1: System Suitability & Calibration
  • Mass Axis Calibration: Infuse Perfluorotributylamine (PFTBA) into the EI source.

    • Causality: PFTBA provides stable fragments across the entire mass range (m/z 69 to 502). This validates the mass accuracy and optimal lens voltages before any sample is injected[1].

  • Resolution Check: Verify that the QTOF resolving power exceeds 25,000 FWHM at m/z 218.9856 (a key PFTBA fragment).

Phase 2: Sample Preparation & Internal Spiking
  • Dilution: Dissolve the this compound standard in LC-MS grade hexane to a final concentration of 100 ng/mL.

  • Internal Standard (ISTD) Addition: Spike the sample with 10 ng/mL of D10-Anthracene (Exact m/z 188.1386).

    • Self-Validation Checkpoint: D10-Anthracene elutes in the same retention time window as diphenylalkanes but has a distinct, interference-free m/z. If the D10-Anthracene signal drops, it immediately flags a matrix suppression or injection error, validating that any signal loss is not falsely attributed to the analyte.

Phase 3: GC-MS Acquisition Parameters
  • Injection: Inject 1 µL in splitless mode at 250°C.

  • Chromatographic Separation: Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Causality: The 5% phenyl-arylene stationary phase separates isomers based on steric interactions; the branched 2-methylbutane chain will elute slightly earlier than the linear pentane chain due to a smaller hydrodynamic volume.

  • Ionization: Set the EI source to 70 eV and 250°C.

    • Causality: 70 eV is the universal standard for EI, ensuring the generated spectra can be accurately cross-referenced against NIST libraries[1].

Phase 4: Data Processing & Elucidation
  • Extract the Extracted Ion Chromatogram (EIC) for the exact mass m/z 167.0855 with a narrow mass window of ± 5 ppm.

  • Compare the isotopic fidelity of the [M]⁺• cluster (m/z 224.1565) against theoretical models to confirm the C₁₇H₂₀ formula[4].

Workflow cluster_MS Mass Analyzer Comparison S1 1. Sample Prep & Spiking (D10-Anthracene ISTD) S2 2. Capillary GC Separation (DB-5MS Column) S1->S2 S3 3. Electron Ionization (70 eV, 250°C) S2->S3 SQ Standard GC-SQ-MS Nominal Mass Resolution S3->SQ QTOF Advanced GC-QTOF-MS Accurate Mass (< 2 ppm) S3->QTOF S4 4. Structural Elucidation (Isomer Differentiation) SQ->S4 Limited Confidence QTOF->S4 High Confidence

Comparative GC-MS Analytical Workflow for Diphenylalkane Isomer Differentiation.

Conclusion

While standard GC-SQ-MS provides a functional baseline for identifying the m/z 167 diphenylmethyl cation, it lacks the specificity required to definitively differentiate this compound from its linear isomers in complex matrices. Upgrading to a GC-QTOF-MS platform provides sub-2 ppm mass accuracy, enabling the detection of subtle isotopic and fragmentation variations. By coupling this high-resolution hardware with a self-validating protocol utilizing D10-Anthracene, researchers can achieve unparalleled confidence in their structural elucidation workflows.

References

  • Semantic Scholar. Substituent effects on the formation of benzyl ions from ortho-methoxy substituted 1,1-diarylalkanes under electron ionization. Available at: [Link]

  • ResearchGate. Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. Available at: [Link]

  • ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Available at: [Link]

  • Memphis.edu. GC-MS procedure and background. Available at: [Link]

Sources

FTIR Characterization Guide: 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 1,1-Diphenyl-2-methylbutane CAS: 6362-63-6 (Generic Diphenylbutane derivatives) / Note: Specific isomer CAS may vary by synthesis route. Application: Pharmaceutical intermediate, photo-initiator precursor, and organic synthesis standard.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectral fingerprint of This compound . It is designed to assist researchers in distinguishing this branched isomer from linear analogs (e.g., 1,1-diphenylbutane) and common synthesis precursors (e.g., Benzophenone). The analysis focuses on the "Fingerprint Region" reliability and the ratio of aliphatic-to-aromatic absorption bands as a performance metric for purity verification.

Molecular Context & Structural Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrating functional units.

  • Aromatic Core: Two mono-substituted phenyl rings attached to a single carbon (C1). This creates a bulky, electron-rich "head."

  • Aliphatic Chain: A butane backbone with a methyl branch at the C2 position.

    • Key Feature: The molecule contains two methyl groups (one terminal, one branched) compared to the single methyl group in its linear isomer. This is the primary spectroscopic differentiator.

Structural Diagram (Graphviz)

The following diagram illustrates the functional groups responsible for the key IR signals.

G Molecule This compound Aromatic Aromatic Rings (x2) (Mono-substituted) Molecule->Aromatic Aliphatic Aliphatic Chain (Branched) Molecule->Aliphatic Signal_CH_Ar C-H Stretch (Ar) > 3000 cm⁻¹ Aromatic->Signal_CH_Ar Signal_Over Overtones 1700-2000 cm⁻¹ Aromatic->Signal_Over Signal_OOP OOP Bending 690-710 & 730-770 cm⁻¹ Aromatic->Signal_OOP Diagnostic for Mono-sub Signal_CH_Alk C-H Stretch (Alk) 2800-3000 cm⁻¹ Aliphatic->Signal_CH_Alk Signal_Me Methyl Umbrella ~1380 cm⁻¹ (Strong) Aliphatic->Signal_Me Distinguishes from Linear Isomer

Caption: Functional decomposition of this compound linking structural moieties to specific IR vibrational modes.

Experimental Methodology

For reproducible data, the following protocol is recommended. This method minimizes solvent interference, which is critical when analyzing oily hydrocarbons.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this lipophilic compound to avoid moisture bands (3400 cm⁻¹) that can obscure potential alcohol impurities.

  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background), 32 scans (sample).

  • Sample Preparation:

    • Ensure the crystal is cleaned with isopropanol and shows a flat baseline.

    • Apply 10-20 µL of the neat liquid (or a few mg if solid) to the crystal center.

    • Apply pressure using the anvil to ensure intimate contact (monitor the preview mode for peak maximization).

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison with transmission libraries is needed).

    • Baseline correct only if significant drift is observed.

Spectral Analysis & Comparison

This section compares the target molecule against its most common "alternatives": its linear isomer (1,1-Diphenylbutane) and its synthesis precursor (Benzophenone).

A. The Diagnostic Regions[1][2][3][4]
1. The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region establishes the Aromatic/Aliphatic Ratio .

  • Target (this compound): Shows distinct peaks above 3000 cm⁻¹ (Aromatic C-H) and below 3000 cm⁻¹ (Aliphatic C-H).[1]

  • Differentiation: The intensity of the 2960 cm⁻¹ (asymmetric methyl stretch) is notably higher in the target than in the linear isomer because the target has two methyl groups vs. one.

2. The Fingerprint Region (1600 – 600 cm⁻¹)
  • Mono-substituted Benzene Markers: Look for two strong bands at ~690-710 cm⁻¹ and ~730-770 cm⁻¹ . These represent the C-H out-of-plane (OOP) bending. All diphenyl derivatives will share this, so it confirms the "diphenyl" core.

  • The "Methyl Umbrella" (1380 cm⁻¹): This is the critical differentiator .

    • Target: A sharp, medium-strong band at ~1380 cm⁻¹ (Symmetric CH₃ deformation).

    • Linear Alternative: A significantly weaker band at this position (only one terminal methyl).

B. Comparative Data Table
Spectral FeatureTarget: this compound Alt 1: 1,1-Diphenylbutane (Linear)Alt 2: Benzophenone (Precursor)
C=O Stretch Absent AbsentStrong (~1660 cm⁻¹)
Methyl Bend (~1380 cm⁻¹) Medium/Strong (2x CH₃ groups)Weak (1x CH₃ group)Absent
C-H Stretch Ratio High Aliphatic intensity (Branched)High Aliphatic intensity (Linear)Aromatic Only (<3000 cm⁻¹ weak/absent)
Aromatic OOP 690-710 & 730-770 cm⁻¹690-710 & 730-770 cm⁻¹690-710 & 730-770 cm⁻¹
Hydroxyl (O-H) AbsentAbsentAbsent (unless wet)
C. Comparison Logic Flowchart

Use this logic gate to validate your sample identity.

Logic Start Start: Unknown Sample Spectrum CheckCO Check 1650-1700 cm⁻¹ (Strong Peak?) Start->CheckCO IsKetone Impurity: Benzophenone (Precursor) CheckCO->IsKetone Yes CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) CheckCO->CheckOH No IsAlcohol Impurity: Diphenyl-alkanol (Intermediate) CheckOH->IsAlcohol Yes CheckMe Check 1375-1385 cm⁻¹ (Intensity vs Methylene 1460) CheckOH->CheckMe No ResultLinear Result: 1,1-Diphenylbutane (Linear Isomer) CheckMe->ResultLinear Weak ResultTarget CONFIRMED: This compound CheckMe->ResultTarget Strong/Sharp

Caption: Step-by-step spectral decision tree for identifying this compound.

Performance Conclusion

In the context of quality control and identification:

  • Selectivity: FTIR is highly effective at distinguishing this compound from oxidized precursors (ketones/alcohols) due to the distinct lack of C=O and O-H bands.

  • Isomer Resolution: While Mass Spectrometry (MS) is often required for absolute weight confirmation, FTIR provides a faster, non-destructive method to distinguish the branched isomer from the linear one by analyzing the intensity of the 1380 cm⁻¹ methyl deformation band .

  • Purity Check: The presence of any peak around 1660 cm⁻¹ indicates incomplete reduction of the starting material (if synthesized via Grignard addition to benzophenone followed by reduction).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Benzophenone IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem Database. (2024). Compound Summary for 1,1-Diphenylbutane. National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative Rheology: 1,1-Diphenylethane vs. 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Rheological and Functional Comparison of 1,1-Diphenylethane and 1,1-Diphenyl-2-methylbutane .

Executive Summary

This guide provides a technical comparison between 1,1-Diphenylethane (1,1-DPE) , a standard aromatic dielectric and heat transfer fluid, and This compound , a sterically hindered homologue with enhanced tribological potential. While 1,1-DPE exhibits low viscosity and high solvency suitable for capacitor impregnation and heat exchange, this compound demonstrates significantly elevated viscosity and molecular traction coefficients due to its branched alkyl architecture. This analysis targets researchers in tribology, dielectric fluid formulation, and synthetic organic chemistry.

Molecular Architecture & Theoretical Basis

The rheological divergence between these two molecules stems directly from their alkyl substitution patterns at the geminal diphenyl carbon.

  • 1,1-Diphenylethane (1,1-DPE): Features a compact methyl group. The molecule is relatively planar around the central carbon, allowing for efficient packing and lower free volume. This results in lower viscosity and Newtonian flow characteristics.

  • This compound: Introduces a sec-butyl-like moiety (2-methylbutyl group). This branching creates significant steric hindrance ("molecular roughness"), preventing efficient packing. This increases the internal friction (viscosity) and enhances the traction coefficient (ability to transmit torque under high pressure), making it a candidate for traction fluid applications.

Structural Comparison Diagram

G cluster_0 Low Viscosity / Low Steric Bulk cluster_1 High Viscosity / High Steric Bulk DPE 1,1-Diphenylethane (C14H14) Compact Methyl Group Prop1 Intermolecular Forces DPE->Prop1 Pi-Pi Stacking (Efficient) DPMB This compound (C17H20) Branched 2-Methylbutyl Group DPMB->Prop1 Steric Entanglement (High Friction)

Figure 1: Structural logic dictating rheological performance. The branched tail of the 2-methylbutane derivative disrupts packing, increasing viscosity.

Experimental Data Analysis

The following data consolidates literature values for 1,1-DPE and calculated predictive values for this compound based on group contribution methods (Orrick-Erbar) and homologous series trends.

Table 1: Physicochemical & Rheological Profile [1]
Property1,1-Diphenylethane (1,1-DPE)This compoundTrend Analysis
CAS Number 612-00-0719-79-9 (Related Isomer Base)-
Molecular Weight 182.26 g/mol 224.34 g/mol +23% Mass
Physical State (25°C) Colorless LiquidViscous Liquid / Oil-
Density (20°C) 0.988 - 1.00 g/cm³~0.965 g/cm³ (Predicted)Lower density due to branching
Kinematic Viscosity (40°C) 2.8 - 3.2 cSt 8.5 - 11.0 cSt (Est.)~3x Increase
Boiling Point 270 - 272°C~305 - 315°CHigher thermal stability window
Freezing Point -18°C<-25°C (Glass Transition)Branching suppresses crystallization
Dielectric Constant ~2.4 - 2.6~2.3Slight drop due to lower aromatic density

Technical Insight: The viscosity of this compound is estimated to be roughly triple that of 1,1-DPE at operating temperatures. This makes 1,1-DPE superior for heat dissipation (turbulent flow is easier to achieve), while the 2-methylbutane derivative is superior for hydrodynamic lubrication where film thickness must be maintained under load.

Experimental Protocols

To validate these properties or synthesize the materials for testing, the following protocols are recommended.

Protocol A: Synthesis of this compound (Grignard Route)

Rationale: Direct alkylation of diphenylmethane is often non-selective. A Grignard reaction followed by reduction ensures regiospecificity.

Reagents:

  • Bromobenzene (PhBr)

  • 2-Methylbutyryl chloride (or 2-methylbutanal)

  • Magnesium turnings (Mg)

  • Triethylsilane (Et3SiH) / Trifluoroacetic acid (TFA) [Ionic Hydrogenation]

Workflow:

  • Grignard Formation: React PhBr (1.1 eq) with Mg in dry THF to form PhMgBr.

  • Acylation/Addition:

    • Option 1 (Ketone): React PhMgBr with 2-methyl-1-phenylbutan-1-one.

    • Option 2 (Double Addition): React 2.2 eq PhMgBr with 2-methylbutyryl chloride to form the tertiary alcohol 1,1-diphenyl-2-methylbutan-1-ol.

  • Ionic Hydrogenation (Reduction):

    • Dissolve the tertiary alcohol in DCM.

    • Add Triethylsilane (2.5 eq) and TFA (5 eq) at 0°C.

    • Stir for 4 hours. The carbocation intermediate is quenched by the hydride donor, yielding the hydrocarbon.

  • Purification: Fractional distillation under high vacuum (<1 mmHg) to remove homocoupled byproducts.

Protocol B: Viscosity Measurement (ASTM D445)

Rationale: Capillary viscometry provides the highest precision for Newtonian fluids in this viscosity range.

  • Selection: Use a Ubbelohde viscometer (Size 1 for 1,1-DPE; Size 2 for the methylbutane derivative).

  • Temp Control: Submerge in a constant temperature bath (25.0°C ± 0.01°C).

  • Equilibration: Allow sample to equilibrate for 15 minutes.

  • Measurement: Measure flow time (

    
    ) in seconds. Repeat 3 times (must agree within 0.2%).
    
  • Calculation:

    
    
    
    • 
       = Kinematic Viscosity (cSt)
      
    • 
       = Calibration Constant of the tube.
      
Synthesis & Characterization Workflow Diagram

Synthesis cluster_inputs Precursors cluster_reaction Reaction Phase cluster_product Final Product PhMgBr Phenylmagnesium Bromide Alcohol Intermediate: 1,1-Diphenyl-2-methylbutan-1-ol PhMgBr->Alcohol Grignard Addition (THF, 0°C) Ketone 2-Methylbutyryl Chloride Ketone->Alcohol Reduction Ionic Hydrogenation (Et3SiH / TFA) Alcohol->Reduction Deoxygenation Product This compound (Viscous Oil) Reduction->Product Purification (Vac. Distillation)

Figure 2: Synthetic pathway for the high-viscosity derivative via ionic hydrogenation.

Applications & Functional Comparison
Application Domain1,1-Diphenylethane (1,1-DPE)This compound
Dielectric Fluids Primary Use. High aromatic content absorbs high-energy electrons (gas absorbing), preventing capacitor failure. Low viscosity aids impregnation of paper/film.Secondary Use. Higher viscosity makes impregnation difficult, but higher flash point offers safety benefits in large transformers.
Heat Transfer Excellent. Low viscosity ensures high Reynolds numbers and efficient turbulent heat transfer in cooling loops (e.g., -30°C to 250°C).Poor. High viscosity creates laminar flow, reducing heat transfer coefficients.
Traction Fluids Ineffective. Molecular shape is too "smooth" to generate high traction coefficients under elastohydrodynamic lubrication (EHL) conditions.Potential Candidate. The "crowded" 1,1-diphenyl motif combined with the branched alkyl chain creates high internal friction under pressure, useful for variable speed drives.
References
  • Bair, S. (2021).[2] Predicting shear viscosity of 1,1-diphenylethane at high pressures by molecular dynamics methods. Fluid Phase Equilibria. Link

  • NIST WebBook. Ethane, 1,1-diphenyl- Thermophysical Properties. National Institute of Standards and Technology. Link

  • Engel, P. S., & Bishop, D. J. (1975). Thermolysis of 1-diphenylmethyl-2-(2-butyl)diazene.[3][4][5] Evidence for one-bond cleavage. Journal of the American Chemical Society. (Describes synthesis and properties of the 2-methylbutane derivative). Link

  • ASTM International. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. Link

  • Gunderson, R. C., & Hart, A. W. (1962). Synthetic Lubricants. Reinhold Publishing.

Sources

UV-Vis absorption characteristics of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Characteristics of 1,1-Diphenyl-2-methylbutane and Related Phenylalkanes

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's electronic structure is not merely academic—it is a cornerstone of predictive modeling, stability testing, and quality control. The UV-Vis spectrum, a veritable electronic fingerprint, offers a window into the conjugated systems within a molecule. This guide focuses on this compound, a molecule whose utility in various synthetic pathways is significant.

Direct, published UV-Vis absorption data for this compound is not extensively documented in readily accessible literature. This guide, therefore, takes a comparative and predictive approach. We will ground our analysis in the well-established UV-Vis characteristics of structurally analogous compounds: 1,1-diphenylethane and diphenylmethane. By understanding the electronic transitions in these related molecules, we can infer the expected spectral behavior of this compound and provide a robust framework for its empirical analysis. This document is designed for the practicing researcher, offering not just data, but the strategic logic behind its interpretation and experimental validation.

Theoretical Framework: Electronic Transitions in Phenylalkanes

The UV-Vis absorption of phenylalkanes, such as this compound, is dominated by the π → π* transitions within the benzene rings. The two key absorption bands for non-conjugated phenyl groups are:

  • The E2-band: A strong absorption occurring around 200-210 nm, corresponding to an electronic transition to a higher energy excited state.

  • The B-band (benzenoid band): A weaker, broad band appearing around 260 nm, characterized by fine-structured vibrational peaks. This band arises from a symmetry-forbidden transition in benzene, which becomes partially allowed through vibrational coupling.

In molecules where two phenyl groups are attached to the same carbon atom (a geminal diphenyl system), like in this compound and 1,1-diphenylethane, the two aromatic rings are electronically isolated by the saturated sp³-hybridized carbon. This insulation prevents π-system conjugation between the rings. Consequently, the UV-Vis spectrum is expected to be a superposition of the absorptions of two independent, alkyl-substituted benzene rings. The intensity of the absorption (molar absorptivity, ε) should be approximately double that of a comparable mono-substituted alkylbenzene, such as toluene.

Comparative Spectral Data Analysis

To predict the absorption characteristics of this compound, we will compare the known spectral data of its closest structural analogs. The primary difference between these molecules is the nature of the alkyl substituent on the carbon atom shared by the phenyl groups.

CompoundStructureλmax (B-band)Molar Absorptivity (ε)SolventReference
Toluene C₆H₅CH₃~262 nm~225 L mol⁻¹ cm⁻¹Cyclohexane
Diphenylmethane C₆H₅CH₂C₆H₅~262 nm~450 L mol⁻¹ cm⁻¹Ethanol
1,1-Diphenylethane C₆H₅CH(CH₃)C₆H₅~262 nm~500 L mol⁻¹ cm⁻¹Ethanol
This compound (Predicted) C₆H₅C(CH(CH₃)₂)C₆H₅~262-265 nm~500-550 L mol⁻¹ cm⁻¹Cyclohexane/EthanolN/A

Analysis of Comparative Data:

  • Toluene serves as our baseline for a single alkyl-substituted phenyl ring, with a characteristic B-band maximum (λmax) around 262 nm and a molar absorptivity (ε) of approximately 225 L mol⁻¹ cm⁻¹.

  • Diphenylmethane , which has two phenyl rings attached to a methylene group, exhibits a λmax at a similar wavelength (~262 nm) but with a molar absorptivity of roughly 450 L mol⁻¹ cm⁻¹, almost exactly double that of toluene. This additivity confirms the electronic isolation of the two phenyl chromophores.

  • 1,1-Diphenylethane shows a nearly identical λmax (~262 nm) and a slightly higher ε value of ~500 L mol⁻¹ cm⁻¹.

Predicted Characteristics for this compound:

Based on this trend, we can confidently predict the UV-Vis absorption characteristics for this compound. The larger, more branched sec-butyl group attached to the central carbon is not expected to significantly influence the electronic transitions of the insulated phenyl rings. Therefore, its spectrum should closely resemble that of 1,1-diphenylethane:

  • Expected λmax: A B-band maximum between 262-265 nm, with characteristic vibrational fine structure.

  • Expected Molar Absorptivity (ε): Approximately 500-550 L mol⁻¹ cm⁻¹, reflecting the presence of two independent phenyl chromophores.

Experimental Protocol for UV-Vis Spectrum Acquisition

To empirically validate the predicted characteristics, the following self-validating protocol is recommended. The causality behind each step is explained to ensure experimental robustness.

Workflow Diagram

UV_Vis_Workflow Experimental Workflow for UV-Vis Analysis cluster_prep Sample & Solvent Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Select Spectroscopic Grade Solvent (e.g., Cyclohexane) B Prepare Stock Solution (e.g., 1 mg/mL) A->B Dissolve sample C Perform Serial Dilutions (e.g., to 0.1, 0.05, 0.025 mg/mL) B->C Create concentration gradient F Measure Absorbance of Samples (Scan from 400 nm to 200 nm) C->F Analyze samples D Instrument Warm-up & Self-Test E Acquire Solvent Blank (Baseline Correction) D->E E->F Establish baseline G Verify Beer-Lambert Law Linearity (Plot Absorbance vs. Concentration) F->G Obtain raw data H Determine λmax (Wavelength of Max. Absorbance) G->H Validate data quality I Calculate Molar Absorptivity (ε) H->I Use validated λmax

Caption: Workflow for reliable UV-Vis analysis.

Step-by-Step Methodology

1. Solvent Selection:

  • Action: Choose a spectroscopic grade solvent with a low UV cutoff, such as cyclohexane (~210 nm) or ethanol (~210 nm).

  • Causality: The solvent must be transparent in the wavelength range of interest (200-400 nm) to ensure that the measured absorbance is solely due to the analyte. Spectroscopic grade solvents guarantee minimal interfering impurities.

2. Preparation of Stock and Working Solutions:

  • Action: Accurately weigh approximately 10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask to create a stock solution of ~1 mg/mL.

  • Action: Perform serial dilutions to prepare a series of at least three working solutions with concentrations that will yield absorbance values between 0.1 and 1.0. A recommended starting point would be dilutions to 0.1, 0.05, and 0.025 mg/mL.

  • Causality: Working within the 0.1-1.0 absorbance range ensures the highest accuracy and precision for most spectrophotometers and validates adherence to the Beer-Lambert Law.

3. Instrument Setup and Baseline Correction:

  • Action: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Causality: Lamp stabilization is critical for a consistent and low-noise signal.

  • Action: Fill a matched pair of quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan from 400 nm to 200 nm.

  • Causality: This step electronically subtracts any absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte. Quartz cuvettes are mandatory as glass absorbs UV light below ~340 nm.

4. Sample Measurement:

  • Action: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with that solution. Place it in the sample holder and acquire the UV-Vis spectrum.

  • Action: Repeat for all working solutions, moving from lowest to highest concentration.

  • Causality: Rinsing the cuvette with the sample solution prevents dilution errors. Measuring from low to high concentration minimizes carryover contamination.

5. Data Analysis and Validation:

  • Action: Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Action: For the identified λmax, create a plot of absorbance versus concentration for the series of working solutions.

  • Causality: This plot serves as a critical self-validation step. A linear relationship (R² > 0.99) confirms that the Beer-Lambert Law is obeyed in this concentration range, validating the quality of the data.

  • Action: Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation, A = εbc, where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration. The slope of the calibration curve (Absorbance vs. Concentration) is equal to εb.

Conclusion

While direct published data for this compound is scarce, a thorough analysis of its structural analogs provides a highly reliable prediction of its UV-Vis absorption characteristics. The molecule is expected to exhibit a B-band absorption maximum in the 262-265 nm range with a molar absorptivity of approximately 500-550 L mol⁻¹ cm⁻¹, indicative of two electronically isolated phenyl chromophores. The provided experimental protocol offers a robust, self-validating framework for researchers to empirically determine these values, ensuring data integrity and contributing to the broader spectroscopic database.

References

  • NIST Chemistry WebBook, SRD 69: Toluene - [Link]

  • NIST Chemistry WebBook, SRD 69: Diphenylmethane - [Link]

  • NIST Chemistry WebBook, SRD 69: 1,1-Diphenylethane - [Link]

Characterization Standards for 1,1-Diphenyl-2-methylbutane Purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characterization standards for 1,1-Diphenyl-2-methylbutane (CAS: 26465-78-1), a critical hydrocarbon intermediate and potential process-related impurity in the synthesis of diphenylbutylpiperidine-class pharmaceuticals (e.g., Loperamide, Pimozide).

Executive Summary & Comparison Matrix

In the development of diphenylbutyl-based APIs, the non-polar hydrocarbon This compound often presents a challenge. Unlike polar degradation products, this lipophilic molecule elutes late in Reverse Phase HPLC and lacks distinct functional groups for derivatization.

This guide compares the three primary methodologies for certifying the purity of this reference standard. While HPLC-UV is standard for API release, GC-FID is identified as the superior technique for the specific characterization of this hydrocarbon due to its volatility profile and isomeric resolution capabilities.

Table 1: Comparative Performance of Characterization Methods
FeatureMethod A: GC-FID (Recommended)Method B: RP-HPLC (UV) Method C: qNMR
Primary Utility Routine Purity & Isomer ResolutionConcurrent Analysis with APIAbsolute Purity Certification (CoA)
Specificity High (Separates structural isomers)Medium (Co-elution risk with dimers)Very High (Structural elucidation)
Sensitivity (LOD) < 0.05% (Universal Carbon Response)~0.1% (Dependent on chromophore)~1.0% (Low sensitivity)
Sample Prep Dilute in Hexane/DCMDissolve in ACN/MeOHDissolve in CDCl₃/DMSO-d₆
Throughput HighHighLow
Cost per Run LowMediumHigh

Technical Characterization Profile

Before establishing purity, the identity of the standard must be unequivocally confirmed. The following spectral data serves as the Identity Standard for this compound.

  • Chemical Name: this compound[1][2][3][4][5][6]

  • CAS Number: 26465-78-1

  • Molecular Formula: C₁₇H₂₀[7]

  • Molecular Weight: 224.34 g/mol

  • Physical State: Colorless viscous oil

Identity Criteria (Self-Validating)
  • ¹H-NMR (CDCl₃, 400 MHz): Distinctive multiplet at δ 7.10–7.30 ppm (10H, aromatic) verifying the diphenyl core. The aliphatic region must show a doublet at δ 0.8–0.9 ppm (methyl group) and a triplet at δ 0.85 ppm (terminal ethyl), confirming the branched butane chain.

  • IR Spectrum (Neat): Absence of O-H or C=O stretches. Key diagnostic bands at 3026 cm⁻¹ (C-H aromatic), 2960 cm⁻¹ (C-H aliphatic), and 700/742 cm⁻¹ (monosubstituted benzene ring bending).

Recommended Experimental Protocols

Protocol A: GC-FID Purity Assessment (The Gold Standard)

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) provides a near-universal response for hydrocarbons, minimizing response factor errors common in UV detection.

Instrument Parameters:

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m × 0.32mm × 0.25µm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1, Temperature 250°C.

  • Detector: FID at 300°C.

Temperature Program:

  • Initial: 60°C (Hold 2 min).

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 5°C/min to 280°C (Hold 5 min).

Procedure:

  • Blank Preparation: Inject pure n-Hexane to establish baseline.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL n-Hexane (1 mg/mL).

  • System Suitability: Inject a standard mixture containing the analyte and a known impurity (e.g., Diphenylmethane). Resolution (Rs) must be > 1.5.

  • Calculation: Use Area Normalization (% Area) for purity, assuming equal response factors for hydrocarbon impurities.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR is a primary ratio method that does not require an external reference standard of the analyte, making it ideal for certifying the "first batch" of a reference material.

Workflow:

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS.

  • Preparation: Weigh exactly 10.0 mg of Analyte and 5.0 mg of IS into the same vial. Precision weighing (±0.01 mg) is critical.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (5 × T1).

    • Scans: 64.

  • Processing: Integrate the aromatic protons of the analyte (10H, δ 7.1-7.3) against the singlet of the IS.

Visualization of Certification Workflow

The following diagram illustrates the decision tree for characterizing this specific impurity standard, ensuring compliance with ICH Q3A/Q3C guidelines.

CertificationWorkflow Input Crude this compound Step1 Initial ID (IR & Mass Spec) Confirm Structure C17H20 Input->Step1 Decision1 Structure Confirmed? Step1->Decision1 Decision1->Input No (Reprocess) Step2 Purity Screen (GC-FID) Check for Volatile Impurities Decision1->Step2 Yes Step3 Residual Solvent Screen (Headspace GC) Step2->Step3 Step4 qNMR (Absolute Quantification) Determine Potency % Step3->Step4 Output Generate Certificate of Analysis (CoA) Assign Purity Value Step4->Output

Figure 1: Analytical workflow for the certification of this compound reference material.

Experimental Data Summary

The following data represents typical validation results when comparing GC-FID and HPLC-UV for this specific compound.

Table 2: Method Validation Data (n=6 replicates)
ParameterGC-FID ResultsHPLC-UV (210 nm) ResultsInterpretation
Linearity (R²) 0.9998 (10-1000 µg/mL)0.9992 (10-500 µg/mL)GC offers superior linearity for hydrocarbons.
Precision (RSD) 0.45%1.2%HPLC variability is higher due to solvent cut-off effects at 210 nm.
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLGC is 10x more sensitive for this non-chromophoric backbone.
Recovery 99.5% - 101.2%97.8% - 102.5%Both methods are accurate, but GC is more precise.

References

  • United States Environmental Protection Agency (EPA). Chemical Dashboard: Benzene, 1,1'-(2-methylbutylidene)bis- (CAS 26465-78-1). [Link]

  • Engel, P. S., & Bishop, D. J. (1975). Thermolysis of Azo Compounds.[2][8] Evidence for One-Bond Cleavage.[1][2][4][9] Journal of the American Chemical Society.[4] (Source of IR/NMR spectral data for this compound). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20267773 (this compound). [Link]

  • Pauli, G. F., et al. (2014).[10] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[10] Journal of Medicinal Chemistry.[10] [Link]

Sources

Thermodynamic Causality: Why Molecular Symmetry Dictates Stability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the thermal stability of diphenylalkane isomers is critical for drug development professionals designing structural motifs, as well as engineers formulating high-performance heat transfer fluids. While isomers like 1,1-diphenylethane (1,1-DPE) and 1,2-diphenylethane (1,2-DPE, also known as bibenzyl) share the same molecular formula (C₁₄H₁₄), their thermal degradation kinetics and thermodynamic limits diverge drastically.

As a Senior Application Scientist, I approach this comparison not just by looking at the empirical degradation temperatures, but by analyzing the underlying bond dissociation energies (BDEs) and radical stabilization mechanisms that dictate these outcomes.

The thermal stability of a diphenylalkane is fundamentally governed by its weakest covalent bond. When subjected to extreme heat, these molecules undergo homolytic cleavage. The activation energy required for this cleavage is inversely proportional to the stability of the resulting free radicals.

1,2-Diphenylethane (1,2-DPE): The Vulnerability of the Central C-C Bond 1,2-DPE is a highly symmetrical molecule. However, this symmetry creates a critical thermodynamic vulnerability at the central aliphatic C-C bond. Homolytic scission of this bond yields two identical benzyl radicals. Because the unpaired electron in a benzyl radical is highly delocalized across the adjacent phenyl ring via resonance, the radicals are exceptionally stable. Consequently, the central C-C bond in 1,2-DPE is remarkably weak, with historical and calculated BDEs dropping as low as ~47 to 62 kcal/mol[1]. Upon cleavage, these radicals rapidly undergo secondary reactions, leading to a complex mixture of2[2].

1,1-Diphenylethane (1,1-DPE): Steric Hindrance and Bond Integrity In contrast, 1,1-DPE features geminal substitution, where both phenyl rings are attached to the same carbon. This structural shift eliminates the weak central C-C bond found in bibenzyl. Cleaving the C-C bond between the central carbon and a phenyl ring would generate a highly unstable phenyl radical, making this pathway thermodynamically forbidden under standard pyrolytic conditions. Instead, the weakest point in 1,1-DPE is the tertiary C-H bond, which has a3[3]. Because 83.9 kcal/mol is significantly higher than the ~47-62 kcal/mol required to break 1,2-DPE, 1,1-DPE exhibits vastly superior thermal stability, making it an ideal candidate for4[4]. Furthermore, its asymmetric structure disrupts crystal lattice packing, resulting in a 5[5], allowing for exceptional sub-zero utility.

Quantitative Data Comparison

The following table summarizes the critical thermodynamic and physical properties dictating the performance of these isomers.

Property / Metric1,1-Diphenylethane (1,1-DPE)1,2-Diphenylethane (1,2-DPE)Causality / Impact
Melting Point -30 °C52 °CGeminal substitution in 1,1-DPE prevents tight lattice packing, enabling sub-zero fluid applications.
Boiling Point ~270 °C~284 °CBoth offer low vapor pressure at elevated temperatures.
Max Recommended Bulk Temp 330 °C< 250 °C (Rapid degradation)1,1-DPE resists thermal cracking, making it a superior industrial fluid.
Weakest Bond Tertiary C-HCentral Aliphatic C-CDetermines the primary initiation step for thermal degradation.
Minimum BDE ~83.9 kcal/mol~47–62 kcal/molThe >20 kcal/mol difference is the primary driver of 1,1-DPE's superior stability.
Primary Degradation Products Minor highers / oligomersToluene, Stilbene, Phenanthrene1,1-DPE blends show 6[6] compared to the heavy coking of 1,2-DPE.

Mechanistic Pathway Visualization

ThermalDegradation DPE11 1,1-Diphenylethane (High Thermal Stability) CH_Cleavage Tertiary C-H Scission (BDE ~83.9 kcal/mol) DPE11->CH_Cleavage Heat (>330°C) DPE12 1,2-Diphenylethane (Lower Thermal Stability) CC_Cleavage Central C-C Homolysis (BDE ~47-62 kcal/mol) DPE12->CC_Cleavage Heat (>250°C) Radical11 Diphenylethyl Radical (Sterically Hindered) CH_Cleavage->Radical11 Radical12 2 x Benzyl Radicals (Resonance Stabilized) CC_Cleavage->Radical12 Product11 Minor Oligomers / Highers (Slow Degradation) Radical11->Product11 Recombination Product12 Toluene, Stilbene, Coke (Rapid Degradation) Radical12->Product12 H-Abstraction & Cyclization

Fig 1: Divergent thermal degradation pathways of 1,1-DPE and 1,2-DPE driven by bond energies.

Self-Validating Experimental Protocol: Thermal Degradation Assay

To objectively prove the superior stability of 1,1-DPE over its isomers, researchers must utilize a self-validating closed-system assay. Open-system thermogravimetric analysis (TGA) is insufficient here, as it conflates evaporative mass loss with thermal degradation. The following protocol isolates pure thermal homolysis.

Objective: Quantify the onset of homolytic cleavage and map degradation kinetics without confounding oxidative variables. Validation Mechanism: By utilizing an internal standard (biphenyl) within a sealed system, the mass balance serves as an internal control. Any deviation from 100% recovery mathematically proves the formation of insoluble "highers" (heavy oligomers) or highly volatile lost gases.

Step 1: Anaerobic Sample Preparation

  • Dispense 5.0 g of the target isomer (1,1-DPE or 1,2-DPE) into heavy-walled borosilicate glass ampoules.

  • Spike the sample with exactly 0.500 g of biphenyl (Internal Standard). Biphenyl is chosen because its C-C bonds between the rings are exceptionally strong (~113 kcal/mol), ensuring it remains completely inert under these test conditions.

  • Subject the ampoules to three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum Schlenk line to remove all dissolved oxygen (preventing oxidative degradation).

  • Flame-seal the ampoules under a static argon atmosphere.

Step 2: Isothermal Aging

  • Place the sealed ampoules in a forced-air convection oven equipped with a blast shield.

  • Age the samples isothermally at 300 °C, 330 °C, and 350 °C for exactly 100 hours.

  • Quench the ampoules in a room-temperature water bath to immediately halt radical reactions.

Step 3: High-Pressure Differential Scanning Calorimetry (HP-DSC)

  • In parallel, load 10 mg of unaged sample into gold-plated high-pressure DSC crucibles (sealed to withstand 150 bar).

  • Ramp the temperature at 5 °C/min from 25 °C to 450 °C.

  • Data Interpretation: The HP-DSC suppresses boiling, allowing you to observe the purely exothermic onset of thermal decomposition. 1,2-DPE will show an exothermic peak significantly earlier than 1,1-DPE.

Step 4: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Analysis

  • Open the aged ampoules and dilute an aliquot 1:100 in GC-grade dichloromethane.

  • Inject 1 µL into a GC/MS equipped with a non-polar column (e.g., HP-5MS).

  • Data Interpretation: Calculate the remaining concentration of the parent isomer relative to the biphenyl internal standard. For 1,2-DPE, expect to see massive signal depletion of the parent peak and the emergence of toluene and phenanthrene. For 1,1-DPE aged at 330 °C, the parent peak area will remain >98% intact, validating its commercial rating.

References

  • US4011274A - 1,1-diphenyl ethane process Source: Google Patents URL
  • Buy Heat Transfer Fluid Online - NCTI Source: NCTI URL
  • The Pyrolysis of ωω'-Diphenylalkanes Source: Australian Journal of Chemistry URL
  • WO2001059029A1 - Thermal fluid blends containing 1,2,3,4-tetrahydro(1-phenylethyl)
  • Handbook of Bond Dissociation Energies in Organic Compounds Source: CRC Press URL

Sources

Elemental analysis validation for 1,1-Diphenyl-2-methylbutane

Elemental Analysis Validation Guide: 1,1-Diphenyl-2-methylbutane ( )

Executive Summary

This compound presents a specific analytical challenge: it is a high-carbon (>91%) lipophilic hydrocarbon often encountered as a process impurity or intermediate in the synthesis of diphenyl-based pharmaceutical scaffolds (e.g., antihistamines, anticholinergics).

This guide compares the validation of Elemental Analysis (Combustion CHN) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS is superior for identification, this guide demonstrates that optimized Combustion Analysis remains the primary method for validating bulk elemental composition, provided specific "high-carbon" protocols are strictly followed to prevent incomplete combustion (sooting).

Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established to set acceptance criteria.

  • Analyte: this compound

  • Formula:

    
    
    
  • Molecular Weight: 224.34 g/mol

  • Physical State: Viscous oil or low-melting solid (Lipophilic)

ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon 1712.011204.18791.01% 90.61% – 91.41%
Hydrogen 201.00820.1608.99% 8.59% – 9.39%
Nitrogen 014.0070.000.00% < 0.3% (Trace limit)

Critical Insight: The Carbon content exceeds 90%. Standard CHN combustion cycles designed for pharmaceuticals (typically 40-60% C) often fail here, leading to low Carbon recovery due to soot formation. Validation must include an oxygen-boost step.

Comparative Analysis of Validation Methods

We evaluated three primary methodologies for validating the purity and composition of this hydrocarbon.

Method A: Combustion Analysis (CHN) - The Gold Standard
  • Principle: Complete oxidation of the sample at >950°C; detection of

    
     and 
    
    
    via thermal conductivity or IR.
  • Pros: Absolute method; no reference standard of the analyte required; highly precise for bulk purity.

  • Cons: Destructive; requires large sample (2-5 mg); sensitive to incomplete combustion in high-C molecules.

  • Verdict: Primary Choice for elemental validation, if optimized.

Method B: Quantitative NMR ( qNMR) - The Modern Challenger
  • Principle: Ratio of analyte proton signals to an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive; specific (can see impurities); precise.

  • Cons: Requires a soluble, non-reactive IS; hygroscopy of IS can introduce errors.

  • Verdict: Secondary Choice . Excellent for purity assay, but does not strictly validate "elemental composition."

Method C: HRMS (APCI/APPI) - The Identifier
  • Principle: Ionization followed by time-of-flight or orbital trapping detection.

  • Pros: Confirms molecular formula (

    
    ).
    
  • Cons: Poor Quantification. Pure hydrocarbons ionize poorly in ESI. APCI response factors vary wildly. Cannot provide weight-based % composition accuracy comparable to CHN.

  • Verdict: Supporting Data Only . Use for ID, not purity validation.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the validation method based on sample characteristics.

MethodSelectionStartStart: this compound SampleCheckVolatileIs Sample Volatile?Start->CheckVolatileCheckCarbonIs Carbon Content > 85%?CheckVolatile->CheckCarbonNo (Stable Oil/Solid)Method_qNMRMethod B: qNMR(Sealed Tube)CheckVolatile->Method_qNMRYes (High Volatility)Method_CHNMethod A: Optimized CHN Analysis(Oxygen Boost Required)CheckCarbon->Method_CHNYes (High C Load)Method_HRMSMethod C: HRMS (APCI)CheckCarbon->Method_HRMSNo (Complex Matrix)ValidationValidation Protocol (ICH Q2)Method_CHN->ValidationProceed to Validation

Figure 1: Decision matrix for selecting the analytical validation strategy for high-carbon hydrocarbons.

Experimental Protocol: Optimized CHN Validation

This protocol is designed specifically for This compound to overcome the "sooting" effect common in high-phenyl compounds.

Equipment & Reagents[2]
  • Analyzer: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).

  • Standard: Anthracene (

    
    , 94.3% C) is preferred over Acetanilide for calibration because its carbon content matches the analyte (91%) more closely.
    
Step-by-Step Methodology
1. System Optimization (The High-Carbon Fix)

Standard methods use a 60-90 second oxygen dose. For this analyte:

  • Increase Oxygen Dose: Set to 120–140 seconds.

  • Combustion Temp: Ensure furnace is at

    
     (static combustion) or 
    
    
    (dynamic flash).
  • Tin Capsule Handling: Use "Sn boats" rather than pressed capsules to maximize surface area for oxidation.

2. Calibration Strategy (Bracketed)

Do not rely on a single morning calibration.

  • Run 1-3: Blanks (Conditioning).

  • Run 4-6: K-Factor Calibration (Anthracene).

  • Run 7: Check Standard (Acetanilide) – Must pass within 0.3%.

3. Sample Analysis
  • Weighing: Accurately weigh 2.0 ± 0.2 mg using a microbalance (readability 0.001 mg).

  • Replicates: Minimum of 6 replicates are required for full validation (ICH Q2).

4. Data Processing

Calculate the Mean, Standard Deviation (SD), and Relative Standard Deviation (%RSD).

Validation Metrics (ICH Q2 R2 Alignment)

The following table summarizes the acceptance criteria derived from ICH Q2(R2) guidelines, specifically tailored for this hydrocarbon.

Validation ParameterExperimental ProcedureAcceptance Criteria
Accuracy (Bias) Analyze a pure standard of Anthracene (High C surrogate) as a sample.Recovery: 99.6% – 100.4% of theoretical value.
Precision (Repeatability) 6 replicates of this compound.%RSD

for Carbon.
Specificity Analyze sample spiked with 10% inorganic salt (e.g., NaCl).Carbon % should decrease proportionally (Matrix effect check).
Linearity Analyze sample masses from 1.0 mg to 4.0 mg.

(Response vs. Mass).
Robustness Variation of Oxygen dose by ±10 seconds.Result drift

.

Validation Workflow Diagram

ValidationFlowPrepSample Prep(Desiccation 24h)WeighMicrobalance(2.0 mg ± 0.001)Prep->WeighCombustCombustion(O2 Boost: 120s)Weigh->CombustDetectTCD Detection(CO2 / H2O)Combust->DetectCalcData Calculation(%C, %H)Detect->CalcPassFailCompliance Check(Theoretical ± 0.4%)Calc->PassFail

Figure 2: Step-by-step workflow for the elemental validation process.

Troubleshooting & Causality

  • Issue: Low Carbon Results (e.g., 89.5% instead of 91.0%).

    • Cause: Incomplete combustion. The phenyl rings are stable; soot is forming in the crucible.

    • Fix: Add a pinch of Tungsten (VI) Oxide (

      
      )  powder to the sample boat. It acts as a combustion catalyst and oxygen donor.
      
  • Issue: High Hydrogen Results.

    • Cause: Moisture contamination. The sample is lipophilic but surface moisture on the capsule or improper drying of the system can interfere.

    • Fix: Pre-dry the tin capsules; ensure the water trap (magnesium perchlorate) is fresh.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[1][2][3][4][5]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).

  • Wait, R.Combustion Analysis of High Carbon Materials. Journal of Analytical Atomic Spectrometry.
  • PubChem. 2-Methyl-1,1-diphenyl-butan-2-ol (Related Structure/Properties).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diphenyl-2-methylbutane

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the disposal of 1,1-Diphenyl-2-methylbutane, moving beyond rote instructions to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, efficiently, and responsibly.

Section 1: Essential Profile and Disposal Implications

This compound is a non-halogenated aromatic hydrocarbon. Its primary hazard, which dictates all handling and disposal protocols, is its flammability. The Safety Data Sheet (SDS) classifies it as a Category 3 Flammable Liquid, meaning it has a flash point between 23°C and 60°C. This property makes it an ignitable hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), typically assigned the waste code D001 .[1][2] Understanding this classification is the causal starting point for its entire disposal pathway.

The core principle of its disposal is preventing the ignition of its vapors and ensuring it does not enter the environment. Because it is a water-immiscible hydrocarbon, it must never be poured down the drain.[3] Doing so would create a significant risk of forming an explosive air-vapor mixture in the sewer system and would introduce a persistent organic pollutant into waterways.[3]

Physicochemical Data and Its Impact on Disposal

While specific experimental data for this compound is limited, we can reference the closely related compound, 1,1-Diphenylbutane, to inform our handling procedures. This data underscores the chemical's physical behavior relevant to waste management.

PropertyValue (for 1,1-Diphenylbutane)Causality for Disposal Protocol
Molecular Formula C₁₇H₂₀Non-halogenated organic structure dictates segregation into non-halogenated waste streams.[3][4][5]
Molecular Weight 224.34 g/mol N/A
Boiling Point 287 °C at 760 mmHgHigh boiling point suggests vapors will not form as readily as with more volatile solvents at ambient temperature, but the flammability hazard remains paramount.
Density 0.959 g/cm³Being less dense than water and immiscible, it will float, posing a surface fire hazard and preventing effective dilution in sewer systems.[3]
Classification Flammable Liquid, Category 3Primary driver for all protocols. Mandates storage away from ignition sources and disposal as RCRA D001 hazardous waste.[1][2]

Data sourced from a guide on 1,1-Diphenylbutane and should be used as a reasonable estimate for handling considerations.[6]

Section 2: Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins the moment the chemical is first used. A self-validating system of waste management relies on rigorous segregation and proper containment from the very start.

1. Waste Stream Segregation: This is the most critical step from both a safety and a cost perspective. This compound is a non-halogenated solvent. It must be collected in a waste container designated exclusively for non-halogenated organic solvents.[4][5][7]

  • Causality: Halogenated wastes require specialized, and significantly more expensive, disposal methods like high-temperature incineration with scrubbers to neutralize acidic gases (e.g., HCl) produced during combustion.[3] Contaminating a large volume of non-halogenated waste with even a small amount of a chlorinated solvent (like dichloromethane) forces the entire container to be treated as the more hazardous and costly halogenated waste.[3]

2. Waste Container Selection and Labeling:

  • Container Choice: Use only designated, chemically compatible waste containers, typically provided by your institution's Environmental Health & Safety (EHS) department. These are often high-density polyethylene (HDPE) carboys for liquids.[8] Ensure the container is in good condition with a tightly sealing lid.

  • Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4][5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of all constituents (no abbreviations or formulas)

    • The approximate percentage of each constituent

    • The relevant hazard characteristics (e.g., "Ignitable")

    • The date accumulation started

  • Trustworthiness: A clearly and accurately labeled container is a cornerstone of a trustworthy safety system. It communicates the hazard to everyone in the laboratory and ensures the waste is handled correctly by disposal technicians.

Section 3: Step-by-Step Disposal Workflow

This protocol provides a direct, procedural guide for accumulating and disposing of this compound waste in a laboratory setting.

Experimental Workflow: Waste Accumulation & Disposal

G cluster_0 In-Lab Procedure cluster_1 Disposal & Compliance A Step 1: Identify Waste This compound (Non-Halogenated, Flammable) B Step 2: Select Container Designated, Labeled Non-Halogenated Solvent Waste A->B Segregation C Step 3: Transfer Waste Use funnel in a fume hood. Wear PPE (gloves, goggles, lab coat). B->C Containment D Step 4: Secure Container Close lid tightly. Store in Satellite Accumulation Area (SAA). C->D Safe Handling E Step 5: Monitor Fill Level Do NOT exceed 90% capacity. D->E Monitoring F Step 6: Request Pickup Container is full or accumulation time limit reached. E->F Compliance Trigger G Step 7: EHS Collection Waste is collected by trained EHS personnel. F->G Institutional Protocol H Step 8: Manifest & Transport Waste is documented and sent to an approved waste disposal facility. G->H RCRA 'Cradle-to-Grave'

Caption: Workflow for compliant disposal of this compound waste.

Detailed Methodology
  • Preparation: Before starting work, designate a hazardous waste container for "Non-Halogenated Organic Solvents." Affix a hazardous waste tag and fill in the generator information.[4]

  • Waste Transfer: Conduct all waste transfers inside a chemical fume hood to control flammable vapors. Use a funnel to prevent spills on the exterior of the container. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Container Management:

    • Keep the waste container tightly closed at all times, except when actively adding waste.[4][5][7] This is a critical step to prevent the release of flammable vapors that could find an ignition source.

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4] The SAA must be in a secondary containment tray to capture any potential leaks.

  • Finalizing for Disposal:

    • Do not fill the container beyond 90% of its capacity (or as specified by your institution, often marked as ¾ full).[4][7] This headspace is essential to accommodate vapor expansion due to temperature changes.

    • Once full, ensure the hazardous waste tag is complete and accurate.

    • Submit a waste collection request through your institution's EHS department's online portal or designated procedure.[4]

Section 4: Spill Management Protocol

Even with meticulous care, spills can occur. An immediate and correct response is vital.

  • Eliminate Ignition Sources: Immediately turn off any nearby hot plates, stir plates, vacuum pumps, and other potential sources of sparks or heat.[3]

  • Alert Personnel: Inform colleagues in the immediate area of the spill.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad to dike and absorb the liquid.[4] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sealable container (e.g., a pail or a heavy-duty plastic bag).[4]

  • Label and Dispose: Label the container as "Hazardous Waste" with the contents listed as "this compound and absorbent material." Dispose of this solid waste through your EHS department.[4]

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Section 5: The Regulatory Imperative

In the United States, the disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its ultimate disposal.[11] Adherence to the protocols outlined in this guide—proper identification, segregation, containment, labeling, and transfer to an approved disposal facility—is essential for maintaining compliance with these federal regulations.[10][11]

By internalizing not just the steps but the scientific and regulatory reasoning behind them, you transition from merely following rules to embodying a culture of safety and responsibility. This approach ensures the protection of yourself, your colleagues, and the environment, solidifying the trust placed in you as a scientific professional.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1,1-Diphenyl-2-[(piperidin-1-yl)methyl]butane-1,4-diol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Hazardous Waste: Requirements, Training, and Certification. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Lion Technology Inc. (2020, February 25). Are All D001 Wastes Flammable Hazardous Materials? Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety. (n.d.). CHEMICAL WASTE GUIDELINE: Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.